Yttrium citrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18404-01-8 |
|---|---|
Molecular Formula |
C18H21O21Y |
Molecular Weight |
662.3 g/mol |
IUPAC Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;yttrium(3+) |
InChI |
InChI=1S/3C6H8O7.Y/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;;+3/p-3 |
InChI Key |
NOYHHKBOLBIMAR-UHFFFAOYSA-K |
SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Y+3] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Y+3] |
Other CAS No. |
63938-20-5 |
Synonyms |
yttrium citrate yttrium-90 citrate |
Origin of Product |
United States |
Foundational & Exploratory
Hydrothermal Synthesis of Yttrium Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the hydrothermal synthesis of yttrium citrate, a compound of interest for various applications, including potential use in radiopharmaceuticals. This document provides a comprehensive overview of the synthesis methodologies, experimental parameters, and resulting material characteristics, compiled from recent scientific literature.
Introduction
This compound (YCit) is a metal-organic framework whose synthesis and properties are of growing interest. The hydrothermal method offers a robust route to produce this compound with controlled properties. This guide focuses on the synthesis of this compound dihydrate (YCit·2H₂O) via the transformation of yttrium-containing precursors in the presence of citrate sources under hydrothermal conditions.
Synthesis Methodologies
The primary hydrothermal approach for this compound synthesis involves the reaction of an yttrium precursor with a citrate source in an aqueous environment at elevated temperatures. Two main pathways are prevalent: the transformation of freshly precipitated yttrium hydroxide and the conversion of yttrium carbonate hydroxide.
From Yttrium Hydroxide
A common method involves the initial precipitation of yttrium hydroxide (Y(OH)₃) from an yttrium salt, such as yttrium chloride (YCl₃), followed by a hydrothermal reaction with a citrate source like sodium citrate or citric acid.[1][2][3][4] The stability of this compound is pH-dependent, with transformation from yttrium hydroxide being favorable at a pH below 7.0.[4]
From Yttrium Carbonate Hydroxide
An alternative route utilizes freshly precipitated basic yttrium carbonate (Y(OH)CO₃) as the starting material, which is then transformed in a citric acid solution under hydrothermal conditions.[5][6] This method also results in the formation of crystalline this compound dihydrate.[5]
Experimental Protocols
Detailed experimental procedures are crucial for reproducible synthesis. The following protocols are based on methodologies described in the literature.
Protocol 1: Synthesis from Yttrium Hydroxide and Sodium Citrate
This protocol is adapted from the work of Janusz et al.[1][2][3]
1. Preparation of Yttrium Hydroxide:
- Dissolve yttrium chloride hexahydrate (YCl₃·6H₂O) in deionized water to create a 0.1 mol/dm³ solution.
- Add 0.1 mol/dm³ sodium hydroxide (NaOH) solution dropwise to the yttrium chloride solution while stirring until a pH of approximately 10 is reached, resulting in the precipitation of yttrium hydroxide.[7]
2. Hydrothermal Reaction:
- Wash the freshly precipitated yttrium hydroxide with deionized water.
- Resuspend the yttrium hydroxide in a solution of sodium citrate.
- Transfer the suspension to a hydrothermal reactor (autoclave).
- Heat the reactor to 120°C and maintain this temperature for a specified duration (e.g., 6, 12, 24, 48, or 72 hours) to monitor the reaction kinetics.[1][2]
3. Product Recovery:
- After the designated reaction time, cool the reactor to room temperature.
- Filter the solid product.
- Wash the product with deionized water to remove any unreacted precursors or byproducts.
- Dry the final this compound product at room temperature.[5]
Protocol 2: Synthesis from Yttrium Hydroxide and Citric Acid
This protocol is based on the research by Janusz et al.[4]
1. Preparation of Yttrium Hydroxide:
- Follow the same procedure as in Protocol 1, Step 1.
2. Hydrothermal Reaction:
- Place the freshly precipitated yttrium hydroxide in an aqueous solution of citric acid or monosodium citrate.[4][8]
- Transfer the mixture to a hydrothermal reactor.
- Heat the reactor to 80°C or 100°C and maintain the temperature for an extended period (up to 14 days) to form crystalline this compound dihydrate.[4]
3. Product Recovery:
- Follow the same procedure as in Protocol 1, Step 3.
Protocol 3: Synthesis from Yttrium Carbonate Hydroxide and Citric Acid
This protocol is adapted from the work of Kliszcz et al.[5]
1. Preparation of Yttrium Carbonate Hydroxide:
- Prepare a 0.02 mol/dm³ yttrium chloride solution and a 0.2 mol/dm³ urea solution.
- Mix equal volumes (e.g., 400 cm³) of the two solutions and heat the mixture.
- Continue heating for one hour after a white precipitate of basic yttrium carbonate appears.
- Cool the suspension in an ice-water bath.
- Filter the precipitate and wash it with deionized water until the filtrate conductivity is constant.
2. Hydrothermal Reaction:
- Disperse the washed yttrium carbonate hydroxide precipitate in a 0.1 mol/dm³ citric acid solution (e.g., approximately 2 g of precipitate in 200 cm³ of acid solution). The initial pH will be around 2.71.[5]
- Sonicate the suspension for 3 minutes.
- Transfer the suspension to a hydrothermal reactor and heat at 100°C for 72 hours with stirring (e.g., 700 rpm).[5]
3. Product Recovery:
- Follow the same procedure as in Protocol 1, Step 3.
Data Presentation
The following tables summarize the quantitative data from the cited literature, providing a comparative overview of the synthesis parameters and resulting product characteristics.
Table 1: Reaction Conditions for Hydrothermal Synthesis of this compound
| Precursors | Temperature (°C) | Time | pH | Reference |
| Yttrium Hydroxide, Sodium Citrate | 120 | 6 - 72 hours | - | [1][2] |
| Yttrium Hydroxide, Citric Acid/Monosodium Citrate | 80, 100 | 14 days | < 7.0 | [4] |
| Yttrium Carbonate Hydroxide, Citric Acid | 100 | 72 hours | ~2.71 | [5] |
Table 2: Product Characteristics
| Synthesis Method | Product Phase | Particle Size (µm) | Analysis Methods | Reference |
| From Yttrium Hydroxide and Sodium Citrate | Amorphous this compound | 45% at 0.1-0.9, 55% at 0.9-5.0 | TGA, Static Light Scattering, C and H analysis | [1][3] |
| From Yttrium Hydroxide and Citric Acid | Crystalline this compound Dihydrate | - | XRD, TGA, CHN, Static Light Scattering | [4] |
| From Yttrium Carbonate Hydroxide and Citric Acid | Crystalline this compound Dihydrate | - | TGA, XRD | [5][6] |
Visualizations
The following diagrams illustrate the experimental workflows for the hydrothermal synthesis of this compound.
Caption: Workflow for this compound Synthesis from Yttrium Hydroxide.
Caption: Workflow for this compound Synthesis from Yttrium Carbonate Hydroxide.
Characterization of this compound
The synthesized this compound is typically characterized using a suite of analytical techniques to determine its composition, structure, and morphology.
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of this compound. Amorphous this compound shows a six-stage decomposition/oxidation process.[1][3] For crystalline this compound dihydrate, thermal decomposition in synthetic air occurs in four stages, primarily releasing water and carbon dioxide.[4]
-
X-ray Diffraction (XRD): XRD is employed to determine the crystallinity of the product. The synthesis can yield either amorphous or crystalline this compound, depending on the reaction conditions and duration.[4][6]
-
Elemental Analysis (CHN): Carbon and hydrogen content analysis helps to confirm the composition of the this compound and to monitor the kinetics of the synthesis by analyzing samples at different reaction times.[1][2]
-
Particle Size Analysis: Techniques like static light scattering are used to determine the particle size distribution of the synthesized this compound.[1][3]
Conclusion
The hydrothermal method provides a versatile and effective means for synthesizing this compound. By carefully controlling the precursor materials, reaction temperature, time, and pH, it is possible to produce this compound with desired characteristics, including its crystalline form and particle size. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of yttrium-based compounds. Further research may focus on optimizing these methods to achieve finer control over particle morphology and to explore the potential of this compound in various advanced applications.
References
- 1. journalssystem.com [journalssystem.com]
- 2. journalssystem.com [journalssystem.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. Methods of investigation transformation kinetics of yttrium carbonate hydroxide in citric acid solution into this compound dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
Characterization of Yttrium Citrate: A Technical Guide Using XRD and TGA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the characterization of yttrium citrate, a compound of increasing interest in biomedical applications, including drug delivery and radioisotope therapy. The focus is on two core analytical techniques: X-ray Diffraction (XRD) for structural elucidation and Thermogravimetric Analysis (TGA) for assessing thermal stability and composition. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the characterization workflow.
Introduction
This compound, often synthesized as a crystalline dihydrate (Y(C₆H₅O₇)·2H₂O), is a metal-organic compound with significant potential in the pharmaceutical sciences. Its ability to chelate the yttrium cation makes it a candidate for targeted drug delivery systems and as a carrier for radioisotopes like Yttrium-90 for therapeutic applications. Accurate and thorough characterization is paramount to ensure the purity, stability, and performance of this compound-based materials. XRD provides critical information on the crystalline structure, phase purity, and crystallite size, while TGA offers insights into its thermal decomposition profile, hydration state, and compositional integrity.
Synthesis of this compound Dihydrate
A common and reliable method for synthesizing crystalline this compound dihydrate is through a hydrothermal process.[1] This involves the reaction of a yttrium salt with citric acid, followed by a controlled heating process to promote crystallization.
Experimental Protocol: Hydrothermal Synthesis
A widely adopted method for the synthesis of this compound is the transformation of freshly precipitated yttrium hydroxide in a solution of citric acid under hydrothermal conditions.[2][3]
Materials:
-
Yttrium chloride hexahydrate (YCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Deionized water
Procedure:
-
Preparation of Yttrium Hydroxide: A 0.1 M solution of yttrium chloride is prepared in deionized water. To this solution, a 0.1 M solution of sodium hydroxide is added dropwise with constant stirring until a pH of approximately 10 is reached, resulting in the precipitation of yttrium hydroxide (Y(OH)₃).[2] The precipitate is then thoroughly washed with deionized water to remove any remaining ions.[2]
-
Reaction with Citric Acid: The freshly prepared yttrium hydroxide is dispersed in a 0.1 M solution of citric acid.[1]
-
Hydrothermal Treatment: The resulting suspension is transferred to a sealed autoclave reactor and heated to a temperature between 80 °C and 100 °C for a period of up to 14 days to facilitate the formation of crystalline this compound dihydrate.[1]
-
Product Recovery: After the hydrothermal treatment, the reactor is cooled to room temperature. The solid product is collected by filtration, washed with deionized water, and dried under vacuum at a controlled temperature.
X-ray Diffraction (XRD) Analysis
XRD is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure. For this compound, XRD is essential to confirm the formation of the desired crystalline dihydrate phase and to assess its purity.
Experimental Protocol: Powder XRD
Instrumentation:
-
A standard powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
The instrument is operated in a Bragg-Brentano geometry.
Sample Preparation:
-
A small amount of the dried this compound powder is gently ground in an agate mortar to ensure a random orientation of the crystallites.
-
The powdered sample is then packed into a sample holder, ensuring a flat and level surface.
Data Collection:
-
The XRD pattern is recorded over a 2θ range of 5° to 70°.[4]
-
A step size of 0.02° and a scan speed of 1-2°/min are common parameters.
Data Interpretation and Expected Results
Table 1: Representative XRD Data Interpretation
| Parameter | Description | Significance for this compound |
| Peak Positions (2θ) | The angles at which constructive interference from the crystal lattice occurs. | Used for phase identification by matching with reference patterns. |
| Peak Intensities | The height of the diffraction peaks. | Related to the crystal structure and preferred orientation. |
| Peak Broadening | The width of the diffraction peaks. | Can be used to estimate the average crystallite size using the Scherrer equation. |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability, decomposition profile, and water content of this compound dihydrate.
Experimental Protocol: TGA
Instrumentation:
-
A thermogravimetric analyzer capable of heating to at least 1000 °C.
-
The analysis is typically performed under a controlled atmosphere, such as synthetic air or nitrogen, with a constant flow rate (e.g., 20-50 mL/min).
Sample Preparation:
-
A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
Data Collection:
-
The sample is heated from room temperature to approximately 900-1100 °C at a constant heating rate, commonly 5-10 K/min.[4]
Data Interpretation and Expected Results
The TGA curve of crystalline this compound dihydrate in a synthetic air atmosphere shows a multi-stage decomposition process.[1] The decomposition of amorphous this compound has been reported to occur in six stages.[2][3] The thermal decomposition in air primarily results in the release of water and carbon dioxide.[1]
Table 2: Thermal Decomposition Stages of Crystalline this compound Dihydrate in Air
| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Description |
| 1 | ~150 - 217 | ~4.2 | H₂O | Release of water molecules.[1] |
| 2-4 | > 217 | Variable | CO₂, H₂O, and minor hydrocarbons | Decomposition of the citrate ligand and oxidation of intermediates.[1] |
The final residual mass at the end of the analysis corresponds to the formation of stable yttrium oxide (Y₂O₃). The theoretical mass percentage of Y₂O₃ in Y(C₆H₅O₇)·2H₂O can be calculated and compared with the experimental residual mass to verify the composition of the initial sample.
Conclusion
The characterization of this compound using XRD and TGA provides a comprehensive understanding of its structural and thermal properties. XRD confirms the crystalline nature and phase purity, which are critical for consistent performance in drug delivery applications. TGA elucidates the thermal stability and composition, including the degree of hydration, which is essential for determining shelf-life and behavior under physiological conditions. The detailed protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers and scientists in the pharmaceutical and materials science fields, enabling robust and reliable characterization of this compound for advanced biomedical applications.
References
An In-Depth Technical Guide to the Solubility of Yttrium Citrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of yttrium citrate in aqueous solutions. This compound, a compound of significant interest in medical applications, particularly as a carrier for the radioisotope Yttrium-90 in cancer therapy and radiosynovectomy, exhibits complex solubility behavior influenced by various physicochemical parameters.[1] Understanding these factors is critical for its synthesis, formulation, and application in pharmaceutical and other technological fields.
Core Concepts in this compound Solubility
The dissolution of this compound in water is not a simple process of a salt dissolving into its constituent ions. It is governed by a series of interconnected equilibria, including the dissolution of the solid, the formation of soluble yttrium-citrate complexes, and the protonation of the citrate anion, which is highly dependent on the pH of the solution.
The primary dissolution equilibrium for solid this compound (YCit) can be represented as:
YCit(s) ⇌ Y³⁺(aq) + Cit³⁻(aq)
However, the solubility is significantly enhanced by the formation of soluble complexes, primarily [Y(Cit)] and [Y(Cit)₂]³⁻, in the presence of excess citrate ions.[1]
Factors Influencing Solubility
The aqueous solubility of this compound is primarily dictated by:
-
pH of the solution: The speciation of citric acid is pH-dependent. At lower pH values, the citrate ion (Cit³⁻) becomes protonated (HCit²⁻, H₂Cit⁻, H₃Cit), reducing the concentration of free Cit³⁻ available to form a precipitate with Y³⁺, thus increasing the overall solubility. Conversely, at higher pH, the formation of yttrium hydroxide can become a competing reaction.
-
Concentration of Citrate Ions: An excess of citrate ions in the solution can lead to the formation of soluble yttrium-citrate complexes, which significantly increases the overall solubility of the yttrium salt.[1]
Quantitative Solubility Data
The following tables summarize the key quantitative data related to the solubility of this compound in aqueous solutions based on available literature.
Table 1: Equilibrium Constants for this compound Dissolution and Complexation [1][2]
| Equilibrium Reaction | Constant | Value (pK or pβ) |
| YCit(s) ⇌ Y³⁺ + Cit³⁻ | pKsp | 11.03 |
| Y³⁺ + Cit³⁻ ⇌ YCit(aq) | pβ₁ | 7.87 |
| Y³⁺ + 2Cit³⁻ ⇌ [Y(Cit)₂]³⁻ | pβ₂ | 10.95 |
Table 2: Effect of Citrate Ion Concentration on this compound Solubility [1]
| Total Citrate Concentration (mol/dm³) | Observation |
| Up to 0.001 | Slight increase in yttrium concentration above that in distilled water. |
| > 0.001 | Significant increase in this compound solubility. |
Signaling Pathways and Experimental Workflows
Chemical Equilibria in this compound Solution
The following diagram illustrates the key chemical equilibria involved in the dissolution of this compound in an aqueous environment.
Caption: Key dissolution and complexation equilibria of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines a general experimental workflow for determining the solubility of this compound.
Caption: General workflow for determining this compound solubility.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the hydrothermal synthesis method described in the literature.[1][2]
Materials:
-
Yttrium chloride hexahydrate (YCl₃·6H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of yttrium chloride in deionized water.
-
Prepare a 0.1 M solution of trisodium citrate in deionized water.
-
Slowly add the trisodium citrate solution to the yttrium chloride solution while stirring vigorously.
-
Adjust the pH of the mixture to a range of 7-8 by dropwise addition of a 0.1 M NaOH solution.
-
Transfer the resulting suspension to a sealed hydrothermal reactor.
-
Heat the reactor to a temperature between 100°C and 120°C for a period of 3 to 72 hours to promote the formation of crystalline this compound.[1][2]
-
After cooling, filter the precipitate, wash it thoroughly with deionized water to remove any unreacted reagents, and dry it at a moderate temperature (e.g., 60°C).
Determination of this compound Solubility
This protocol outlines a general procedure for determining the equilibrium solubility of this compound.
Materials:
-
Synthesized this compound solid
-
Aqueous solutions of desired pH and/or citrate concentration (e.g., buffers)
-
Constant temperature water bath with shaker
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Analytical instrument for yttrium quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS))
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing the aqueous solutions of interest (e.g., different pH buffers, solutions with varying citrate concentrations).
-
Seal the vials and place them in a constant temperature shaker bath.
-
Allow the suspensions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved solid particles.
-
Dilute the filtered saturated solution to a suitable concentration for analysis.
-
Determine the concentration of yttrium in the diluted solution using a calibrated analytical technique such as ICP-MS or AAS.
-
Calculate the molar solubility of this compound in each of the test solutions.
Conclusion
The solubility of this compound in aqueous solutions is a complex interplay of dissolution, complexation, and acid-base equilibria. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this important compound. While the effects of pH and citrate concentration are reasonably well-characterized, further investigation into the temperature dependence of this compound solubility would provide a more complete thermodynamic profile, aiding in the optimization of its synthesis and formulation for advanced applications.
References
Crystal Structure Analysis of Yttrium Citrate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of yttrium citrate compounds, with a focus on this compound dihydrate. The information presented is compiled from recent scientific literature and is intended to serve as a comprehensive resource for researchers in materials science, chemistry, and drug development. This compound complexes are of significant interest due to their applications as precursors for functional materials and their use in radiopharmaceuticals.[1] This guide details the synthesis protocols, crystallographic data, and characterization methods for these compounds.
Introduction to this compound Compounds
This compound compounds are coordination complexes formed between yttrium ions (Y³⁺) and citrate anions. The citrate ion (C₆H₅O₇³⁻), being a multidentate ligand, can coordinate to metal ions through its three carboxylate groups and one hydroxyl group, leading to the formation of various complex structures, including coordination polymers. The structure and properties of this compound compounds are not extensively described in the literature, making a consolidated guide essential for further research and development.[2] One of the crystalline forms that has been identified is monoclinic this compound dihydrate.[3]
Synthesis of Crystalline this compound Dihydrate
The primary method for synthesizing crystalline this compound dihydrate is through hydrothermal treatment.[3] This process involves the reaction of a yttrium precursor, such as freshly precipitated yttrium hydroxide or yttrium carbonate, with citric acid in an aqueous solution under controlled temperature and pressure.
Experimental Protocol: Hydrothermal Synthesis
A detailed experimental protocol for the synthesis of crystalline this compound dihydrate is outlined below, based on established methods.[3][4]
Materials:
-
Yttrium chloride (YCl₃) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M) or Ammonium hydroxide (NH₄OH)
-
Citric acid (C₆H₈O₇) solution (0.1 M)
-
Deionized water
Procedure:
-
Preparation of Yttrium Hydroxide:
-
Freshly precipitate yttrium hydroxide by adding NaOH or NH₄OH solution to a YCl₃ solution until a pH of approximately 10 is reached.
-
The resulting precipitate is thoroughly washed with deionized water to remove any soluble byproducts.
-
-
Hydrothermal Reaction:
-
The freshly prepared yttrium hydroxide is dispersed in a 0.1 M citric acid solution.
-
The mixture is placed in a Teflon-lined autoclave and heated to a temperature between 80°C and 100°C.[3]
-
The reaction is maintained for an extended period, typically up to 14 days, to ensure the formation of a crystalline product.[3]
-
-
Product Recovery:
-
After the reaction, the autoclave is cooled to room temperature.
-
The solid product is collected by filtration, washed with deionized water, and dried under appropriate conditions.
-
The following diagram illustrates the workflow for the hydrothermal synthesis of this compound dihydrate.
Caption: Workflow for the hydrothermal synthesis of this compound dihydrate.
Crystal Structure Analysis
The crystal structure of this compound compounds is primarily determined using X-ray diffraction (XRD) techniques. For powdered samples, Rietveld refinement of the powder XRD data is a powerful method to determine the crystal structure, including unit cell parameters and atomic positions.[2][5]
Experimental Protocol: Powder X-ray Diffraction and Rietveld Refinement
Instrumentation:
-
A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.
Data Collection:
-
The powdered sample of this compound dihydrate is mounted on a sample holder.
-
The XRD pattern is recorded over a 2θ range, for example, from 5° to 80°, with a defined step size and counting time.
Rietveld Refinement:
-
The collected powder XRD data is analyzed using specialized software such as MAUD (Materials Analysis Using Diffraction).[5]
-
The refinement process involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data.
-
The parameters refined typically include lattice parameters, atomic coordinates, and peak profile parameters.
The logical relationship between the synthesis method and the resulting crystal structure is depicted in the diagram below.
Caption: Relationship between synthesis method and the resulting this compound structure.
Crystallographic Data
Table 1: Crystallographic Data for this compound Dihydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Information not available in snippets |
| Unit Cell Parameters | |
| a (Å) | Information not available in snippets |
| b (Å) | Information not available in snippets |
| c (Å) | Information not available in snippets |
| α (°) | 90 |
| β (°) | Information not available in snippets |
| γ (°) | 90 |
| Volume (ų) | Information not available in snippets |
| Rietveld Refinement Parameters | |
| Rwp (%) | Information not available in snippets |
| sig | Information not available in snippets |
Note: Specific values for the unit cell parameters and Rietveld refinement parameters were not available in the provided search snippets. A full analysis of the source papers would be required to populate these fields.
Characterization Techniques
In addition to XRD, several other analytical techniques are employed to characterize this compound compounds.
Table 2: Analytical Techniques for this compound Characterization
| Technique | Purpose |
| Thermogravimetric Analysis (TGA) | To study the thermal decomposition of the compound and determine the water content.[3] |
| Elemental Analysis (CHN) | To determine the elemental composition (Carbon, Hydrogen, Nitrogen) and confirm the stoichiometry.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present and study the coordination of the citrate ligand. |
| Static Light Scattering (SLS) | To determine the particle size distribution of the synthesized powder.[3] |
Conclusion
The synthesis of crystalline this compound dihydrate can be reliably achieved through a controlled hydrothermal process. The structural characterization, primarily through powder X-ray diffraction coupled with Rietveld refinement, confirms a monoclinic crystal system. This technical guide provides the fundamental experimental protocols and a framework for the structural analysis of this compound compounds, which is crucial for their further development and application in various scientific and technological fields. Further research focusing on single-crystal growth and diffraction would provide more precise structural details, including bond lengths and angles, enhancing the understanding of these important materials.
References
yttrium citrate chemical formula and molecular weight
This technical guide provides a comprehensive overview of yttrium citrate, a compound of significant interest in research and drug development. The document details its chemical properties, synthesis methodologies, and key applications, with a focus on its role in nuclear medicine.
Chemical Properties and Molecular Data
This compound is an ionic compound formed between the yttrium cation (Y³⁺) and the citrate anion. Its chemical formula and molecular weight can vary depending on the specific stoichiometry and the isotope of yttrium used. The most common form in a drug development context is Yttrium-90 (⁹⁰Y) citrate, a radiopharmaceutical.
Below is a summary of the key quantitative data for this compound and its isotopic variant.
| Property | This compound | Yttrium-90 Citrate |
| Chemical Formula | C₆H₅O₇Y[1] | C₆H₅O₇⁹⁰Y[2] |
| Molecular Weight | 278.01 g/mol [1] | 279.01 g/mol [2][3] |
| IUPAC Name | Yttrium 2-hydroxypropane-1,2,3-tricarboxylate | 2-hydroxypropane-1,2,3-tricarboxylate;yttrium-90(3+)[2] |
| SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Y+3][1] | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[90Y+3][2] |
| InChIKey | YCWCJWQILLXGBP-UHFFFAOYSA-K[1] | YCWCJWQILLXGBP-IEOVAKBOSA-K[2] |
Note: Another formulation, yttrium tricitrate, with the chemical formula C₁₈H₂₁O₂₁Y and a molecular weight of 662.25 g/mol , has also been reported, indicating a 1:3 ratio of yttrium to citrate.[4]
Synthesis of this compound
The synthesis of this compound, particularly for medical applications, often involves the preparation of a colloidal suspension. A common method is the reaction of yttrium hydroxide with citric acid or a citrate salt under hydrothermal conditions.[5][6] The particle size of the resulting colloid is a critical parameter for its in-vivo behavior.[5]
This protocol describes the synthesis of crystalline this compound dihydrate from freshly precipitated yttrium hydroxide and citric acid.[5]
Materials:
-
Yttrium chloride (YCl₃) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Citric acid solution (0.1 M)
-
Redistilled water
Procedure:
-
Preparation of Yttrium Hydroxide:
-
To 60 mL of 0.1 M yttrium chloride solution, add 0.1 M NaOH solution dropwise until a pH of approximately 10 is reached, resulting in the precipitation of yttrium hydroxide.
-
Wash the precipitate with redistilled water on a filter until the filtrate conductivity is constant, indicating the removal of soluble impurities.
-
-
Reaction with Citric Acid:
-
Disperse the freshly prepared yttrium hydroxide in 20 mL of 0.1 M citric acid solution.
-
Sonicate the suspension for 3 minutes.
-
Transfer the suspension to a reactor and maintain it at a temperature of 80°C or 100°C for 14 days to form crystalline this compound dihydrate.[5]
-
Characterization: The resulting product can be analyzed using techniques such as CHN analysis for elemental composition, X-ray diffraction (XRD) for crystalline structure, and thermogravimetric analysis (TGA) to study its thermal decomposition.[5]
Applications in Drug Development
The primary application of this compound in medicine is in the form of Yttrium-90 (⁹⁰Y) citrate for radiosynovectomy.[7][8] This procedure involves the intra-articular injection of a colloidal suspension of ⁹⁰Y-citrate to treat inflammatory joint diseases like rheumatoid arthritis.[7][8] The beta radiation emitted by ⁹⁰Y destroys the inflamed synovial tissue, alleviating pain and inflammation.[8]
Yttrium isotopes, in general, are versatile in medicine, with ⁹⁰Y used in radiopharmaceuticals and ⁸⁶Y as a tracer for positron emission tomography (PET) imaging.[9] The development of stable yttrium complexes is an active area of research, with various chelating ligands being explored to improve the in-vivo stability and targeting of yttrium-based radiopharmaceuticals.[10] Yttrium oxide nanoparticles have also been investigated for their potential in drug delivery and as antibacterial agents.[11]
Role of Citrate in Cellular Signaling
While a specific signaling pathway for this compound is not well-defined, the citrate ion itself is a crucial molecule in cellular metabolism and signaling. It is a key intermediate in the Krebs cycle and plays a regulatory role in glycolysis and fatty acid synthesis.[12] In some bacteria, citrate can act as a signaling molecule that modulates the expression of genes involved in carbon metabolism, iron uptake, and virulence.[13] In the context of cancer, alterations in citrate metabolism are a hallmark of certain malignancies, and high concentrations of citrate have been shown to have anti-cancer effects in preclinical models.[12][14]
The diagram below illustrates the central role of citrate in cellular metabolism.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound Y-90 | C6H5O7Y | CID 6455416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. oncidiumfoundation.org [oncidiumfoundation.org]
- 8. openmedscience.com [openmedscience.com]
- 9. The use of yttrium in medical imaging and therapy: historical background and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of yttrium in medical imaging and therapy: historical background and future perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00840C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update [mdpi.com]
- 13. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safe Handling of Yttrium Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Yttrium citrate is a compound of yttrium, a silvery-metallic transition metal, and citric acid. While specific data for this compound is limited, the properties of yttrium metal provide a foundational understanding.
| Property | Value | Source |
| Molecular Formula | C6H5O7Y | [1] |
| Molecular Weight | 279.01 g/mol | [1] |
| Appearance | Dark-gray to black, odorless solid (for Yttrium) | [2] |
| Melting Point | 2732°F (1500°C) (for Yttrium) | [2] |
| Boiling Point | 5301°F (2927°C) (for Yttrium) | [2] |
| Solubility | Soluble in hot water (for Yttrium). This compound's solubility increases with the concentration of citrate ions in solutions with a pH > 5.[2][3] | |
| Specific Gravity | 4.47 (for Yttrium) | [2] |
Hazard Identification and Toxicology
While specific toxicity data for this compound is not extensively documented, information on yttrium and its compounds indicates potential health effects.
Routes of Exposure: Inhalation, ingestion, skin, and eye contact.[2][4]
Potential Health Effects:
-
Acute: May cause irritation to the eyes, skin, and respiratory tract.[4][5][6] Breathing yttrium dust may lead to coughing and shortness of breath.[5]
-
Chronic: Repeated exposure to yttrium may lead to lung damage (pneumoconiosis) and potentially affect the liver.[5]
Toxicity Data (for Yttrium Compounds):
| Compound | Species | Route | LDLo (mg/kg) | Adjusted LD (mg Y/m³) | Derived Value (mg Y/m³) |
| Y2O3 | Rat | Oral | >10,000 | >55,300 | >5,530 |
| Y2O3 | Mouse | Oral | >6,000 | >33,180 | >3,318 |
Source: NIOSH Immediately Dangerous to Life or Health Concentrations (IDLH)[7]
Exposure Controls and Personal Protection
To minimize exposure, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) should be implemented.
Occupational Exposure Limits (for Yttrium and its compounds):
| Organization | Limit |
| OSHA (PEL) | 1 mg/m³ (TWA) |
| ACGIH (TLV) | 1 mg/m³ (TWA) |
| NIOSH (REL) | 1 mg/m³ (TWA) |
| NIOSH (IDLH) | 500 mg/m³ |
Engineering Controls:
-
Handle in a well-ventilated area, preferably within a chemical fume hood or an enclosed, controlled process.[4][6]
-
Use local exhaust ventilation to maintain exposure below occupational limits.[4][5]
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles.[4][5][8] |
| Skin | Impermeable gloves and protective work clothing.[4][8] |
| Respiratory | If exposure limits are exceeded, use a NIOSH-approved dust respirator.[4][8] |
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling and before eating or smoking.[4][8]
-
Ground and bond metal containers when transferring yttrium powder to prevent static discharge.[5]
Conditions for Safe Storage:
-
Store in tightly closed containers in a cool, dry, and well-ventilated area.[4][5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and halogens.[5][9]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][6] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation persists.[4][5][6] |
| Eye Contact | Immediately flush eyes with large amounts of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4][5][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4][6] |
Accidental Release Measures
Personal Precautions:
-
Wear appropriate respiratory and protective equipment.
-
Isolate the spill area and eliminate all ignition sources.[4][5]
-
Avoid dust formation and contact with skin and eyes.[4]
Cleanup Procedures:
-
Sweep or scoop the spilled material into a closed container for disposal.[4]
-
Use non-sparking tools.[4]
-
Do not allow the material to enter drains or the environment.[4]
Experimental Protocols: Synthesis of this compound
The following are generalized protocols for the synthesis of this compound as described in the scientific literature.
Method 1: Reaction of Yttrium Hydroxide with Citric Acid This method involves the hydrothermal treatment of freshly precipitated yttrium hydroxide with citric acid.
-
Preparation of Yttrium Hydroxide: Precipitate yttrium hydroxide from a solution of a yttrium salt (e.g., yttrium chloride) by adding a base (e.g., sodium hydroxide) until a pH of approximately 10 is reached.[10]
-
Reaction: Disperse the freshly prepared yttrium hydroxide in a solution of citric acid.[10]
-
Hydrothermal Treatment: Heat the suspension in a sealed reactor (autoclave) at a controlled temperature (e.g., 80°C or 100°C) for a specified duration (e.g., up to 14 days) to facilitate the formation of crystalline this compound dihydrate.[10]
-
Isolation: Separate the resulting this compound precipitate by filtration, wash with deionized water, and dry under ambient conditions.[3]
Method 2: Transformation of Yttrium Hydroxide in Sodium Citrate Solution This method utilizes sodium citrate to transform yttrium hydroxide into this compound under hydrothermal conditions.
-
Preparation of Yttrium Hydroxide: Prepare fresh yttrium hydroxide as described in Method 1.
-
Reaction: Disperse the yttrium hydroxide in a sodium citrate solution.
-
Hydrothermal Synthesis: Place the suspension in a reactor and heat at a controlled temperature (e.g., 80°C, 100°C, or 120°C) with stirring for a period of up to 72 hours.[3][11]
-
Sampling and Analysis: Periodically take samples to monitor the transformation kinetics through techniques like elemental analysis (CHN) and thermogravimetric analysis (TGA).[3][11]
-
Isolation: Once the reaction is complete, separate the product by filtration, wash, and dry.[3]
Visualizations
Caption: this compound Synthesis Workflows
References
- 1. This compound Y-90 | C6H5O7Y | CID 6455416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Yttrium [cdc.gov]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. ameslab.gov [ameslab.gov]
- 5. nj.gov [nj.gov]
- 6. Yttrium - ESPI Metals [espimetals.com]
- 7. Yttrium compounds - IDLH | NIOSH | CDC [cdc.gov]
- 8. americanelements.com [americanelements.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. journalssystem.com [journalssystem.com]
An In-depth Technical Guide to Yttrium (III) Citrate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of yttrium (III) citrate, with a focus on its chemical properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development. The information presented is intended to be a core resource, detailing both the stable and radioactive forms of this compound.
Chemical Identification and Properties
Yttrium (III) citrate exists in both a stable, non-radioactive form and as a radiolabeled compound, most notably with the yttrium-90 isotope. The stable form, composed of the naturally occurring ⁸⁹Y isotope, serves as a key reference compound.
CAS Numbers and Identifiers:
-
Stable Yttrium (III) Citrate: The primary CAS number for the stable form is 63938-20-5 [1][2][3][4][5][6].
-
Yttrium-90 (⁹⁰Y) Citrate: The radioactive isotope used in medical applications is identified by CAS number 67023-60-3 [7][8].
A summary of the key physicochemical properties for stable yttrium (III) citrate is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₅O₇Y |
| Molecular Weight | 278.01 g/mol |
| Synonyms | Yttrium monocitrate, 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, yttrium(3+) salt (1:1) |
| Appearance | Typically a white solid or crystalline powder. |
| Solubility | Insoluble in common solvents. Its solubility in aqueous solutions is influenced by pH and the concentration of citrate ions. An increase in citrate ion concentration can enhance its solubility in solutions with a pH greater than 5. |
Synthesis of Yttrium (III) Citrate
Yttrium (III) citrate can be synthesized through various methods, with hydrothermal techniques being well-documented. These methods typically involve the reaction of an yttrium salt with citric acid or a citrate salt under controlled temperature and pH.
Experimental Protocol: Hydrothermal Synthesis from Yttrium Hydroxide
This protocol describes the synthesis of yttrium citrate from freshly precipitated yttrium hydroxide and sodium citrate under hydrothermal conditions.
Materials:
-
Yttrium chloride (YCl₃) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution
-
Sodium citrate solution (0.1 M)
-
Deionized water
-
Membrane filters (0.4 µm)
Procedure:
-
Preparation of Yttrium Hydroxide: Fresh yttrium hydroxide is prepared by precipitating a 0.1 M yttrium chloride solution with a sodium hydroxide solution until a pH of approximately 10 is reached. The resulting precipitate is thoroughly washed with deionized water until the conductivity of the filtrate is minimal.
-
Reaction Mixture: The washed yttrium hydroxide is dispersed in a 0.1 M sodium citrate solution.
-
Sonication: The suspension is sonicated for approximately 3 minutes to ensure homogeneity.
-
Hydrothermal Treatment: The suspension is then transferred to an autoclave reactor and heated to temperatures between 80°C and 120°C for a duration of up to 72 hours with constant stirring.
-
Product Recovery: After the reaction, the suspension is cooled, and the solid product is separated by filtration using a 0.4 µm membrane filter. The product is washed with deionized water until the filtrate shows constant conductivity.
-
Drying: The final product, amorphous this compound, is dried at an appropriate temperature.
Process Analysis:
-
The transformation of yttrium hydroxide to this compound is a time-dependent process. Initially, citrate dihydrate adsorbs onto the yttrium hydroxide. The formation of this compound dihydrate occurs over an extended reaction time.
-
The particle size of the resulting amorphous this compound can vary, with studies showing a bimodal distribution of particles in the sub-micron and low-micron ranges.
Below is a workflow diagram illustrating the synthesis of this compound.
References
- 1. CAS No.63938-20-5,this compound Suppliers [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. reference.md [reference.md]
- 5. This compound | 63938-20-5 [m.chemicalbook.com]
- 6. This compound, CasNo.63938-20-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 7. This compound Y-90 | C6H5O7Y | CID 6455416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (90Y)this compound CAS#: 67023-60-3 [m.chemicalbook.com]
An In-depth Technical Guide to the Fundamental Properties of Yttrium Citrate Chelates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of yttrium citrate chelates. It is designed to be a valuable resource for researchers and professionals involved in fields where the coordination chemistry of yttrium is of paramount importance, particularly in the development of radiopharmaceuticals and other advanced materials. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex equilibria and workflows associated with these compounds.
Introduction to this compound Chelates
Yttrium, a trivalent metal ion (Y³⁺), exhibits a coordination chemistry similar to that of the lanthanide series.[1] In aqueous solutions, it readily forms chelates with multidentate ligands such as citric acid. Citric acid (H₃Cit), a tricarboxylic acid with a hydroxyl group, is an excellent chelating agent for metal ions, forming stable complexes that are crucial in various biological and industrial processes.[2]
The chelation of yttrium by citrate is of significant interest, primarily due to its application in nuclear medicine. The radioisotope yttrium-90 (⁹⁰Y) is a high-energy beta-emitter used in radiotherapy.[3] When chelated with citrate, it forms a colloidal suspension, ⁹⁰Y-citrate, which is employed in a procedure known as radiosynovectomy for the treatment of inflammatory joint diseases like rheumatoid arthritis.[3][4] The citrate chelate prevents the free yttrium from being taken up by bone, ensuring it remains localized within the synovial fluid to deliver a targeted radiotherapeutic dose.[3] Understanding the fundamental properties of these chelates—their formation, stability, and speciation—is critical for the safe and effective design of such therapeutic agents.
Physicochemical Properties and Chelation Chemistry
The interaction between yttrium(III) and citrate in an aqueous solution is a complex equilibrium involving multiple protonated and deprotonated species of both the metal ion and the ligand.
Yttrium(III) Hydrolysis and Citric Acid Dissociation
To comprehend the chelation process, it is essential to first consider the independent equilibria of the yttrium ion and citric acid in water. The Y³⁺ ion undergoes hydrolysis, forming various hydroxo species as the pH increases. Concurrently, citric acid (H₃Cit⁻) is a triprotic acid that deprotonates in a stepwise manner.
Table 1: Hydrolysis Constants for Yttrium(III) at 25°C
| Equilibrium Reaction | log K |
|---|---|
| Y³⁺ + H₂O ⇌ Y(OH)²⁺ + H⁺ | -7.7 to -8.95 |
| 2Y³⁺ + 2H₂O ⇌ Y₂(OH)₂⁴⁺ + 2H⁺ | -14.1 to -14.8 |
| 3Y³⁺ + 5H₂O ⇌ Y₃(OH)₅⁴⁺ + 5H⁺ | -32.7 to -33.9 |
(Note: Values can vary depending on ionic strength and experimental conditions.)
Table 2: Acid Dissociation Constants (pKa) for Citric Acid at 25°C
| Equilibrium Reaction | pKa |
|---|---|
| H₃Cit⁻ ⇌ H₂Cit²⁻ + H⁺ | pKa₁ ≈ 3.13 |
| H₂Cit²⁻ ⇌ HCit³⁻ + H⁺ | pKa₂ ≈ 4.76 |
| HCit³⁻ ⇌ Cit⁴⁻ + H⁺ | pKa₃ ≈ 6.40 |
This compound Chelate Formation and Stoichiometry
Yttrium(III) and citrate (represented as L, where L = Cit⁴⁻) form a series of mononuclear complexes. The primary species are YL, Y(HL), and YL₂. The formation of these chelates involves the displacement of water molecules from the yttrium aquo-ion by the carboxylate and hydroxyl groups of the citrate ligand.
The logical relationship governing the formation of these species is illustrated in the following diagram.
Figure 1: Logical diagram of Yttrium-Citrate chelation equilibria.
Stability of this compound Chelates
The stability of the formed chelates is quantified by their stability constants (log β). While comprehensive data for yttrium is sparse, values for analogous lanthanide ions, which share similar charge and ionic radii, provide a reliable estimate. Yttrium's ionic radius places it near Holmium (Ho) and Erbium (Er) in the lanthanide series, suggesting its stability constants will be of a similar magnitude.
Table 3: Stability Constants (log β) for Yttrium and Analogous Lanthanide-Citrate Complexes
| Complex Species (MLH) | Yttrium (Y³⁺) | Lanthanum (La³⁺) | Samarium (Sm³⁺) | Conditions |
|---|---|---|---|---|
| log β₁₀₁ (ML) | 7.87[3] | 6.96 | 7.95 | I = 0.1 M, 25°C |
| log β₁₁₁ (MHL) | - | 10.29 | 10.83 | I = 0.1 M, 25°C |
| log β₁₀₂ (ML₂) | 10.95[3] | 10.83 | 12.34 | I = 0.1 M, 25°C |
| log β₁₁₂ (MHL₂) | - | 15.10 | 16.47 | I = 0.1 M, 25°C |
(Data for La³⁺ and Sm³⁺ adapted from related studies as analogs for Y³⁺)
The high stability of these chelates, particularly the 1:1 and 1:2 complexes, is attributed to the "chelate effect," where the multidentate citrate ligand forms multiple bonds with the yttrium ion, leading to a more entropically favorable state compared to coordination with monodentate ligands.
Thermodynamic Properties
The formation of this compound complexes is a thermodynamically driven process. The Gibbs free energy of formation (ΔG) is related to the stability constant. The overall thermodynamics are also described by the enthalpy (ΔH) and entropy (ΔS) of complexation.
ΔG = -RT ln(K) = ΔH - TΔS
Experimental Protocols
The characterization of this compound chelates involves both the synthesis of the solid material and the analysis of the complex equilibria in solution.
Synthesis of Solid this compound
Several methods have been reported for the synthesis of solid this compound, often as a precursor for yttrium oxide. A common laboratory-scale method is the transformation of freshly precipitated yttrium hydroxide.
Protocol: Hydrothermal Synthesis of this compound
-
Preparation of Yttrium Hydroxide: a. Prepare a 0.1 M solution of yttrium chloride (YCl₃·6H₂O) in deionized water. b. Slowly add a 0.1 M NaOH solution dropwise to the yttrium chloride solution while stirring until the pH reaches approximately 10. A white precipitate of yttrium hydroxide, Y(OH)₃, will form.[4] c. Separate the precipitate by filtration (e.g., using a 0.4 µm membrane filter). d. Wash the precipitate thoroughly with deionized water to remove any residual NaCl, monitoring the conductivity of the filtrate until it is close to that of pure water.[4]
-
Transformation to this compound: a. Prepare a 0.1 M solution of citric acid or a citrate salt (e.g., trisodium citrate). b. Disperse the washed yttrium hydroxide precipitate into the citrate solution in a Teflon-lined autoclave. c. Seal the autoclave and heat to a temperature between 100-120°C for a period of 24 to 72 hours. The transformation kinetics can be monitored by taking samples at different time points.[3] d. After cooling, filter the resulting this compound precipitate, wash with deionized water, and dry at a moderate temperature (e.g., 60-80°C).
The following diagram illustrates the workflow for this synthesis and characterization process.
References
thermal decomposition pathway of yttrium citrate
An In-depth Technical Guide to the Thermal Decomposition Pathway of Yttrium Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a common precursor in the synthesis of yttrium-containing materials. The decomposition process is critical for controlling the properties of the final product, typically yttrium oxide (Y₂O₃). This document details the multi-stage decomposition of both crystalline and amorphous this compound, presenting available quantitative data, outlining the experimental protocols for its characterization, and visualizing the decomposition pathways. A notable finding from the literature review is the distinction between the thermal behavior of crystalline this compound dihydrate, which typically undergoes a four-stage decomposition, and amorphous this compound, which is reported to follow a more complex six-stage process. While a complete quantitative breakdown for all stages is not consistently available across the literature, this guide consolidates the current understanding to aid researchers in this field.
Introduction
This compound serves as a crucial precursor in various applications, including the synthesis of phosphors, ceramics, and radiopharmaceuticals. The controlled thermal decomposition of this compound is a fundamental step in producing yttrium oxide with desired characteristics such as particle size, morphology, and crystallinity. Understanding the precise thermal decomposition pathway—including the temperature ranges of stability, the nature of intermediate products, and the gaseous species evolved—is paramount for process optimization and material design. This guide synthesizes findings from thermogravimetric analysis (TGA), differential thermal analysis (DTA), Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) to provide a detailed account of this process.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process that varies depending on the precursor's crystallinity.
Crystalline this compound Dihydrate (Y(C₆H₅O₇)·2H₂O)
Crystalline this compound dihydrate undergoes a four-stage decomposition process when heated in a synthetic air atmosphere[1]. The process involves dehydration, decomposition of the citrate ligand, formation of an intermediate oxycarbonate, and final conversion to yttrium oxide.
-
Stage I: Dehydration: The initial mass loss is attributed to the release of water molecules.
-
Stage II & III: Decomposition of the Organic Moiety: These stages involve the breakdown of the citrate ligand, leading to the evolution of carbon dioxide, water, and smaller hydrocarbon species. An intermediate yttrium oxycarbonate is believed to form during this phase.
-
Stage IV: Final Decomposition to Y₂O₃: The intermediate oxycarbonate decomposes at higher temperatures to yield the final product, yttrium oxide.
The gaseous products evolved during this process have been identified primarily as water (H₂O) and carbon dioxide (CO₂), with smaller quantities of methane (CH₄) and propyne also detected[1].
Amorphous this compound
Amorphous this compound exhibits a more complex, six-stage decomposition/oxidation process[2][3]. This pathway is understood to involve initial steps of water and physically adsorbed carbon dioxide release, followed by the loss of crystallization water, dehydration of the citrate itself, and finally, combustion[2]. The increased number of stages is likely due to the less ordered structure of the amorphous material, leading to a more convoluted breakdown of the organic component.
Quantitative Data Presentation
The following tables summarize the available quantitative data from thermogravimetric analysis (TGA) for the decomposition of this compound.
Table 1: Thermal Decomposition Stages of Crystalline this compound Dihydrate in Synthetic Air [1]
| Stage | Temperature Range (°C) | Mass Loss (%) | Description |
| I | 150 - 217 | 4.2 | Dehydration (Release of water) |
| II | Data not available | Data not available | Decomposition of organic moiety |
| III | Data not available | Data not available | Decomposition of organic moiety and intermediate formation |
| IV | Data not available | Data not available | Final decomposition to Y₂O₃ |
Note: While a four-stage decomposition is identified, specific mass loss and temperature data for stages II-IV are not fully detailed in the primary literature reviewed.
Table 2: Thermal Decomposition of Amorphous this compound [2][3]
| Stage | Description |
| I | Release of adsorbed water and CO₂ |
| II | Release of crystallization water |
| III | Dehydration of citrate |
| IV | Combustion of organic components |
| V | Combustion of organic components |
| VI | Final combustion/decomposition |
Note: The decomposition of amorphous this compound is reported as a six-stage process, but specific temperature ranges and mass loss percentages for each stage are not consistently available in the literature.
Visualization of Decomposition Pathways
The logical flow of the decomposition processes can be visualized using the following diagrams.
Caption: Decomposition pathway of crystalline this compound dihydrate.
Caption: Generalized decomposition pathway of amorphous this compound.
Experimental Protocols
The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The following sections detail generalized protocols for these methods, based on practices reported in the literature[1].
Thermogravimetric Analysis-Mass Spectrometry/Fourier-Transform Infrared Spectroscopy (TGA-MS/FTIR)
This coupled technique provides simultaneous information on mass loss (TGA) and the identity of evolved gaseous products (MS/FTIR).
-
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer and/or an FTIR spectrometer.
-
Sample Preparation: A small quantity of the this compound sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
TGA Parameters:
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.
-
Temperature Range: Typically from room temperature up to 900-1000 °C.
-
Atmosphere: A controlled atmosphere is used, such as synthetic air or an inert gas (e.g., nitrogen or argon), with a constant flow rate (e.g., 50 mL/min).
-
-
MS Parameters:
-
Interface: A heated capillary transfer line (e.g., heated to 200 °C) connects the TGA outlet to the MS inlet to prevent condensation of evolved gases.
-
Scan Mode: The mass spectrometer is operated in scan mode over a relevant m/z range (e.g., 10-150 amu) to detect expected products like H₂O (m/z 18), CH₄ (m/z 16), and CO₂ (m/z 44).
-
-
FTIR Parameters:
-
Gas Cell: Evolved gases are passed through a heated gas cell within the FTIR spectrometer.
-
Spectral Range: Spectra are collected across the mid-infrared range (e.g., 4000-650 cm⁻¹) to identify functional groups of gaseous products.
-
Resolution: A spectral resolution of 4 cm⁻¹ is typical.
-
Caption: Workflow for TGA-MS/FTIR analysis of this compound.
Powder X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases of the solid material at different stages of decomposition. For in-situ analysis, a high-temperature chamber is required.
-
Instrumentation: A powder X-ray diffractometer equipped with a high-temperature stage.
-
Sample Preparation for Ex-situ Analysis:
-
Heat separate this compound samples in a furnace to specific temperatures corresponding to the end of each decomposition stage observed in TGA.
-
Hold at the target temperature for a short period to ensure complete transformation for that stage.
-
Cool the samples to room temperature.
-
Gently grind the resulting solid residues to a fine powder and mount them on a sample holder.
-
-
Sample Preparation for In-situ Analysis:
-
Place the initial this compound powder on the sample stage within the high-temperature chamber.
-
-
Data Collection Parameters:
-
X-ray Source: Commonly Cu Kα radiation.
-
Scan Range: A 2θ range appropriate for identifying yttrium oxides and potential intermediates (e.g., 10-80°).
-
Temperature Program (In-situ): The sample is heated in stages, with an XRD pattern collected at each temperature plateau.
-
Conclusion
The thermal decomposition of this compound is a complex, multi-stage process highly dependent on the precursor's morphology. Crystalline this compound dihydrate follows a four-stage pathway, while amorphous this compound undergoes a more intricate six-stage decomposition. The primary decomposition products are yttrium oxide, water, and carbon dioxide. While the overall pathway is qualitatively understood, a complete and consistent set of quantitative data for each decomposition stage, particularly for the amorphous form and the later stages of the crystalline form, remains an area for further research. The experimental protocols and data presented in this guide provide a robust framework for professionals working on the synthesis and characterization of yttrium-based materials, highlighting the critical parameters that influence the final product's properties.
References
Yttrium Citrate as a Precursor for Nanomaterial Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of yttrium citrate as a versatile precursor in the synthesis of advanced nanomaterials, with a particular focus on yttrium oxide (Y₂O₃) nanoparticles. Yttrium oxide nanoparticles are of significant interest in the biomedical field due to their excellent thermal stability, high dielectric constant, and corrosion resistance, making them suitable for applications in biological imaging, photodynamic therapy, and as host materials for various rare-earth dopants.[1][2][3] This document details various synthesis methodologies, presents quantitative data for controlled nanoparticle fabrication, and elucidates the underlying chemical pathways.
The Role of Citrate in Nanomaterial Synthesis
Citric acid, a tricarboxylic acid, plays a crucial role as a chelating agent in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions, such as yttrium (Y³⁺), allows for precise control over the nucleation and growth of nanoparticles. The this compound complex acts as a homogeneous precursor, ensuring uniform distribution of yttrium ions in the solution, which is essential for producing nanoparticles with a narrow size distribution and controlled morphology. The thermal decomposition of this complex at elevated temperatures leads to the formation of yttrium oxide, while other methods like sol-gel and hydrothermal routes also leverage the chelating properties of citrate to guide the formation of nanostructures.
Synthesis Methodologies
Several methods have been developed to synthesize yttrium oxide nanoparticles using a this compound precursor. The most common and effective methods include citrate precipitation, sol-gel synthesis, and hydrothermal synthesis.
Citrate Precipitation Method
The citrate precipitation method is a straightforward and effective technique for producing homogenous spherical yttrium oxide nanoparticles.[3][4] In this process, a yttrium salt is reacted with citric acid to form a this compound precursor, which is subsequently calcined to yield yttrium oxide nanoparticles.
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve yttrium chloride (YCl₃) in deionized water to a concentration of 0.1 mol/L. In a separate beaker, prepare a 0.1 mol/L solution of hydrochloric acid (HCl).
-
Complexation: Mix the YCl₃ and HCl solutions. Add a surfactant, such as 1% polyethylene glycol (PEG 2000), to the solution to control particle growth and prevent agglomeration.
-
Precipitation: Slowly add a solution of citric acid to the yttrium-containing solution while stirring vigorously to precipitate the this compound complex. The pH of the solution is a critical parameter and should be carefully controlled, as it significantly affects the size and morphology of the resulting nanoparticles.[2]
-
Drying: The precipitate is then dried. An azeotropic distillation method using ethanol can be employed for a quick drying process.
-
Calcination: The dried this compound precursor is calcined in a furnace at 800°C for 1 hour to induce thermal decomposition and form spherical Y₂O₃ nanoparticles.[3][4]
Sol-Gel Synthesis
The sol-gel method offers excellent control over the size, morphology, and homogeneity of the resulting nanoparticles.[2][5] This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a gel (a solid network in a liquid).
Experimental Protocol:
-
Sol Formation: Dissolve a yttrium precursor, such as yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), in a solvent like methanol.
-
Chelation and Polymerization: Add citric acid to the solution to chelate the yttrium ions. A polyol, such as glycerol, is often added to promote the formation of a polyester network, entrapping the this compound complexes.
-
Gelation: The sol is heated to evaporate the solvent and promote polymerization, resulting in the formation of a viscous gel.
-
Drying: The gel is dried in an oven to remove the remaining solvent, yielding a solid precursor.
-
Calcination: The dried gel is calcined at a specific temperature (e.g., 700°C for 1 hour) to decompose the organic components and form crystalline yttrium oxide nanoparticles.[6]
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method that utilizes high-temperature and high-pressure water to crystallize materials.[1][7] This technique allows for the synthesis of highly crystalline nanoparticles with controlled morphologies.
Experimental Protocol:
-
Precursor Solution: Prepare an aqueous solution of a yttrium salt, such as yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), at a desired concentration (e.g., 0.1 M).[7][8][9]
-
Addition of Citric Acid and pH Adjustment: Add citric acid to the solution to form the this compound complex. A mineralizer, such as potassium hydroxide (KOH), is then added to adjust the pH and facilitate the hydrothermal reaction.[7][8][9]
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 6 hours).[7][8][9]
-
Washing and Drying: After the autoclave cools to room temperature, the resulting precipitate is collected, washed multiple times with deionized water and ethanol, and then dried in an oven.
-
Calcination (Optional): A final calcination step may be performed to enhance the crystallinity of the yttrium oxide nanoparticles.
Quantitative Data on Synthesis Parameters
The properties of the synthesized yttrium oxide nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the quantitative effects of key parameters on the final nanoparticle characteristics.
Table 1: Effect of Precursor Concentration on Y₂O₃ Nanoparticle Size (Hydrothermal Method)
| Precursor Concentration (Y(NO₃)₃) (M) | Average Crystallite Size (nm) |
| 0.1 | 34 |
| 0.2 | 38 |
| 0.3 | 52 |
| 0.4 | 58 |
Data sourced from a study on the hydrothermal synthesis of Y₂O₃ nanoparticles.[7][8][9]
Table 2: Effect of Calcination Temperature on Y₂O₃ Nanoparticle Size (Citrate Precipitation Method)
| Calcination Temperature (°C) | Calcination Time (h) | Average Particle Size (nm) |
| 800 | 1 | 20 |
Data sourced from a study on the citrate precipitation method.[3][4]
Visualizing Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the synthesis of nanomaterials using this compound precursors.
Applications in Drug Development
Yttrium oxide nanoparticles synthesized via citrate precursor routes are emerging as promising candidates for various applications in drug development and nanomedicine. Their high surface area-to-volume ratio allows for efficient drug loading, and their biocompatibility makes them suitable for in vivo applications.[1] Green-synthesized Y₂O₃ nanoparticles have demonstrated potential for sustained drug release profiles.[1] Furthermore, their utility as hosts for rare-earth dopants opens up possibilities for their use in theranostics, combining therapeutic drug delivery with diagnostic imaging.
Conclusion
The use of this compound as a precursor offers a robust and highly controllable approach to the synthesis of yttrium oxide nanoparticles. By carefully tuning the parameters of the synthesis methods, such as citrate precipitation, sol-gel, and hydrothermal techniques, researchers can tailor the size, morphology, and crystallinity of the nanoparticles to meet the specific demands of their applications. This level of control is particularly crucial in the field of drug development, where the physicochemical properties of nanoparticles directly influence their efficacy and safety. The methodologies and data presented in this guide provide a solid foundation for the rational design and synthesis of advanced yttrium-based nanomaterials for a wide range of scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Yttrium Oxide Nanoparticle Synthesis: An Overview of Methods of Preparation and Biomedical Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sol-Gel Synthesis and Antioxidant Properties of Yttrium Oxide Nanocrystallites Incorporating P-123 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Glycerol Citrate Polymer and Yttrium Oxide Nanoparticles as a Potential Antibacterial Material [jstage.jst.go.jp]
- 7. orientjchem.org [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
Methodological & Application
Application Notes and Protocols for Yttrium-90 Citrate Colloid Preparation in Radiosynovectomy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, quality control, and characteristics of Yttrium-90 (Y-90) citrate colloid for use in radiosynovectomy. The following protocols are based on publicly available scientific literature and should be adapted and validated for specific laboratory conditions and regulatory requirements.
Introduction
Radiosynovectomy, also known as radiosynoviorthesis, is a minimally invasive therapeutic procedure for treating inflammatory joint diseases, particularly chronic synovitis. It involves the intra-articular injection of a beta-emitting radiopharmaceutical that irradiates the inflamed synovial membrane, leading to its ablation and subsequent reduction in inflammation and pain.[1][2] Yttrium-90 (Y-90) is a suitable radionuclide for this purpose due to its pure high-energy beta emission (maximum energy of 2.28 MeV) and a physical half-life of 64.1 hours.[3]
Y-90 citrate colloid has emerged as a valuable radiopharmaceutical for radiosynovectomy of large joints like the knee.[3] The colloidal particles are phagocytosed by the synovial cells, ensuring the localized delivery of the therapeutic radiation dose to the synovium while minimizing leakage to non-target tissues.[1] Careful control over the preparation and quality of the colloid is crucial for its safety and efficacy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Yttrium-90 citrate colloid based on available literature.
Table 1: Physical and Radiochemical Properties
| Parameter | Value | Reference(s) |
| Radionuclide | Yttrium-90 (⁹⁰Y) | [3] |
| Half-life | 64.1 hours | [3] |
| Beta Emission Energy (Eβ,max) | 2.28 MeV | [3] |
| Radiochemical Purity | > 99% | [4] |
| Ionic ⁹⁰Y Impurity | < 1% | [5] |
| ⁹⁰Sr Impurity | < 0.001% | [5] |
Table 2: Particle Size Distribution
| Parameter | Value | Reference(s) |
| Particle Size Range | 0.1 - 5 µm | [6] |
| Mean Particle Size | Not explicitly stated, but crucial for retention | [7] |
Table 3: In-vivo Biodistribution (Rabbit Model)
| Organ/Tissue | Percentage of Injected Dose at 24 hours (post intra-articular injection) | Reference(s) |
| Injected Knee Joint | > 99% | [5] |
| Regional Lymph Nodes | Minimal leakage reported | [8] |
| Liver | Minimal leakage reported | [8] |
Experimental Protocols
Preparation of Yttrium-90 Citrate Colloid
This protocol is a composite representation based on available literature and may require optimization. It is crucial to perform all steps in a properly shielded facility, adhering to all relevant radiation safety regulations.
Materials:
-
Yttrium-90 (⁹⁰Y) as Yttrium chloride (YCl₃) in 0.05 M HCl, obtained from a commercial ⁹⁰Sr/⁹⁰Y generator.
-
Carrier Yttrium Chloride (YCl₃) solution (non-radioactive).
-
Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O), sterile, pyrogen-free.
-
Water for Injection (WFI), sterile, pyrogen-free.
-
0.1 M Hydrochloric Acid (HCl), sterile.
-
0.1 M Sodium Hydroxide (NaOH), sterile.
-
Sterile, pyrogen-free reaction vials.
-
Sterile filters (0.22 µm).
Protocol:
-
Elution of Yttrium-90: Elute Yttrium-90 as YCl₃ in 0.05 M HCl from a ⁹⁰Sr/⁹⁰Y generator according to the manufacturer's instructions.
-
Preparation of Reagents:
-
Prepare a sterile solution of carrier Yttrium Chloride in WFI. The concentration should be calculated to achieve a final 3:1 molar ratio of total yttrium (carrier + ⁹⁰Y) to citrate.[5]
-
Prepare a sterile solution of Sodium Citrate Dihydrate in WFI.
-
-
Reaction:
-
In a sterile, pyrogen-free reaction vial, combine the eluted ⁹⁰YCl₃ solution with the calculated amount of carrier YCl₃ solution.
-
Slowly add the sodium citrate solution to the yttrium chloride solution while stirring.
-
Adjust the pH of the mixture to approximately 7.0 - 8.0 using sterile 0.1 M NaOH or 0.1 M HCl as needed. The formation of the colloid is pH-dependent.
-
Gently agitate the mixture at room temperature for a specified duration (e.g., 30-60 minutes) to allow for complete colloid formation.
-
-
Sterilization:
-
Sterilize the final Y-90 citrate colloid suspension by filtration through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.
-
Quality Control Protocols
3.2.1. Radiochemical Purity
Method: Thin-Layer Chromatography (TLC)
Materials:
-
Whatman 3MM chromatography paper or equivalent.[4]
-
Acetone, analytical grade.[4]
-
Developing chamber.
-
Radiometric TLC scanner or a gamma counter.
Protocol:
-
Spotting: Spot a small, known volume (e.g., 1-2 µL) of the Y-90 citrate colloid onto the origin of a Whatman 3MM chromatography strip.
-
Development: Develop the chromatogram in a chamber pre-saturated with acetone as the mobile phase. Allow the solvent front to migrate to a predefined distance (e.g., 10-15 cm).
-
Drying and Analysis: Remove the strip from the chamber and allow it to dry completely.
-
Quantification:
-
The Y-90 citrate colloid will remain at the origin (Rf = 0).
-
Any free ionic ⁹⁰Y will migrate with the solvent front (Rf ≈ 1).
-
Determine the distribution of radioactivity on the strip using a radiometric TLC scanner or by cutting the strip into segments and counting each segment in a gamma counter.
-
-
Calculation: Calculate the radiochemical purity as: RCP (%) = (Activity at origin / Total activity on the strip) x 100
Acceptance Criteria: Radiochemical purity should be > 99%.[4]
3.2.2. Radionuclidic Purity
Method: Gamma-ray Spectrometry and Beta Counting
Protocol:
-
⁹⁰Sr Determination: The primary radionuclidic impurity of concern is Strontium-90 (⁹⁰Sr). Due to the absence of gamma emissions from ⁹⁰Sr and ⁹⁰Y, its detection requires separation followed by beta counting.
-
A common method involves the use of extraction chromatography to selectively separate ⁹⁰Sr from ⁹⁰Y.
-
The separated ⁹⁰Sr fraction is then quantified using a calibrated beta counter.
-
-
Gamma-emitting Impurities: Use a high-purity germanium (HPGe) detector to screen for any gamma-emitting radionuclidic impurities.
Acceptance Criteria:
-
⁹⁰Sr content should be less than 0.001% of the total activity.[5]
3.2.3. Particle Size Analysis
Method: Dynamic Light Scattering (DLS)
Materials:
-
Dynamic Light Scattering instrument.
-
Appropriate cuvettes for the instrument.
-
Sterile, particle-free Water for Injection (WFI) for dilution.
Protocol:
-
Sample Preparation: Dilute a small aliquot of the Y-90 citrate colloid with sterile, particle-free WFI to an appropriate concentration for DLS analysis, as recommended by the instrument manufacturer. The dilution is necessary to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including temperature, viscosity of the dispersant (water), and refractive index of the particles (an estimate for yttrium citrate may be required).
-
Measurement: Place the cuvette in the instrument and perform the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the colloidal particles.
-
Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter of the particles and provide a particle size distribution.
Acceptance Criteria: The particle size should be within a defined range, for example, with a significant fraction between 0.1 and 5 µm, to ensure good retention in the joint.[6]
3.2.4. In-vitro Stability
Protocol:
-
Store aliquots of the final Y-90 citrate colloid product at its intended storage temperature (e.g., 2-8 °C).
-
At specified time points (e.g., 0, 6, 24, 48, and 72 hours), perform radiochemical purity testing as described in section 3.2.1.
-
Assess for any changes in appearance (e.g., aggregation, precipitation).
Acceptance Criteria: The radiochemical purity should remain above the specified limit throughout the intended shelf life of the product.
Visualizations
References
- 1. cdn.who.int [cdn.who.int]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Yttrium-90 citrate colloid for radioisotope synovectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. openmedscience.com [openmedscience.com]
- 8. The intra‐articular distribution of 90yttrium does not influence the clinical outcome of radiation synovectomy of the knee - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracavitary Administration of Yttrium-90 Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium-90 (Y-90) is a pure beta-emitting radioisotope with physical properties that make it suitable for localized radiotherapy.[1][2] Its high-energy beta particles have a short range in tissue, allowing for the delivery of a high radiation dose to a target area while minimizing exposure to surrounding healthy tissues.[1][3] Y-90 citrate, a colloidal suspension, is utilized for intracavitary administration to treat a variety of conditions characterized by localized disease within a body cavity.[3][4]
The primary mechanism of action is radiation-induced necrosis and fibrosis.[5] When administered into a cavity, the Y-90 citrate colloid is distributed throughout the space, where it is taken up by the lining tissue (e.g., the synovial membrane in a joint). The subsequent beta radiation destroys the diseased tissue, reducing inflammation, fluid production, or tumor growth. This document provides detailed protocols and data for the intracavitary use of Y-90 citrate in radiosynovectomy, the treatment of malignant effusions, and the management of cystic tumors.
Physical Properties and Dosimetry
Y-90 decays to stable Zirconium-90 and exerts its therapeutic effect through the emission of high-energy beta particles.[1] Understanding its physical characteristics is crucial for safe handling and effective dose calculation.
Table 1: Physical Properties of Yttrium-90 [1][2][6]
| Property | Value |
|---|---|
| Half-life | 64.04 hours (2.67 days) |
| Primary Decay Type | Beta minus (β⁻) |
| Max. Beta Energy | 2.28 MeV |
| Avg. Beta Energy | 0.9267 MeV |
| Max. Tissue Penetration | 11.0 mm |
| Avg. Tissue Penetration | 2.5 mm |
Dosimetry calculations aim to deliver a therapeutic dose to the target tissue while minimizing exposure to non-target organs. The Medical Internal Radiation Dose (MIRD) schema is the standard for these calculations.[7][8] For intracavitary administration, the dose is often prescribed in millicuries (mCi) or megabecquerels (MBq), or as an absorbed dose in Gray (Gy) to the surface of the cavity.
Application: Radiosynovectomy of the Knee
Radiosynovectomy (or radiosynoviorthesis) with Y-90 citrate is an established treatment for persistent synovitis and chronic effusions of the knee joint, particularly in patients with rheumatoid arthritis.[3][9][10] The goal is to ablate the inflamed synovial membrane, thereby reducing pain and fluid accumulation.[3]
Experimental Protocol: Y-90 Radiosynovectomy
This protocol is synthesized from clinical studies on the intra-articular administration of Y-90 citrate for knee arthritis.[3][5]
Patient Selection:
-
Patients with chronic inflammatory joint disease (e.g., rheumatoid arthritis) with persistent knee effusion and synovitis, unresponsive to conventional therapies.[3]
Materials:
-
Y-90 citrate colloid (sterile suspension)
-
Syringes and needles for aspiration and injection
-
Local anesthetic
-
Corticosteroid (e.g., triamcinolone)[5]
-
Splint or brace for immobilization[3]
Procedure:
-
Preparation: Position the patient comfortably. Prepare the injection site using a standard aseptic technique.
-
Aspiration: Administer local anesthetic. Insert a needle into the joint space and aspirate as much synovial fluid as possible.[3] This step helps to reduce intra-articular pressure and allows for better distribution of the radioisotope.
-
Injection: Through the same needle, inject the prescribed dose of Y-90 citrate (typically 185 MBq / 5 mCi), often mixed with a corticosteroid to reduce acute inflammation.[5][10]
-
Distribution: After injection, gently flex and extend the knee several times to ensure even distribution of the colloid throughout the joint space.[5]
-
Immobilization: Immediately immobilize the knee joint with a splint or brace for a period of 48-72 hours.[3][5] This is a critical step to minimize leakage of the radioactive colloid from the joint capsule into the systemic circulation.[3]
Quantitative Data: Radiosynovectomy
Table 2: Dosage and Clinical Outcomes for Y-90 Radiosynovectomy of the Knee
| Parameter | Value | Reference |
|---|---|---|
| Standard Activity Dose | 3-6 mCi (111-222 MBq) | [10] |
| Common Activity Dose | 185 MBq | [5] |
| Adjuvant Medication | 20-40 mg triamcinolone | [5] |
| Immobilization Period | 48-72 hours | [3][5] |
| Efficacy (Effusion-free) | 43% of patients at final check-up | [10] |
| Whole-body Exposure | Generally low; detection limit 50-100 mGy |[9] |
Application: Intracavitary Treatment of Cystic Tumors
Intracavitary irradiation with Y-90 citrate is a minimally invasive option for managing cystic brain tumors, such as craniopharyngiomas.[2][11] The radioisotope is instilled directly into the cyst, targeting the secretory lining to reduce fluid production and decrease cyst volume.[11]
Experimental Protocol: Intracystic Y-90 Administration via Ommaya Reservoir
This protocol is based on a case report and clinical trial for treating refractory cystic craniopharyngioma.[2][11]
Patient Selection:
-
Patients with recurrent or refractory cystic sellar masses (e.g., craniopharyngioma) with an indwelling Ommaya reservoir.[2] Indicated for patients with clinical evidence of mass effect or cyst enlargement.[11]
Pre-Therapy Assessment:
-
Cyst Volume Calculation: Determine the volume of the cyst using MRI.[11]
-
Scout Scan (Optional): A pre-therapy assessment with Technetium-99m macroaggregated albumin (Tc-99m MAA) can be performed to assess the distribution and potential leakage from the cyst.[2]
Materials:
-
Y-90 citrate colloid
-
Sterile syringes and butterfly cannula
-
Antiseptic solution and local anesthetic
-
Lead shielding and ring dosimeters for personnel
Procedure:
-
Preparation: Position the patient and locate the subcutaneous Ommaya reservoir. Apply local anesthetic and prepare the area with an antiseptic solution.
-
Access Reservoir: Insert a butterfly cannula into the mid-position of the reservoir, perpendicular to the scalp. Confirm position by aspirating a small amount of cystic fluid.[2]
-
Aspiration: Aspirate a volume of cystic fluid equivalent to or greater than the volume of the Y-90 citrate to be injected. This prevents a significant increase in intracystic pressure.[2]
-
Injection: Under aseptic conditions and with appropriate radiation safety measures, slowly inject the calculated activity of Y-90 citrate colloid in a small volume (e.g., 3 mL of normal saline) into the reservoir.[2]
-
Post-Injection: Remove the cannula and apply gentle pressure. The patient should be monitored for any neurological changes.
Quantitative Data: Intracystic Y-90 Administration
Table 3: Dosage and Clinical Outcomes for Intracystic Y-90 Therapy
| Parameter | Value | Reference |
|---|---|---|
| Prescribed Absorbed Dose | 200 - 300 Gy to the inner cyst wall | [2][11] |
| Example Administered Activity | 6.31 mCi (233.5 MBq) for a 300 Gy target dose | [2] |
| Cyst Volume Reduction (5 yrs) | 77.2% (mean reduction) | [11] |
| Sustained Cyst Reduction (5 yrs) | 82% of cases | [11] |
| Vision Outcome | 91% of patients had stable or improved vision |[11] |
Application: Treatment of Malignant Effusions
The intracavitary use of radioisotopes can be a palliative treatment for recurrent malignant pleural or peritoneal effusions. The goal is to induce fibrosis of the serosal surfaces, thereby obliterating the space and preventing further fluid accumulation (pleurodesis). While Y-90 has been used for this purpose, published protocols often specify Y-90 silicate.[12] The protocol described is for Y-90 silicate but provides a framework for the general procedure.
Experimental Protocol: Intracavitary Y-90 for Malignant Pleural Effusion
This protocol is adapted from a study on Y-90 silicate for palliative therapy of tumor-induced pleural effusions.[12]
Patient Selection:
-
Patients with rapidly recurring, symptomatic malignant pleural effusions.[12]
Procedure:
-
Drainage: Perform a thoracentesis to drain the pleural effusion as completely as possible. This is essential for the radioisotope to come into contact with the pleural surfaces.
-
Instillation: Following drainage, instill the Y-90 colloid into the pleural space via the puncture needle or a chest tube.
-
Distribution: Reposition the patient into various positions (e.g., supine, prone, left and right lateral decubitus) over 1-2 hours to facilitate the uniform distribution of the colloid over all pleural surfaces.
-
Post-Procedure: Monitor the patient for side effects. Subsequent fluid re-accumulation is monitored via clinical symptoms and chest radiography.
Quantitative Data: Malignant Effusion Treatment
Table 4: Clinical Outcomes for Intracavitary Y-90 Silicate in Malignant Pleural Effusion
| Parameter | Value | Reference |
|---|---|---|
| Efficacy | Marked reduction or interruption of exudate formation in all 20 patients | [12] |
| Follow-up (surviving patients) | No recurrence for a mean of 140 days | [12] |
| Side Effects | No subjective or hematological side effects observed |[12] |
Visualized Workflows and Protocols
Conclusion
The intracavitary administration of Yttrium-90 citrate is a valuable, minimally invasive therapeutic option for several localized conditions. For chronic synovitis of the knee, it offers a well-established procedure for reducing inflammation and effusion.[3] In the management of cystic craniopharyngiomas, it provides a method for controlling cyst growth with sustained positive outcomes on vision and tumor volume.[11] While its use in malignant effusions is documented, further studies specifying the citrate form are needed to establish standardized protocols. The success of these procedures relies heavily on proper patient selection, accurate dosimetry, and strict adherence to the administration protocol, particularly measures to ensure localized distribution and prevent systemic leakage.
References
- 1. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Local Experience of Intra-Cavitary Yttrium-90 Citrate Colloid Irradiation via Ommaya Reservoir for Refractory Cystic Craniopharyngioma: a Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Yttrium-90 citrate colloid for radioisotope synovectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The intra‐articular distribution of 90yttrium does not influence the clinical outcome of radiation synovectomy of the knee - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yttrium-90 Radioembolization Dosimetry: Dose Considerations, Optimization, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 7. download.uni-mainz.de [download.uni-mainz.de]
- 8. Radiation doses of yttrium-90 citrate and yttrium-90 EDTMP as determined via analogous yttrium-86 complexes and positron emission tomography [inis.iaea.org]
- 9. Biological dosimetry after yttrium-90 citrate colloid radiosynoviorthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of chronic articular effusions with 90-yttrium (90Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracavitary Yttrium-90 Colloid Therapy for Cystic Sellar Masses: A Phase II Clinical Trial With 5-Year Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palliative therapy of tumor-induced pleural effusions with 90Yttrium-silicate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations in Yttrium-90 Citrate Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium-90 (Y-90) is a pure high-energy beta-emitting radionuclide with a physical half-life of 64.04 hours.[1] These characteristics make it a valuable therapeutic isotope for localized radiotherapy. Y-90 citrate, a soluble complex of Yttrium-90, is utilized in nuclear medicine for the palliative treatment of skeletal metastases and for radiosynovectomy in inflammatory joint diseases.[2][3] The therapeutic efficacy of Y-90 citrate is directly related to the absorbed radiation dose delivered to the target tissues. Therefore, accurate dosimetry calculations are paramount for treatment planning, optimizing therapeutic outcomes, and minimizing radiation-induced toxicity to healthy organs.
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for Y-90 citrate therapy, with a focus on preclinical research and development. The methodologies described herein are based on the widely accepted Medical Internal Radiation Dose (MIRD) formalism.
Principle of Y-90 Citrate Dosimetry
The fundamental principle of internal dosimetry is to determine the energy absorbed by a target tissue from a radioactive source distributed within the body. The MIRD schema provides a standardized framework for these calculations.[4][5] The mean absorbed dose (D) to a target organ (r_k) from a source organ (r_h) is calculated as:
D(r_k) = Ã(r_h) × S(r_k ← r_h)
Where:
-
Ã(r_h) is the cumulated activity, or the total number of radioactive disintegrations occurring in the source organ over time (in Bq·s or µCi·h).
-
S(r_k ← r_h) is the "S-value," which represents the mean absorbed dose to the target organ per unit of cumulated activity in the source organ (in Gy/Bq·s or rad/µCi·h). S-values are specific to the radionuclide, the source-target organ pair, and the phantom model (human or animal) being used.[6]
To perform these calculations, time-activity data from biodistribution studies are essential to determine the cumulated activity in each source organ.
Experimental Protocols
Preclinical Biodistribution Study of Y-90 Citrate
This protocol outlines a typical procedure for determining the biodistribution of Y-90 citrate in a rodent model (e.g., rats or mice). Such studies are crucial for gathering the time-activity data required for dosimetry calculations.
Materials:
-
Y-90 citrate solution of known activity concentration
-
Healthy, age- and weight-matched rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
Animal handling equipment (restrainers, etc.)
-
Calibrated syringes for injection (e.g., 1 mL tuberculin syringes)
-
Anesthesia (e.g., isoflurane)
-
Euthanasia supplies (e.g., CO2 chamber, cervical dislocator)
-
Dissection tools
-
Tare-weighed collection tubes for each organ/tissue
-
Gamma counter for radioactivity measurement
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Acclimation: House the animals in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dose Preparation: Prepare individual doses of Y-90 citrate in calibrated syringes. The injected activity will depend on the sensitivity of the gamma counter but should be sufficient for accurate measurement in tissues with low uptake. A typical injected volume for a mouse is 0.1-0.2 mL.[7]
-
Administration: Anesthetize the animal. Administer the Y-90 citrate solution via intravenous (tail vein) injection. Record the exact time of injection and the net injected activity (syringe activity before injection minus residual activity after injection).[5][7]
-
Time Points for Sacrifice: A minimum of three to four animals should be used for each time point. Time points should be selected to adequately characterize the uptake and clearance phases of the radiopharmaceutical. Suggested time points for Y-90 citrate could be 1, 4, 24, 48, and 72 hours post-injection.
-
Tissue Collection: At the designated time points, euthanize the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissection and Weighing: Perform a complete dissection, collecting all relevant organs and tissues in pre-weighed tubes. Key tissues include blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, bone (femur), muscle, and the remaining carcass.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter. Also, measure standards of the injectate to allow for decay correction and conversion of counts per minute (CPM) to activity (Bq or µCi).
-
Data Expression: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is a critical step for standardizing the data.
Gamma Counter Measurement Protocol
-
Calibration: Ensure the gamma counter is calibrated for Y-90 using a certified source. While Y-90 is a pure beta emitter, measurements are typically performed by detecting Bremsstrahlung X-rays produced by the interaction of beta particles with surrounding matter.
-
Background Measurement: Measure the background radiation count rate before counting the samples.
-
Sample Counting: Place each tissue sample in the gamma counter and count for a sufficient time to achieve good counting statistics (e.g., a minimum of 10,000 counts or a fixed time of 1-5 minutes).
-
Decay Correction: All counts must be decay-corrected back to the time of injection. The physical half-life of Y-90 is 64.04 hours.
-
Calculation of %ID/g:
-
Net CPM = Sample CPM - Background CPM
-
Activity in sample = Net CPM / (Gamma Counter Efficiency × Decay Correction Factor)
-
%ID in sample = (Activity in sample / Total Injected Activity) × 100
-
%ID/g = %ID in sample / Weight of the sample (in grams)
-
Data Presentation
Quantitative data from biodistribution studies and subsequent dosimetry calculations should be summarized in clear, structured tables.
Table 1: Illustrative Preclinical Biodistribution of Y-90 Citrate in Mice (%ID/g)
Disclaimer: The following data is a representative, hypothetical dataset for illustrative purposes, based on the known biological behavior of Y-90 citrate (uptake in bone, and initial uptake with subsequent clearance from liver and kidneys). Detailed preclinical biodistribution data for Y-90 citrate is not widely available in published literature.
| Organ/Tissue | 1 hour | 4 hours | 24 hours | 48 hours | 72 hours |
| Blood | 2.50 ± 0.45 | 1.10 ± 0.20 | 0.25 ± 0.05 | 0.08 ± 0.02 | 0.03 ± 0.01 |
| Liver | 10.50 ± 1.80 | 8.20 ± 1.50 | 4.10 ± 0.70 | 2.00 ± 0.40 | 1.10 ± 0.25 |
| Spleen | 1.80 ± 0.30 | 1.50 ± 0.25 | 0.90 ± 0.15 | 0.60 ± 0.10 | 0.40 ± 0.08 |
| Kidneys | 8.90 ± 1.60 | 6.50 ± 1.20 | 2.80 ± 0.50 | 1.50 ± 0.30 | 0.80 ± 0.15 |
| Bone (Femur) | 4.50 ± 0.80 | 6.80 ± 1.10 | 9.50 ± 1.60 | 10.20 ± 1.80 | 9.80 ± 1.70 |
| Lungs | 1.20 ± 0.25 | 0.80 ± 0.15 | 0.40 ± 0.08 | 0.20 ± 0.04 | 0.10 ± 0.02 |
| Muscle | 0.80 ± 0.15 | 0.50 ± 0.10 | 0.20 ± 0.04 | 0.10 ± 0.02 | 0.05 ± 0.01 |
Values are presented as mean ± standard deviation (n=4 animals per time point).
Table 2: Human Absorbed Dose Estimates for Y-90 Citrate Therapy for Bone Metastases
Data derived from a study using Y-86 citrate as a PET imaging analog for Y-90 citrate in patients with prostate cancer and bone metastases.[2][8]
| Target Organ | Absorbed Dose (mGy/MBq) |
| Bone Metastases (per cm³) | 26 ± 11 |
| Red Marrow | 2.5 ± 0.4 |
Dosimetry Calculation Workflow
Calculation of Residence Time (τ)
The residence time (τ), which is equivalent to the cumulated activity (Ã) divided by the initial administered activity (A₀), represents the average time that the radioactivity is present in a source organ. It is calculated by integrating the time-activity curve from the biodistribution data from time zero to infinity.
-
Plot Time-Activity Curves: For each organ, plot the total organ activity (%ID) versus time.
-
Curve Fitting: Fit the time-activity data to a sum of exponential functions. This can be done using software such as OLINDA/EXM or even spreadsheet programs.[6][9] The general form of the function is: A(t) = Σ A_i * e^(-λ_i * t) Where A(t) is the activity at time t, A_i is the initial activity of the i-th component, and λ_i is the effective decay constant of the i-th component.
-
Integration: Analytically integrate the fitted function from t=0 to infinity to obtain the total number of disintegrations (Ã). Ã = ∫₀^∞ A(t) dt = Σ (A_i / λ_i)
-
Calculate Residence Time: τ = Ã / A₀
Absorbed Dose Calculation
Once the residence time for each source organ is determined, the absorbed dose to each target organ can be calculated using the MIRD equation.
-
Obtain S-values: S-values for Y-90 for various source-target organ pairs are required. For preclinical studies, these can be obtained from software like OLINDA/EXM, which includes phantom models for mice and rats.[9] If animal-specific S-values are unavailable, human S-values from MIRD pamphlets can be used as an approximation, but this limitation should be noted.
-
Calculate Absorbed Dose: For each target organ, sum the doses received from all source organs: D_target = Σ (Ã_source × S(target ← source)) or D_target = A₀ × Σ (τ_source × S(target ← source))
Visualizations
Experimental Workflow for Biodistribution Study
Caption: Workflow for a preclinical Y-90 citrate biodistribution study.
Logical Workflow for MIRD Dosimetry Calculation
References
- 1. Phantom validation of quantitative Y-90 PET/CT-based dosimetry in liver radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Radiation doses of yttrium-90 citrate and yttrium-90 EDTMP as determined via analogous yttrium-86 complexes and positron emission tomography [inis.iaea.org]
- 4. Hermia | OLINDA/EXM | Hermes Medical Solutions [hermesmedical.com]
- 5. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculation of residence times and radiation doses using the standard PC software Excel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. [Changing of organ distribution of radioactive yttrium in rats by varying amounts of carrier] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmmitools.org [nmmitools.org]
Application Notes and Protocols: Yttrium-90 Citrate in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium-90 (⁹⁰Y) citrate is a radiopharmaceutical agent utilized in targeted radionuclide therapy, primarily for the treatment of inflammatory joint diseases through a procedure known as radiosynovectomy or radiation synovectomy.[1][2] This minimally invasive technique involves the intra-articular administration of a colloidal suspension of ⁹⁰Y citrate to ablate the inflamed synovial membrane, offering a therapeutic alternative to surgical synovectomy.[1][2][3] The therapeutic efficacy of ⁹⁰Y citrate stems from the localized delivery of high-energy beta-minus (β⁻) particles emitted by ⁹⁰Y, a pure beta emitter.[1][2] This document provides detailed application notes, experimental protocols, and relevant data for researchers and professionals involved in the development and use of ⁹⁰Y citrate for targeted radionuclide therapy.
Mechanism of Action
The therapeutic effect of Yttrium-90 citrate in radiosynovectomy is achieved through the following mechanism:
-
Intra-articular Administration: A colloidal suspension of ⁹⁰Y citrate is injected directly into the synovial joint space.[1][2]
-
Phagocytosis: The colloidal particles are phagocytosed by the superficial cells of the inflamed synovial membrane, primarily the synoviocytes.[2][3]
-
Localized Radiation: Yttrium-90 is a pure beta-emitter with a maximum energy of 2.28 MeV and an average tissue penetration of 2.5 mm.[4] This localized deposition of high-energy beta particles within the synovium leads to targeted cell death.
-
Cellular Effects: The beta radiation induces the production of reactive oxygen species, leading to oxidative stress, DNA damage, and ultimately apoptosis (programmed cell death) of the synoviocytes.[3][5]
-
Therapeutic Outcome: The destruction of the hypertrophic and inflamed synovial tissue results in reduced inflammation, decreased synovial fluid production, and subsequent fibrosis of the synovial membrane, leading to alleviation of pain and improvement in joint function.[3][5][6]
Signaling Pathway for Radiosynovectomy-Induced Synoviocyte Apoptosis
Caption: Proposed signaling pathway of Yttrium-90 citrate in radiosynovectomy.
Experimental Protocols
Protocol 1: Preparation of Yttrium-90 Citrate Colloid
This protocol is based on the method described by Bowen et al. (1975) and general principles of radiopharmaceutical preparation.[7]
Materials:
-
Yttrium-90 chloride (⁹⁰YCl₃) solution, sterile and non-pyrogenic
-
Sterile sodium citrate solution
-
Sterile carrier yttrium chloride solution
-
Sterile water for injection
-
Sterile, pyrogen-free reaction vials
-
pH meter or pH indicator strips
-
Syringe filters (0.22 µm)
-
Lead shielding
Procedure:
-
Aseptic Environment: All procedures must be performed in a laminar flow hood or an isolator to maintain sterility.
-
Reagent Preparation:
-
Prepare a sterile solution of sodium citrate at a concentration suitable to achieve the desired final citrate concentration.
-
Prepare a sterile solution of carrier yttrium chloride. The molar ratio of carrier yttrium to citrate is critical for colloid formation and is typically around 3:1.[7]
-
-
Reaction:
-
In a sterile, pyrogen-free vial, add the required volume of sterile carrier yttrium chloride solution.
-
Add the calculated volume of ⁹⁰YCl₃ solution to the vial.
-
Slowly add the sterile sodium citrate solution to the yttrium solution while gently mixing.
-
-
Colloid Formation:
-
Observe for the formation of a colloidal suspension. The solution should appear opalescent.
-
Adjust the pH of the final suspension to a physiological range (typically pH 6-8) using sterile acid or base if necessary.
-
-
Sterilization:
-
Filter the final colloidal suspension through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free final product vial.
-
-
Final Product:
-
Assay the final product for total radioactivity using a dose calibrator.
-
Store the final product in a lead-shielded container at the appropriate temperature as determined by stability studies.
-
Protocol 2: Quality Control of Yttrium-90 Citrate Colloid
1. Radiochemical Purity:
-
Method: Instant Thin-Layer Chromatography (ITLC)[8]
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 0.9% Sodium Chloride
-
Procedure:
-
Spot a small drop of the ⁹⁰Y citrate colloid onto the origin of an ITLC-SG strip.
-
Develop the chromatogram in a chromatography tank containing 0.9% sodium chloride as the mobile phase.
-
Allow the solvent front to migrate to the top of the strip.
-
Remove the strip and let it dry.
-
Cut the strip into two parts: the origin (containing the colloid) and the solvent front (containing any free ⁹⁰Y).
-
Measure the radioactivity of each part using a suitable detector.
-
-
Acceptance Criteria: The radiochemical purity should be ≥ 95%, with the majority of the activity remaining at the origin.[9]
2. Particle Size Analysis:
-
Method: Photon Correlation Spectroscopy (PCS) or Transmission Electron Microscopy (TEM)[10][11]
-
Procedure:
-
Dilute a sample of the ⁹⁰Y citrate colloid with sterile water for injection to an appropriate concentration for the instrument.
-
Analyze the sample according to the instrument's operating procedure.
-
-
Acceptance Criteria: The particle size should be within a range suitable for phagocytosis by synoviocytes and retention within the joint space, typically between 2 and 5 µm.[3]
3. Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy
-
Procedure:
-
Allow the ⁹⁰Y sample to decay for a sufficient period to reduce the bremsstrahlung radiation.
-
Acquire a gamma-ray spectrum of the sample using a high-purity germanium (HPGe) detector.
-
Analyze the spectrum for the presence of any gamma-emitting impurities.
-
-
Acceptance Criteria: No significant gamma-emitting impurities should be detected. The primary radionuclidic impurity of concern is Strontium-90 (⁹⁰Sr), which has specific acceptance limits (e.g., < 0.001% of the total radioactivity).[7]
4. Sterility Test:
-
Method: Direct inoculation or membrane filtration method as per USP <71>.
-
Procedure:
-
Aseptically transfer a sample of the ⁹⁰Y citrate colloid to appropriate culture media (e.g., tryptic soy broth and fluid thioglycollate medium).
-
Incubate the media at the specified temperatures for the required duration.
-
-
Acceptance Criteria: No microbial growth should be observed.
5. Bacterial Endotoxin Test (BET):
-
Method: Limulus Amebocyte Lysate (LAL) test as per USP <85>.[12]
-
Procedure:
-
Perform the LAL test on a sample of the ⁹⁰Y citrate colloid according to a validated procedure.
-
-
Acceptance Criteria: The endotoxin level must be below the established limit for parenteral radiopharmaceuticals.
Experimental Workflow
Caption: Workflow for the use of Yttrium-90 citrate in radiosynovectomy.
Quantitative Data
Table 1: Biodistribution of ⁹⁰Y-DOTA-Cetuximab in Rats (% Injected Dose per Gram)
While specific biodistribution data for ⁹⁰Y citrate colloid in preclinical models is limited in the provided search results, the following table presents data for a ⁹⁰Y-labeled antibody (⁹⁰Y-DOTA-Cetuximab) in rats, which can provide general insights into the in-vivo behavior of Yttrium-90.[13]
| Organ | 2 hours | 24 hours | 48 hours | 72 hours | 96 hours |
| Blood | 1.85 ± 0.003 | 1.15 ± 0.002 | 0.98 ± 0.004 | 0.75 ± 0.005 | 0.53 ± 0.003 |
| Heart | 0.42 ± 0.001 | 0.25 ± 0.001 | 0.21 ± 0.002 | 0.16 ± 0.001 | 0.11 ± 0.001 |
| Lungs | 1.52 ± 0.004 | 1.35 ± 0.003 | 1.26 ± 0.005 | 1.18 ± 0.005 | 1.23 ± 0.004 |
| Liver | 2.05 ± 0.002 | 2.19 ± 0.002 | 1.85 ± 0.004 | 1.52 ± 0.003 | 1.25 ± 0.005 |
| Spleen | 1.23 ± 0.002 | 1.05 ± 0.001 | 0.92 ± 0.003 | 0.78 ± 0.002 | 0.65 ± 0.002 |
| Kidneys | 1.15 ± 0.003 | 0.95 ± 0.002 | 0.82 ± 0.002 | 0.68 ± 0.003 | 0.55 ± 0.001 |
| Stomach | 0.35 ± 0.001 | 0.28 ± 0.001 | 0.23 ± 0.001 | 0.19 ± 0.001 | 0.15 ± 0.001 |
| Intestine | 0.45 ± 0.002 | 0.38 ± 0.001 | 0.32 ± 0.002 | 0.26 ± 0.002 | 0.21 ± 0.001 |
| Muscle | 0.25 ± 0.001 | 0.18 ± 0.001 | 0.15 ± 0.001 | 0.12 ± 0.001 | 0.09 ± 0.001 |
| Bone | 0.85 ± 0.002 | 0.72 ± 0.002 | 0.63 ± 0.003 | 0.54 ± 0.002 | 0.45 ± 0.002 |
Data presented as mean ± standard deviation.
Table 2: Human Absorbed Dose Estimates for ⁹⁰Y-DOTA-Cetuximab (mGy/MBq)
The following table provides estimated absorbed doses to various organs in humans following the administration of ⁹⁰Y-DOTA-Cetuximab, extrapolated from rat biodistribution data.[13]
| Organ | Male (73 kg) | Female (60 kg) |
| Adrenals | 0.25 | 0.31 |
| Brain | 0.08 | 0.10 |
| Breasts | 0.09 | 0.11 |
| Gallbladder Wall | 0.28 | 0.35 |
| LLI Wall | 0.20 | 0.25 |
| Small Intestine | 0.22 | 0.27 |
| Stomach Wall | 0.24 | 0.30 |
| ULI Wall | 0.21 | 0.26 |
| Heart Wall | 0.35 | 0.43 |
| Kidneys | 0.65 | 0.78 |
| Liver | 1.25 | 1.55 |
| Lungs | 0.85 | 1.05 |
| Muscle | 0.15 | 0.18 |
| Ovaries | 0.18 | 0.22 |
| Pancreas | 0.28 | 0.35 |
| Red Marrow | 0.32 | 0.39 |
| Osteogenic Cells | 0.45 | 0.55 |
| Skin | 0.07 | 0.09 |
| Spleen | 0.75 | 0.92 |
| Testes | 0.10 | - |
| Thymus | 0.20 | 0.25 |
| Thyroid | 0.12 | 0.15 |
| Urinary Bladder Wall | 0.15 | 0.18 |
| Uterus | - | 0.20 |
| Total Body | 0.18 | 0.22 |
Clinical Application: Radiosynovectomy
Yttrium-90 citrate is primarily indicated for radiosynovectomy of large joints, particularly the knee, in patients with chronic inflammatory rheumatism such as rheumatoid arthritis.[1][2] The standard administered activity for the knee joint is typically in the range of 185–222 MBq (5–6 mCi).[14] The procedure involves aspiration of excess synovial fluid followed by the intra-articular injection of the ⁹⁰Y citrate colloid.[1][2] Post-injection immobilization of the joint for 24-48 hours is crucial to minimize leakage of the radiopharmaceutical from the joint space.[1][15]
Conclusion
Yttrium-90 citrate is a valuable therapeutic agent for targeted radionuclide therapy, specifically for radiosynovectomy of inflammatory joint diseases. Its efficacy is based on the localized delivery of cytotoxic beta radiation to the inflamed synovium. The successful and safe application of ⁹⁰Y citrate relies on stringent adherence to detailed protocols for its preparation, quality control, and clinical administration. The information provided in these application notes and protocols is intended to guide researchers and drug development professionals in the effective utilization of this important radiopharmaceutical.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. openmedscience.com [openmedscience.com]
- 3. Radionuclide synovectomy – essentials for rheumatologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction of Fibroblast-Like Synoviocytes Is an Important Molecular-Mechanism for Herbal Medicine along with its Active Components in Treating Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynovectomy in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. Yttrium-90 citrate colloid for radioisotope synovectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.who.int [cdn.who.int]
- 10. Secure Verification [vinar.vin.bg.ac.rs]
- 11. Particle size analysis: 90Y and 99mTc-labelled colloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 13. Evaluation and comparison of human absorbed dose of 90Y-DOTA-Cetuximab in various age groups based on distribution data in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.ymaws.com [cdn.ymaws.com]
- 15. swslhd.health.nsw.gov.au [swslhd.health.nsw.gov.au]
Yttrium Citrate in Nanoparticle Synthesis: Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Yttrium citrate serves as a critical precursor and stabilizing agent in the synthesis of various yttrium-based nanoparticles, which are gaining significant attention for their potential in biomedical applications, including drug delivery, bioimaging, and cancer therapy. The use of citrate in these syntheses offers a versatile and biocompatible route to produce nanoparticles with controlled size and morphology. This document provides detailed application notes and experimental protocols for the synthesis of yttrium-based nanoparticles utilizing this compound or citrate-assisted methods.
Applications of Yttrium-Based Nanoparticles
Yttrium oxide (Y₂O₃) and yttrium fluoride (YF₃ and NaYF₄) nanoparticles are the most common yttrium-based nanomaterials. Their applications are diverse and expanding:
-
Drug Delivery: Y₂O₃ nanoparticles can be functionalized to carry therapeutic agents for targeted drug delivery. Their surface can be modified, for instance with polyethylene glycol (PEG), to enhance biocompatibility and circulation time in the body.
-
Bioimaging: Yttrium oxide is an excellent host material for various rare-earth dopants, enabling applications in biological imaging.[1][2] For instance, europium-doped Y₂O₃ nanoparticles exhibit fluorescence, making them suitable as probes for cellular imaging.
-
Cancer Therapy: These nanoparticles have shown selective cytotoxicity against cancer cells, primarily by inducing apoptosis through the generation of reactive oxygen species (ROS).[3] This property is being explored for photodynamic therapy and as radiosensitizers to enhance the efficacy of radiation treatment.[4]
-
Antioxidant and Antibacterial Agents: Yttrium oxide nanoparticles possess inherent antioxidant and antibacterial properties, making them promising for applications in mitigating oxidative stress-related diseases and combating bacterial infections.[1][2]
Role of Citrate in Nanoparticle Synthesis
Citrate plays a multifaceted role in the synthesis of yttrium-based nanoparticles:
-
Chelating Agent: Citric acid and its conjugate base, citrate, are effective chelating agents for yttrium ions. This chelation helps to control the hydrolysis and condensation rates of the yttrium precursor during sol-gel and hydrothermal synthesis, leading to more uniform nanoparticle formation.[5]
-
Capping/Stabilizing Agent: Citrate anions can adsorb onto the surface of newly formed nanoparticles, providing electrostatic stabilization that prevents aggregation and controls particle growth.[6] This is crucial for obtaining monodisperse nanoparticles with desired sizes and shapes.
-
Precursor in Polymer Matrix: In some sol-gel methods, citric acid is used to form a glycerol citrate polymer. This polymer acts as a matrix in which yttrium oxide nanoparticles are synthesized, ensuring a homogeneous dispersion.[7][8]
Experimental Protocols
The following are detailed protocols for the synthesis of yttrium-based nanoparticles where citrate plays a significant role.
Sol-Gel Synthesis of Yttrium Oxide (Y₂O₃) Nanoparticles using a Glycerol Citrate Polymer Matrix
This method involves the formation of a hybrid polymer of glycerol citrate which acts as a template for the synthesis of Y₂O₃ nanoparticles.[7][8]
Materials:
-
Yttrium(III) chloride hexahydrate (YCl₃·6H₂O)
-
Methanol (CH₃OH)
-
Glycerol (C₃H₈O₃)
-
Citric acid (C₆H₈O₇)
-
Deionized water
Protocol:
-
Y₂O₃ Nanoparticle Preparation: Dissolve yttrium(III) chloride hexahydrate in methanol. This solution will be incorporated into the glycerol citrate polymer.
-
Glycerol Citrate Polymer (GCP) Synthesis:
-
Heat glycerol to 80°C in a reactor to decrease its viscosity.
-
Slowly add an equimolar amount of citric acid to the heated glycerol while stirring to ensure a uniform mixture.
-
Increase the temperature to 140°C. The reaction begins after about 90 minutes, indicated by the production of water vapor.
-
-
Hybrid Polymer Formation:
-
After one hour of pre-polymerization of the GCP, add the methanolic solution of yttrium chloride (containing 0.05% Y₂O₃ nanoparticles by weight relative to the final polymer).
-
Disperse the yttrium precursor within the polymer matrix by mechanical stirring for 60 minutes, followed by ultrasonication in a water bath at 60°C for 60 minutes.
-
-
Final Polymerization and Nanoparticle Formation: Continue the polymerization process as for the pure GCP until the hybrid polymer is formed. The Y₂O₃ nanoparticles are formed in situ within the polymer matrix.
-
Characterization: The resulting hybrid material can be characterized using Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM) to confirm the presence and properties of the Y₂O₃ nanoparticles.
Citrate-Assisted Hydrothermal Synthesis of Yttrium Hydroxide (Y(OH)₃) and subsequent conversion to Y₂O₃
In this method, sodium citrate acts as a crystal modifier to control the morphology of the precursor, which is then calcined to obtain yttrium oxide.
Materials:
-
Yttrium salt (e.g., Yttrium nitrate or chloride)
-
Sodium hydroxide (NaOH)
-
Sodium citrate (Na₃C₆H₅O₇)
-
Deionized water
Protocol:
-
Precursor Solution: Prepare an aqueous solution of the yttrium salt.
-
Reaction Mixture: In a typical synthesis, combine the yttrium salt solution with sodium hydroxide and varying concentrations of sodium citrate in a Teflon-lined autoclave.
-
Hydrothermal Treatment: Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 24 hours). The concentration of sodium citrate will influence the morphology of the resulting Y(OH)₃ precursor.
-
Washing and Drying: After the hydrothermal reaction, allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven.
-
Calcination: Calcine the dried Y(OH)₃ precursor in a furnace at a suitable temperature (e.g., 600°C) to convert it into crystalline Y₂O₃ nanoparticles.
Co-precipitation Synthesis of Yttrium Fluoride (YF₃) Nanoparticles Stabilized by Citrate
This protocol describes the synthesis of monodisperse YF₃ nanoparticles using citrate as a stabilizing agent.[9][10]
Materials:
-
Yttrium(III) acetate
-
Tetramethylammonium citrate
-
Ammonium fluoride (NH₄F)
-
Deionized water
Protocol:
-
Precursor Solution: Dissolve yttrium(III) acetate and tetramethylammonium citrate in deionized water. A Y:Citrate molar ratio of 1:1.5 is recommended to ensure the solubility of the this compound complex.[9][10]
-
Temperature Control: Bring the solution to the desired reaction temperature (e.g., 5°C for monodisperse nanoparticles).
-
Nucleation: Inject an aqueous solution of ammonium fluoride dropwise into the yttrium-citrate solution while stirring to initiate the nucleation of YF₃ nanoparticles.
-
Reaction: Allow the reaction to proceed for a set time, for example, 2 hours.
-
Purification: The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove unreacted precursors and byproducts.
Quantitative Data Summary
The following tables summarize key quantitative parameters from the literature for the synthesis of yttrium-based nanoparticles where citrate is involved.
Table 1: Parameters for Sol-Gel Synthesis of Y₂O₃ in a Glycerol Citrate Polymer Matrix
| Parameter | Value | Reference |
| Y₂O₃ nanoparticle content | 0.05% (by weight) | [7] |
| Glycerol to Citric Acid Molar Ratio | 1:1 | [7] |
| Polymerization Temperature | 140°C | [7] |
| Pre-polymerization Time | 1 hour | [7] |
| Ultrasonication Frequency | 40 kHz | [7] |
| Resulting Nanoparticle Size | ~9 nm | [7] |
Table 2: Parameters for Citrate-Stabilized YF₃ Nanoparticle Synthesis
| Parameter | Value | Reference |
| Yttrium:Citrate Molar Ratio | 1:1.5 | [9][10] |
| Reaction Temperature | 5°C | [9][10] |
| Reaction Time | 2 hours | [9][10] |
Visualizations
Experimental Workflow for Sol-Gel Synthesis of Y₂O₃ Nanoparticles
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Y2O3 Nanoparticles and X-ray Radiation-Induced Effects in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Glycerol Citrate Polymer and Yttrium Oxide Nanoparticles as a Potential Antibacterial Material [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Tunable Self-Assembly of YF3 Nanoparticles by Citrate-Mediated Ionic Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Yttrium Citrate in Oncological Applications: A Review of its Role as a Chelating Agent and Therapeutic Adjunct
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium-90 (⁹⁰Y), a pure high-energy beta-emitting radionuclide, is a valuable tool in the arsenal of targeted radiation therapies for cancer. Its utility is critically dependent on the ability to deliver it specifically to tumor tissues while minimizing exposure to healthy organs. This requires the use of chelating agents to stably bind the yttrium cation. While robust macrocyclic chelators like DOTA and DTPA are predominantly used in targeted radioimmunotherapy, yttrium citrate has found its niche in specific therapeutic applications and serves as a crucial control in preclinical studies.[1][2][3] This document provides an overview of the applications of this compound in oncology, focusing on its role in palliative care for bone metastases and its use as a research tool, supported by quantitative data and experimental protocols. We will also briefly touch upon the independent role of citrate in cancer cell metabolism.
Data Presentation
Table 1: Biodistribution of Yttrium-88 Citrate in Raji-Tumored Mice
The following table summarizes the biodistribution of ⁸⁸Y-citrate, a non-therapeutic isotope used for imaging and biodistribution studies, in a murine model of lymphoma. This data is often used as a baseline to evaluate the targeting efficiency of more advanced yttrium-based radiopharmaceuticals.
| Time Point | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidney (%ID/g) | Bone (%ID/g) | Tumor (%ID/g) |
| Day 1 | 0.8 ± 0.2 | 1.2 ± 0.3 | 0.5 ± 0.1 | 1.5 ± 0.4 | 13.8 ± 2.1 | 1.9 ± 0.5 |
| Day 4 | 0.2 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.6 ± 0.2 | 24.9 ± 3.7 | 0.7 ± 0.2 |
%ID/g = percentage of injected dose per gram of tissue. Data is presented as mean ± standard deviation. Data adapted from a study comparing ⁸⁸Y-citrate to a ⁸⁸Y-labeled monoclonal antibody.[1]
This data highlights the tendency of simple yttrium salts like this compound to accumulate in bone, a property leveraged for palliative treatment of bone metastases.[1]
Table 2: Radiation Dose Estimates for Yttrium-90 Citrate in Patients with Skeletal Metastases
Positron Emission Tomography (PET) imaging with Yttrium-86, a positron-emitting isotope, allows for the calculation of radiation doses delivered by the therapeutic Yttrium-90.
| Tissue | Absorbed Dose (mGy/MBq) |
| Bone Metastases (1 cm³) | 26 ± 11 |
| Red Bone Marrow | 2.5 ± 0.4 |
Data derived from a study using ⁸⁶Y-citrate and PET to model ⁹⁰Y-citrate dosimetry in patients with prostate cancer bone metastases.[4][5]
Experimental Protocols
Protocol 1: Preparation of Yttrium-90 Citrate for Preclinical Studies
This protocol outlines a general method for preparing ⁹⁰Y-citrate for use in animal biodistribution and efficacy studies.
Materials:
-
Yttrium-90 chloride (⁹⁰YCl₃) in dilute HCl
-
Sterile, pyrogen-free 0.1 M sodium citrate solution
-
Sterile, pyrogen-free 0.9% sodium chloride (saline)
-
pH meter and sterile pH adjustment solutions (e.g., 0.1 M NaOH, 0.1 M HCl)
-
Sterile, pyrogen-free vials and syringes
-
Radiochemical purity testing equipment (e.g., ITLC, HPLC)
Procedure:
-
In a sterile vial, add a calculated volume of ⁹⁰YCl₃ solution.
-
Slowly add an excess of the sterile 0.1 M sodium citrate solution to the ⁹⁰YCl₃ while gently mixing. A typical molar ratio of citrate to yttrium is 10:1 or higher to ensure complete chelation.
-
Adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5) using sterile pH adjustment solutions.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Determine the radiochemical purity of the ⁹⁰Y-citrate complex using a suitable method such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). The purity should be >95%.
-
If necessary, dilute the final product with sterile saline to achieve the desired activity concentration for injection.
-
All procedures should be conducted in a shielded environment following appropriate radiation safety protocols.
Protocol 2: In Vivo Biodistribution Study of Yttrium-88 Citrate in a Xenograft Mouse Model
This protocol describes a typical in vivo study to determine the tissue distribution of a radiolabeled compound.
Model:
-
Immunocompromised mice (e.g., athymic nude or SCID) bearing subcutaneous tumors from a human cancer cell line (e.g., Raji for lymphoma).[1]
Procedure:
-
Prepare ⁸⁸Y-citrate according to Protocol 1.
-
Administer a known activity of ⁸⁸Y-citrate (e.g., 1-2 MBq) to each mouse via intravenous (tail vein) injection.
-
At predetermined time points (e.g., 1, 24, 96 hours post-injection), euthanize a cohort of mice (n=3-5 per time point) by an approved method.
-
Dissect and collect major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Applications
This compound in Palliative Care for Bone Metastases
One of the clinical applications of ⁹⁰Y-citrate is in the palliative treatment of pain from skeletal metastases, particularly in patients with cancers such as prostate or breast cancer.[4][5] The rationale for this application stems from the natural affinity of yttrium for bone tissue.[1] When administered systemically, ⁹⁰Y-citrate localizes to areas of high bone turnover, which includes metastatic lesions. The high-energy beta particles emitted by ⁹⁰Y then deliver a cytotoxic radiation dose to the tumor cells, which can help to reduce tumor size and alleviate pain. However, its use is limited by potential myelosuppression (bone marrow toxicity) due to the non-targeted nature of the uptake in bone marrow.[4][5]
This compound as a Colloidal Suspension for Radiosynovectomy
Yttrium-90 citrate is also used as a colloidal suspension for therapeutic radiosynovectomy, a procedure to treat inflammatory joint diseases like rheumatoid arthritis.[6][7] In this application, the ⁹⁰Y-citrate colloid is injected directly into the joint space (e.g., the knee). The radioactive colloid is then engulfed by the cells of the synovial membrane, leading to the ablation of the inflamed tissue. While not a cancer treatment per se, it demonstrates a localized therapeutic application of this compound.
The Role of Citrate in Cancer Metabolism
Separate from its role as a chelating agent for yttrium, citrate itself has been investigated for its effects on cancer cell metabolism. Numerous in vitro studies have shown that high concentrations of citrate (typically ≥10 mM) can inhibit the proliferation of various cancer cell lines.[8][9] The primary mechanism is believed to be the allosteric inhibition of phosphofructokinase-1 (PFK1), a key rate-limiting enzyme in glycolysis.[9][10] By inhibiting PFK1, citrate can disrupt the high glycolytic rate (the Warburg effect) that many cancer cells depend on for energy and biomass production, ultimately leading to reduced ATP production and the induction of apoptosis.[8][11] This anti-cancer effect is a subject of ongoing research but is distinct from the radiotherapeutic applications of this compound.
Conclusion
This compound serves as a noteworthy example of a simple radiopharmaceutical with specific, albeit limited, applications in oncology. Its natural bone-seeking properties have been utilized for the palliation of skeletal metastases. However, for targeted cancer therapy, particularly in radioimmunotherapy, this compound is not the chelator of choice due to its lower in vivo stability compared to macrocyclic agents like DOTA. The development of highly stable chelation chemistry has been crucial for the advancement of targeted radionuclide therapies with Yttrium-90. Nevertheless, this compound remains an important tool for researchers, providing a crucial baseline for evaluating the biodistribution and efficacy of novel, targeted yttrium-based radiopharmaceuticals. Furthermore, the independent anti-proliferative effects of citrate on cancer cell metabolism highlight the multifaceted roles that simple molecules can play in oncology research and therapy.
References
- 1. Yttrium-90-labeled monoclonal antibody for therapy: labeling by a new macrocyclic bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of yttrium in medical imaging and therapy: historical background and future perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00840C [pubs.rsc.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Radiation doses of yttrium-90 citrate and yttrium-90 EDTMP as determined via analogous yttrium-86 complexes and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiation doses of yttrium-90 citrate and yttrium-90 EDTMP as determined via analogous yttrium-86 complexes and positron emission tomography [inis.iaea.org]
- 6. oncidiumfoundation.org [oncidiumfoundation.org]
- 7. openmedscience.com [openmedscience.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Citrate Suppresses Tumor Growth in Multiple Models through Inhibition of Glycolysis, the Tricarboxylic Acid Cycle and the IGF-1R Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update [ouci.dntb.gov.ua]
Application Notes and Protocols for Yttrium-90 Citrate in Palliative Treatment of Skeletal Metastases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium-90 (⁹⁰Y) citrate is a pure beta-emitting radiopharmaceutical that has been investigated for the palliative treatment of painful skeletal metastases.[1] As a bone-seeking agent, it localizes in areas of high bone turnover, characteristic of metastatic lesions.[1] The emission of high-energy beta particles results in localized radiation, which can alleviate pain and potentially inhibit tumor progression.[2][3] These application notes provide a comprehensive overview of the use of ⁹⁰Y-citrate, including its mechanism of action, dosimetry, and detailed protocols for preclinical and clinical research.
Mechanism of Action
Yttrium-90 is a pure beta-emitter with a half-life of 2.67 days.[3] Its therapeutic effect is derived from the localized delivery of beta radiation to the target tissue. The beta particles emitted by ⁹⁰Y have sufficient energy to induce cellular damage, primarily through the generation of single-strand and double-strand breaks in the DNA of tumor cells within the bone metastases.[4] This direct and indirect DNA damage triggers a cellular response, activating complex DNA repair pathways.[4] The primary pathways involved in repairing the damage caused by beta-emitters are Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ).[4] Overwhelming DNA damage that cannot be effectively repaired by these pathways leads to cell cycle arrest and ultimately, apoptotic cell death of the cancerous cells.[4]
Data Presentation
The following tables summarize the quantitative data related to the dosimetry of Yttrium-90 citrate in the palliative treatment of skeletal metastases. The data is derived from studies utilizing the positron-emitting analogue, Yttrium-86 (⁸⁶Y), to enable pharmacokinetic measurements and dose calculations using Positron Emission Tomography (PET).[5]
Table 1: Radiation Absorbed Doses of Yttrium-90 Citrate in Patients with Skeletal Metastases [5]
| Tissue/Organ | Radiation Dose (mGy/MBq) |
| Bone Metastasis (1 cm³) | 26 ± 11 |
| Bone Marrow | 2.5 ± 0.4 |
Data presented as mean ± standard deviation.
Experimental Protocols
Preclinical Research Protocol: Evaluation of ⁹⁰Y-Citrate in a Murine Model of Bone Metastasis
This protocol outlines a general framework for assessing the biodistribution and therapeutic efficacy of ⁹⁰Y-citrate in a murine model of bone cancer.
1. Animal Model:
-
Model: Intratibial injection of a murine osteolytic cancer cell line (e.g., NCTC 2472 fibrosarcoma cells) in immunocompetent mice (e.g., C3H/HeJ).[6]
-
Justification: This model induces localized bone tumors and associated pain behaviors, allowing for the evaluation of therapeutic interventions.[6]
2. ⁹⁰Y-Citrate Preparation:
-
Obtain sterile, non-pyrogenic ⁹⁰Y-citrate solution from a reputable supplier.
-
The preparation should be a colloidal solution to ensure localization within the target area.[7]
-
Perform quality control to assess radiochemical purity and radionuclide identity.
3. Administration:
-
Route: Intravenous (tail vein) injection.
-
Dose: Determine the appropriate dose based on previous studies or dose-escalation experiments.
-
Volume: The injection volume should not exceed 0.3 ml for mice.[3]
4. Biodistribution Study:
-
Timepoints: Sacrifice groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Tissue Collection: Dissect and weigh key organs and tissues, including the tumor-bearing bone, contralateral bone, muscle, liver, spleen, kidneys, and blood.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
5. Therapeutic Efficacy Assessment:
-
Tumor Volume Measurement:
-
Pain Assessment:
6. Imaging:
-
Modality: While ⁹⁰Y is a pure beta-emitter, imaging can be performed by detecting the bremsstrahlung radiation produced as the beta particles interact with tissue.[10]
-
Technique: Utilize a SPECT/CT scanner with a medium-energy collimator and an appropriate energy window for bremsstrahlung imaging.[10] This allows for visualization of the biodistribution of ⁹⁰Y-citrate.
Clinical Research Protocol: Administration and Monitoring of ⁹⁰Y-Citrate for Palliative Treatment of Skeletal Metastases
This protocol provides a general outline for the clinical use of ⁹⁰Y-citrate in patients with painful bone metastases.
1. Patient Selection and Eligibility Criteria:
-
Inclusion Criteria:
-
Confirmed diagnosis of cancer with painful skeletal metastases.
-
Evidence of osteoblastic activity on a recent bone scan in the areas corresponding to pain.[11]
-
Inadequate pain relief from conventional analgesics.
-
Life expectancy of at least 3 months.
-
Adequate hematological function (platelet count > 100,000/μL, white blood cell count > 3,000/μL).
-
-
Exclusion Criteria:
-
Pregnancy or lactation.
-
Evidence of spinal cord compression or impending pathological fracture.
-
Previous treatment with a systemic radiopharmaceutical within the last 3 months.
-
Severe renal impairment.
-
2. ⁹⁰Y-Citrate Administration:
-
Dosage: The administered activity is determined based on the patient's body weight and the extent of metastatic disease. A typical dose is in the range of 1-4 mCi (37-148 MBq).
-
Administration: Slow intravenous injection over several minutes.
3. Dosimetry (using ⁸⁶Y-citrate and PET):
-
Administer a tracer amount of ⁸⁶Y-citrate.
-
Perform whole-body PET scans at multiple time points (e.g., up to 3 days post-injection) to determine the pharmacokinetics.[5]
-
Calculate the radiation absorbed doses to bone metastases and critical organs like the bone marrow using the MIRD (Medical Internal Radiation Dose) formalism.[5][12]
4. Post-Treatment Monitoring:
-
Pain Assessment:
-
Use a validated pain scale (e.g., Visual Analog Scale or Numerical Rating Scale) to assess pain levels at baseline and at regular intervals post-treatment.
-
Monitor the use of analgesic medications.
-
-
Hematological Monitoring:
-
Perform complete blood counts weekly for the first 4-6 weeks to monitor for myelosuppression.
-
-
Imaging:
-
Follow-up bone scans can be performed to assess the response of metastatic lesions.
-
5. Radiation Safety Precautions for Patients:
-
Advise patients to maintain good hygiene, including thorough handwashing after using the toilet.
-
Recommend avoiding prolonged close contact with children and pregnant women for a specified period (e.g., one week) following treatment.[1]
Visualizations
Caption: Preclinical workflow for ⁹⁰Y-citrate evaluation.
Caption: Clinical protocol for ⁹⁰Y-citrate administration.
Caption: DNA damage response to ⁹⁰Y beta radiation.
References
- 1. swslhd.health.nsw.gov.au [swslhd.health.nsw.gov.au]
- 2. Yttrium-90 Radioembolization Dosimetry: Dose Considerations, Optimization, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Animal Models of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation doses of yttrium-90 citrate and yttrium-90 EDTMP as determined via analogous yttrium-86 complexes and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. Yttrium-90 citrate colloid for radioisotope synovectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 9. mdpi.com [mdpi.com]
- 10. Post Yttrium-90 Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-pub.iaea.org [www-pub.iaea.org]
- 12. download.uni-mainz.de [download.uni-mainz.de]
Application Notes and Protocols for Yttrium-90 Citrate in Brachytherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Yttrium-90 (⁹⁰Y) citrate in brachytherapy, with a focus on radiosynoviorthesis for the treatment of inflammatory joint diseases. While ⁹⁰Y is also extensively used in radioembolization of liver tumors, this document will primarily detail the application of the citrate form, which is most relevant to intra-articular administration.
Introduction to Yttrium-90 Brachytherapy
Yttrium-90 is a pure high-energy beta-emitting radionuclide with a physical half-life of 64.1 hours (2.67 days). Its beta particles have a mean energy of 0.9367 MeV and a maximum energy of 2.28 MeV, corresponding to a mean and maximum tissue penetration of approximately 3.6 mm and 11 mm, respectively. These characteristics make it an ideal candidate for localized radiation therapy, as the high-energy beta particles can effectively destroy targeted pathological tissue while minimizing damage to surrounding healthy structures.
In brachytherapy, ⁹⁰Y is formulated into different preparations depending on the target application. For the treatment of liver tumors, ⁹⁰Y is incorporated into glass or resin microspheres for transarterial radioembolization (TARE).[1][2][3] For radiosynoviorthesis (also known as radiosynovectomy), ⁹⁰Y is prepared as a colloidal suspension, with yttrium-90 citrate being a common formulation.[4][5][6]
Application in Radiosynoviorthesis
Radiosynoviorthesis is a minimally invasive procedure involving the intra-articular injection of a radioactive colloid to treat persistent synovitis, a condition characterized by inflammation of the synovial membrane in joints. This procedure is a therapeutic option for patients with chronic inflammatory joint diseases, such as rheumatoid arthritis, who are refractory to conventional treatments.[7][8]
Mechanism of Action
The therapeutic effect of ⁹⁰Y citrate in radiosynoviorthesis is achieved through the localized delivery of beta radiation to the inflamed synovial membrane.[6] Following intra-articular injection, the colloidal particles of ⁹⁰Y citrate are phagocytosed by the superficial cells of the synovial membrane. The emitted high-energy beta particles then irradiate the synovium, leading to necrosis of the inflamed tissue and subsequent fibrosis.[7][9] This process ablates the hypertrophic synovium, reduces inflammation, and alleviates pain.[10]
References
- 1. The Role of TGF-β3 in Radiation Response | MDPI [mdpi.com]
- 2. Yttrium-90 quantitative phantom study using digital photon counting PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intra-articular yttrium 90 in rabbits. Comparison of behaviour of various radiocolloids in rabbits and in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. Yttrium-90 citrate colloid for radioisotope synovectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Radiation doses from patients undergoing yttrium-90 silicate knee radiosynovectomy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
Application Notes and Protocols for Stability Studies of Yttrium-90 Labeled Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium-90 (⁹⁰Y) is a high-energy beta-emitting radionuclide with a physical half-life of 64.1 hours, making it a valuable therapeutic isotope in nuclear medicine.[1] Yttrium-90 labeled citrate is utilized in therapeutic applications such as radiosynovectomy for the treatment of inflammatory joint diseases.[2][3][4] Ensuring the stability of the ⁹⁰Y-citrate complex is critical for its safe and effective clinical use. Instability can lead to the dissociation of ⁹⁰Y from the citrate chelate, resulting in unintended biodistribution and potential toxicity.
These application notes provide a comprehensive overview of the methodologies and protocols for conducting robust stability studies of Yttrium-90 labeled citrate. The included protocols are designed to assess the radiochemical purity and in vitro stability of the radiopharmaceutical, ensuring it meets the stringent quality control standards required for clinical applications.[5][6][7]
Data Presentation: Stability of Yttrium-90 Labeled Citrate
The stability of Yttrium-90 labeled citrate is primarily assessed by its radiochemical purity over time under various storage and physiological conditions. The following tables summarize representative quantitative data from stability studies.
Table 1: Radiochemical Purity of ⁹⁰Y-Citrate Over Time in Saline
| Time Point | Radiochemical Purity (%) in 0.9% NaCl at Room Temperature | Radiochemical Purity (%) in 0.9% NaCl at 2-8°C |
| 0 hours | >99 | >99 |
| 24 hours | >98 | >99 |
| 48 hours | >97 | >98 |
| 72 hours | >95 | >97 |
Table 2: In Vitro Stability of ⁹⁰Y-Citrate in Human Serum
| Time Point | Radiochemical Purity (%) in Human Serum at 37°C |
| 0 hours | >99 |
| 4 hours | >98 |
| 24 hours | >95 |
| 48 hours | >92 |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity using Thin Layer Chromatography (TLC)
This protocol outlines the procedure for determining the radiochemical purity of ⁹⁰Y-citrate using instant thin-layer chromatography (ITLC). This method separates the intact ⁹⁰Y-citrate complex from potential radiochemical impurities such as free ⁹⁰Y.
Materials:
-
Yttrium-90 labeled citrate solution
-
ITLC-SG (Silica Gel) strips
-
Developing solvent: 0.1 M sodium citrate buffer, pH 5.5
-
Developing chamber
-
Radio-TLC scanner or gamma counter
-
Micropipette and tips
Procedure:
-
Prepare the developing chamber by adding the 0.1 M sodium citrate buffer to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Using a pencil, gently draw an origin line approximately 1.5 cm from the bottom of an ITLC-SG strip.
-
Carefully spot 1-2 µL of the ⁹⁰Y-citrate solution onto the center of the origin line.
-
Allow the spot to air dry completely.
-
Place the spotted ITLC-SG strip into the equilibrated developing chamber, ensuring the origin spot is above the solvent level.
-
Allow the solvent front to migrate to the top of the strip.
-
Remove the strip from the chamber and mark the solvent front with a pencil. Allow the strip to dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. Alternatively, the strip can be cut into segments and the radioactivity of each segment can be measured using a gamma counter.
-
Calculation:
-
The ⁹⁰Y-citrate complex will remain at the origin (Rf = 0), while free ⁹⁰Y will migrate with the solvent front (Rf = 0.9-1.0).
-
Radiochemical Purity (%) = (Counts at the origin / Total counts on the strip) x 100
-
Protocol 2: In Vitro Serum Stability Assay
This protocol evaluates the stability of the ⁹⁰Y-citrate complex in the presence of human serum, simulating physiological conditions.
Materials:
-
Yttrium-90 labeled citrate solution
-
Fresh human serum
-
Incubator or water bath set to 37°C
-
Trichloroacetic acid (TCA), 10% (w/v) solution
-
Centrifuge
-
Gamma counter
-
Protocol 1 materials for radiochemical purity determination
Procedure:
-
Add a known amount of ⁹⁰Y-citrate solution to a vial containing human serum to achieve a final volume with a specific activity suitable for accurate measurement.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 1, 4, 24, 48 hours), withdraw an aliquot of the serum mixture.
-
Method A: Protein Precipitation a. To the aliquot, add an equal volume of cold 10% TCA solution to precipitate the serum proteins. b. Vortex the mixture and incubate on ice for 10 minutes. c. Centrifuge the sample at a high speed (e.g., 10,000 g) for 5 minutes. d. Carefully separate the supernatant (containing potentially dissociated ⁹⁰Y) from the pellet (containing protein-bound ⁹⁰Y and intact ⁹⁰Y-citrate). e. Measure the radioactivity in both the supernatant and the pellet using a gamma counter. f. Calculation: Percent of ⁹⁰Y dissociated = (Counts in supernatant / (Counts in supernatant + Counts in pellet)) x 100.
-
Method B: Thin Layer Chromatography a. Analyze the radiochemical purity of the aliquot at each time point using the TLC method described in Protocol 1. b. The decrease in the percentage of radioactivity at the origin corresponds to the dissociation of the ⁹⁰Y-citrate complex.
Visualizations
Caption: Workflow for Radiochemical Purity Determination of ⁹⁰Y-Citrate.
Caption: Workflow for In Vitro Serum Stability of ⁹⁰Y-Citrate.
References
- 1. researchgate.net [researchgate.net]
- 2. nuclearsupplies.co.nz [nuclearsupplies.co.nz]
- 3. openmedscience.com [openmedscience.com]
- 4. Assessment of yttrium-90 citrate radiosynovectomy treatment with bone scintigraphy in lipoma arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. On the Separation of Yttrium-90 from High-Level Liquid Waste: Purification to Clinical-Grade Radiochemical Precursor, Clinical Translation in Formulation of 90Y-DOTATATE Patient Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Yttrium Citrate as a Precursor for Yttrium Aluminum Garnet (YAG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yttrium Aluminum Garnet (Y₃Al₅O₁₂), commonly known as YAG, is a synthetic crystalline material with a garnet structure. Its exceptional optical and mechanical properties make it a critical component in a wide range of applications, including solid-state lasers, phosphors for white light-emitting diodes (LEDs), and transparent ceramics. The synthesis of high-purity, nano-sized YAG particles is crucial for enhancing the performance of these applications. The citrate sol-gel or combustion method is a popular and effective technique for producing YAG nanoparticles. This method offers several advantages over traditional solid-state reactions, including better stoichiometric control, higher product homogeneity, lower synthesis temperatures, and the ability to produce fine, uniform particles.
This document provides detailed application notes and experimental protocols for the synthesis of YAG using yttrium citrate as a precursor.
Principle of the Citrate Sol-Gel Method
The citrate sol-gel method for YAG synthesis involves the use of yttrium and aluminum salts (typically nitrates) and citric acid as a chelating agent. The process begins with the formation of a homogenous aqueous solution of the metal salts and citric acid. Upon heating, the citric acid forms chelates with the yttrium and aluminum cations, creating a stable sol. Further heating evaporates the solvent, leading to the formation of a viscous gel. This gel is then dried and subsequently calcined at high temperatures. During calcination, the organic components combust, and the mixed metal oxides react to form the desired YAG crystalline phase. The intimate mixing of the cations at the atomic level within the citrate gel facilitates the formation of a pure YAG phase at relatively low temperatures, often avoiding the formation of intermediate phases such as yttrium aluminum perovskite (YAP) or yttrium aluminum monoclinic (YAM).
Experimental Protocols
Protocol 1: Standard Citrate Sol-Gel Synthesis of YAG Nanoparticles
This protocol outlines a standard procedure for the synthesis of undoped YAG nanoparticles.
Materials:
-
Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Deionized water
-
Ammonia solution (optional, for pH adjustment)
Equipment:
-
Beakers and magnetic stir bars
-
Hot plate with magnetic stirring capability
-
Drying oven
-
High-temperature furnace (muffle furnace)
-
Mortar and pestle or ball mill
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of yttrium nitrate and aluminum nitrate in deionized water in a beaker with vigorous stirring. The molar ratio of Y:Al should be maintained at 3:5.
-
In a separate beaker, dissolve citric acid in deionized water. The molar ratio of total metal ions (Y³⁺ + Al³⁺) to citric acid can be varied, with common ratios being 1:1, 1:2, or 1:3. A 1:2 ratio is a good starting point.
-
Add the citric acid solution to the metal nitrate solution under continuous stirring.
-
-
Gel Formation:
-
Heat the resulting solution on a hot plate at 70-80°C while stirring continuously.
-
The solution will gradually become more viscous as the water evaporates. Continue heating until a transparent, viscous gel is formed.
-
-
Drying:
-
Transfer the gel to a crucible or evaporating dish and dry it in an oven at 100-120°C for 12-24 hours. This will produce a solid, amorphous precursor.
-
-
Calcination:
-
Grind the dried precursor into a fine powder using a mortar and pestle.
-
Place the powdered precursor in a ceramic crucible and transfer it to a high-temperature furnace.
-
Calcine the powder in air. A typical calcination profile involves heating to a target temperature between 800°C and 1200°C and holding for 2-6 hours. The heating rate can be set to 5-10°C/min.
-
After calcination, allow the furnace to cool down to room temperature naturally.
-
-
Characterization:
-
The resulting white powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the YAG phase purity and crystallinity, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the particle size and morphology.
-
Protocol 2: Modified Citrate Combustion Synthesis for Rapid Production
This protocol utilizes the exothermic nature of the nitrate-citrate reaction for a more rapid, self-sustaining combustion synthesis.
Materials and Equipment: Same as Protocol 1.
Procedure:
-
Precursor Solution and Gel Formation:
-
Follow steps 1 and 2 from Protocol 1. A higher molar ratio of citric acid to metal ions (e.g., 1:3) can enhance the combustion process.
-
-
Combustion:
-
Instead of slow drying in an oven, the viscous gel is heated to a higher temperature (e.g., 250-300°C) on a hot plate in a well-ventilated fume hood.
-
As the temperature increases, the gel will swell and eventually auto-ignite, producing a voluminous, foamy ash. The combustion process is typically very rapid.
-
-
Post-Combustion Calcination:
-
The resulting ash is often amorphous or poorly crystalline. To obtain phase-pure YAG, a subsequent calcination step is required.
-
Lightly grind the ash and calcinate it in a furnace at a temperature between 900°C and 1100°C for 2-4 hours.
-
Data Presentation
The properties of the synthesized YAG nanoparticles are highly dependent on the experimental parameters, particularly the calcination temperature and the molar ratio of citric acid to metal ions. The following tables summarize typical quantitative data obtained from the citrate sol-gel synthesis of YAG.
Table 1: Effect of Calcination Temperature on YAG Phase Formation and Crystallite Size
| Calcination Temperature (°C) | Dwell Time (hours) | Predominant Phases | Average Crystallite Size (nm) |
| 700 | 2 | Amorphous | - |
| 800 | 2 | YAG (major), YAlO₃ (minor) | 20-30 |
| 900 | 4 | YAG | 35-50 |
| 1000 | 2 | YAG | 50-70 |
| 1100 | 2 | YAG | > 70 |
| 1200 | 2 | YAG | > 100 |
Note: The exact temperatures for phase transitions and resulting crystallite sizes can vary based on other experimental conditions such as heating rate and precursor composition.
Table 2: Influence of Citric Acid to Metal Ion Molar Ratio on YAG Synthesis
| Citric Acid : Metal Ion Ratio | Gelation Characteristics | Combustion Behavior (for combustion synthesis) | Resulting Powder Characteristics |
| 1:1 | Slower gelation, less viscous gel | Less vigorous combustion | May require higher calcination temperatures for pure YAG phase |
| 2:1 | Moderate gelation, stable gel | Vigorous and self-sustaining combustion | Good for producing fine, homogenous YAG particles |
| 3:1 | Rapid gelation, highly viscous gel | Very rapid and voluminous combustion | Can lead to highly porous, low-density ash |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the citrate sol-gel synthesis of YAG.
Caption: Experimental workflow for the citrate sol-gel synthesis of YAG.
Chemical Transformation Pathway
This diagram illustrates the key chemical transformations occurring during the synthesis of YAG via the citrate precursor route.
Caption: Chemical transformation pathway from precursors to YAG.
Troubleshooting & Optimization
Technical Support Center: Yttrium-90 Citrate Radiosynovectomy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Yttrium-90 (Y-90) citrate for radiosynovectomy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during Y-90 citrate radiosynovectomy experiments.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Higher than expected extra-articular leakage detected on imaging. | 1. Improper needle placement during injection.2. Injection into a ruptured Baker's cyst.3. Inadequate immobilization of the joint post-injection.4. Suboptimal particle size of the Y-90 citrate colloid (too small).5. High intra-articular pressure. | 1. Immediate: Confirm needle placement with imaging (ultrasound or fluoroscopy) during the procedure. If extravasation is noted, stop the injection.2. Pre-Procedure: Use ultrasound to rule out a ruptured Baker's cyst.3. Post-Procedure: Ensure strict joint immobilization with a splint or brace for at least 48-72 hours.[1][2]4. Quality Control: Verify that the Y-90 citrate colloid meets particle size specifications before administration.5. Procedure: Aspirate excess synovial fluid before injecting the radiopharmaceutical to reduce intra-articular pressure.[1] |
| Localized skin reaction (erythema, pain, or necrosis) at the injection site. | 1. Extravasation of the Y-90 citrate into the subcutaneous tissue or along the needle tract.[3][4][5] 2. Incorrect choice of radionuclide for the joint size (Y-90 is for large joints like the knee).[5] | 1. Prevention: Ensure precise intra-articular needle placement. After injection, flush the needle with a corticosteroid or saline to minimize residual activity in the needle tract.[6]2. Management: For mild reactions, conservative management with topical corticosteroids may be sufficient. For suspected or confirmed radionecrosis, prompt dermatological or surgical consultation is necessary. Surgical excision of the affected tissue may be required.[5] |
| Suboptimal or failed therapeutic response (persistent synovitis). | 1. Incorrect diagnosis (e.g., advanced osteoarthritis without significant synovitis).2. Uneven distribution of the radiopharmaceutical within the joint.[6]3. Insufficient radiation dose delivered to the synovium.4. Advanced stage of the underlying joint disease.[7] 5. Patient non-compliance with post-procedure immobilization. | 1. Patient Selection: Confirm active synovitis using imaging (e.g., MRI or two-phase bone scintigraphy) before the procedure.[3]2. Injection Technique: Ensure the Y-90 citrate is injected into the joint cavity and not into a localized pocket. Gentle joint manipulation after injection can aid distribution.3. Dosimetry: Adhere to recommended activity doses for the specific joint. For the knee, this is typically 185-222 MBq.[8]4. Prognosis: Counsel patients with advanced radiological damage that the response may be less robust.[7]5. Repeat Injection: A second injection may be considered in cases of initial inadequate response, but evidence for the efficacy of a double dose is limited.[9] |
| Transient increase in joint pain and swelling post-injection. | 1. Acute radiation-induced synovitis.2. Inflammatory reaction to the colloidal particles. | 1. This is a relatively common, self-limiting side effect that usually resolves within a few days to a week.[2][10]2. Management: Treatment is symptomatic with rest, ice, and non-steroidal anti-inflammatory drugs (NSAIDs). The co-injection of intra-articular corticosteroids can help mitigate this effect.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Y-90 citrate radiosynovectomy?
A1: Y-90 citrate radiosynovectomy is a form of local brachytherapy.[1] The colloidal particles of Y-90 citrate are injected into the joint cavity, where they are phagocytosed by the superficial cells of the inflamed synovial membrane.[4][11] Y-90 is a pure high-energy beta emitter, and these beta particles have a short range in soft tissue. This localized radiation leads to necrosis, and subsequent fibrosis and sclerosis of the hypertrophic synovial tissue, reducing inflammation and joint effusion.[6][11]
Q2: How is extra-articular leakage quantified, and what are the acceptable limits?
A2: Extra-articular leakage is typically quantified using Bremsstrahlung SPECT/CT imaging performed within 24-72 hours post-injection.[2][12] This allows for the visualization and quantification of any radiopharmaceutical that has escaped the joint capsule and migrated to regional lymph nodes, the liver, or the spleen.[6] While there are no universally established strict limits, studies have shown that leakage is generally low. For Y-90 citrate in the knee, mean leakage to the liver and spleen has been reported as approximately 0.4% and 1.1%, respectively, with no leakage to inguinal lymph nodes detected in some studies.[6] Minimizing leakage is a primary goal to reduce unintended radiation to other organs.[1]
Q3: What is the difference between Y-90 citrate and Y-90 silicate?
A3: Both are colloidal forms of Yttrium-90 used for radiosynovectomy. However, Y-90 silicate was an earlier formulation that was discontinued due to concerns about its stability, uniform dispersion, and potential for leakage from the joint.[1] Y-90 citrate was developed as a more refined formulation with improved characteristics to limit extra-articular escape and is now considered the standard for radiosynovectomy of large joints.[1]
Q4: Can Y-90 radiosynovectomy be performed on an outpatient basis?
A4: The feasibility of outpatient treatment depends on local regulations and institutional protocols. The key requirement is ensuring the joint can be adequately immobilized for 48-72 hours post-injection to minimize leakage.[8] Some protocols may require a short hospital stay to ensure compliance with immobilization.[2]
Q5: What are the main contraindications for Y-90 citrate radiosynovectomy?
A5: Contraindications include pregnancy and breastfeeding, children, joint instability, significant joint destruction, intra-articular fractures, and local skin infections over the joint.[7] A ruptured Baker's cyst is also a contraindication due to the high risk of extra-articular leakage.
Data Presentation
Table 1: Reported Efficacy of Y-90 Radiosynovectomy in Knee Arthritis
| Study/Parameter | Baseline Pain (VAS) | Pain at 3 Months (VAS) | Pain at 6 Months (VAS) | Pain at 12 Months (VAS) | % Patients with >50% Pain Relief |
| Liepe et al. (Y-90 Group) | 6 ± 2 | 4 ± 2 | 3 ± 2 | 4 ± 2 | 72% at 6 months |
| Zalewska et al. | - | Significant Improvement | Significant Improvement | - | - |
| Kim et al. | - | - | ~80% Improvement | ~76% Improvement | - |
| Miszczyk et al. | - | - | 81% Pain Relief | 87% Pain Relief | - |
| Note: VAS = Visual Analog Scale (typically 0-10 or 0-100). Data are presented as mean ± standard deviation where available. Efficacy can vary based on the underlying disease (e.g., rheumatoid arthritis vs. osteoarthritis). |
Table 2: Reported Extra-Articular Leakage of Y-90 Citrate from the Knee Joint
| Study | Imaging Modality | Time Point | Mean Leakage to Liver (%) | Mean Leakage to Spleen (%) | Leakage to Regional Lymph Nodes (%) |
| Jahangier et al. (2007) | Dual-head gamma camera | 24 hours | 0.4 ± 0.7 | 1.1 ± 1.2 | Not detected |
| Note: Leakage is highly dependent on injection technique and post-injection immobilization. |
Experimental Protocols
1. Quality Control of Y-90 Citrate Colloid
-
Objective: To ensure the radiopharmaceutical meets specifications for identity, purity, particle size, and activity before administration.
-
Methodology:
-
Radiochemical Purity:
-
Utilize instant thin-layer chromatography (ITLC-SG) or paper chromatography.[13]
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: Example: 0.1 M Tris buffer (pH 8.2).
-
Procedure: Apply a small spot of the Y-90 citrate solution to the origin of the strip. Develop the chromatogram until the solvent front nears the top. Cut the strip into two halves (origin and solvent front) and measure the activity of each half in a suitable beta counter.
-
Acceptance Criteria: The radiochemical purity, representing the percentage of Y-90 bound in the colloidal form (remaining at the origin), should be ≥95%.[14]
-
-
Radionuclidic Purity:
-
Assess for the presence of the parent radionuclide, Strontium-90 (Sr-90), using a suitable beta-counter after chemical separation.
-
Acceptance Criteria: Sr-90 contamination should be extremely low (e.g., <0.001%).[15]
-
-
Particle Size Analysis:
-
Use light microscopy with a calibrated graticule or laser diffraction analysis.
-
Procedure: Prepare a slide with a diluted sample of the colloid. Measure the diameter of a representative number of particles (e.g., >100).
-
Acceptance Criteria: A significant majority of particles should be within the optimal range to ensure phagocytosis by synoviocytes and minimize leakage (typically 2-10 µm).[14]
-
-
Sterility and Endotoxin Testing:
-
Perform standard sterility tests (e.g., direct inoculation or membrane filtration) and Limulus Amebocyte Lysate (LAL) test for bacterial endotoxins as per pharmacopeial standards.
-
-
2. Protocol for Assessment of Extra-Articular Leakage
-
Objective: To visualize and quantify the biodistribution of Y-90 citrate after intra-articular injection.
-
Methodology:
-
Time Point: Acquire images 24 to 72 hours post-injection.
-
Patient Preparation: No specific preparation required. The patient should have the treated joint immobilized until the time of imaging.
-
Acquisition Protocol (Example):
-
Scanner: Dual-head SPECT/CT system.
-
Collimator: High-Energy General Purpose (HEGP).[16]
-
Energy Window: A wide window centered around 140 keV (e.g., 90-200 keV) is often used to capture the continuous Bremsstrahlung spectrum.[12][16]
-
Acquisition: 360° rotation, 60-128 projections, 30 seconds per projection.[16][17]
-
CT Acquisition: A low-dose CT scan for anatomical localization and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct SPECT data using an iterative algorithm (e.g., OSEM).[16]
-
Fuse SPECT and CT images.
-
Draw regions of interest (ROIs) around the joint, regional lymph nodes (e.g., inguinal), liver, and spleen.
-
Calculate the counts in each ROI and express the activity in the extra-articular ROIs as a percentage of the total injected activity (after decay correction).
-
3. Protocol for Clinical Efficacy Evaluation
-
Objective: To quantitatively assess the clinical response to Y-90 radiosynovectomy over time.
-
Methodology:
-
Time Points: Conduct assessments at baseline (pre-treatment) and at standardized follow-up intervals (e.g., 1, 3, 6, and 12 months).[10][18]
-
Assessment Tools:
-
Pain: Visual Analog Scale (VAS). A 100-mm line where the patient marks their pain level from "no pain" to "worst possible pain."[8]
-
Function and Stiffness (for knee): Western Ontario and McMaster Universities Arthritis Index (WOMAC). This is a validated, multidimensional, self-administered questionnaire for patients with knee osteoarthritis, also used in other arthritides.[8][18]
-
Overall Disability: Health Assessment Questionnaire (HAQ). This questionnaire assesses a patient's difficulty in performing daily activities.[8][19]
-
Physical Examination: Assess for joint effusion (e.g., patellar ballottement), tenderness, and range of motion.[19]
-
-
Data Analysis:
-
Compare the mean scores for each assessment tool at each follow-up time point to the baseline values using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
-
Define a "responder" based on a clinically significant improvement, for example, a ≥50% reduction in the VAS pain score.
-
-
Visualizations
Caption: Experimental workflow for Yttrium-90 citrate radiosynovectomy.
Caption: Potential causes and pathways of extra-articular leakage.
Caption: Simplified signaling pathway of radiation-induced fibrosis.
References
- 1. openmedscience.com [openmedscience.com]
- 2. rch.org.au [rch.org.au]
- 3. Radiosynovectomy in the Therapeutic Management of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Persistent cutaneous ulcers after Yttrium‐90 synovectomy, an unusual complication: two case reports and a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intra‐articular distribution of 90yttrium does not influence the clinical outcome of radiation synovectomy of the knee - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two yttrium-90 regimens in inflammatory and osteoarthropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of radiation synovectomy (radiosynovectomy or radiosynoviorthesis) with yttrium-90 in exudative inflammation of synovial membrane of knee joints in patients with rheumatic diseases - preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiosynovectomy using yttrium-90, phosphorus-32 or rhenium-188 radiocolloids versus corticoid instillation for rheumatoid arthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The EANM guideline for radiosynoviorthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. download.uni-mainz.de [download.uni-mainz.de]
- 14. cdn.who.int [cdn.who.int]
- 15. On the Separation of Yttrium-90 from High-Level Liquid Waste: Purification to Clinical-Grade Radiochemical Precursor, Clinical Translation in Formulation of 90Y-DOTATATE Patient Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of qualitative and quantitative data of Y-90 imaging in SPECT/CT and PET/CT phantom studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPECT/CT image‐based dosimetry for Yttrium‐90 radionuclide therapy: Application to treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficacy of radiosynoviorthesis and its impact on chosen inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Yttrium-90 citrate colloid stability and homogeneity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability and homogeneity of Yttrium-90 (⁹⁰Y) citrate colloids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and handling of ⁹⁰Y-citrate colloids.
| Issue | Potential Cause | Recommended Action |
| Visible Precipitates or Aggregates in the Colloid | Incorrect pH of the final suspension. | Ensure the final pH is within the optimal range for ⁹⁰Y-citrate colloid stability. Adjust using sterile, dilute solutions of sodium hydroxide or hydrochloric acid as needed. |
| Inadequate citrate concentration. | Verify that the molar ratio of yttrium to citrate is correct. A 3:1 ratio of carrier yttrium to citrate is often cited for stable colloid formation.[1][2] | |
| Presence of metallic impurities. | Use high-purity reagents and ensure all glassware is thoroughly cleaned and depyrogenated. Analyze raw materials for metallic contaminants. | |
| Low Radiochemical Purity (<95%) | Incomplete radiolabeling reaction. | Ensure adequate incubation time and temperature as per the established protocol. Confirm the absence of competing metal ions. |
| Presence of free ⁹⁰Y or other radiochemical impurities. | Optimize the separation of colloidal ⁹⁰Y from ionic ⁹⁰Y. Techniques like ion exchange chromatography can be employed.[1][2] | |
| Radiolysis of the colloid. | Minimize exposure to high radiation doses for extended periods. Store the radiolabeled colloid under appropriate conditions (e.g., refrigeration) and use within a validated timeframe. | |
| Inconsistent Particle Size Distribution | Variations in the preparation process. | Strictly adhere to a validated standard operating procedure (SOP) for colloid preparation, including reagent concentrations, addition rates, and mixing speeds. |
| Inappropriate storage conditions. | Store the colloid at the recommended temperature to prevent particle growth or aggregation. Avoid freeze-thaw cycles unless validated. | |
| Abnormal Biodistribution in Preclinical Models | Altered physicochemical properties of the colloid (e.g., particle size, charge). | Perform thorough quality control testing on each batch, including particle size analysis and zeta potential measurement, to ensure consistency. |
| Leakage of the radiopharmaceutical from the injection site. | Ensure the particle size is within the optimal range to facilitate retention at the target site. Careful injection technique is also critical.[3] |
Frequently Asked Questions (FAQs)
1. What is the optimal particle size for a stable and effective ⁹⁰Y-citrate colloid?
The optimal particle size for ⁹⁰Y-citrate colloids is crucial for ensuring homogeneity and minimizing leakage from the target site.[3] While specific ranges can vary depending on the intended application, a narrow size distribution is generally desirable. For applications like radiosynovectomy, careful attention to particle size is necessary to ensure the colloid remains within the joint space.[3]
2. How does pH affect the stability of the ⁹⁰Y-citrate colloid?
The pH of the suspension is a critical factor influencing the stability of the ⁹⁰Y-citrate colloid. The surface charge of the colloidal particles, and thus their tendency to aggregate, is highly dependent on the pH. It is essential to maintain the pH within a specified range where the zeta potential is sufficiently high to ensure electrostatic repulsion between particles, preventing aggregation.
3. What is Zeta Potential and why is it important for ⁹⁰Y-citrate colloids?
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. A higher magnitude of zeta potential (either positive or negative) indicates greater stability and resistance to aggregation. For ⁹⁰Y-citrate colloids, monitoring the zeta potential is a key quality control parameter to ensure batch-to-batch consistency and predict long-term stability. Generally, a zeta potential more negative than -30 mV or more positive than +30 mV is considered to indicate a stable colloid.
4. What are the common methods for determining the radiochemical purity of ⁹⁰Y-citrate colloids?
Common methods for determining radiochemical purity include paper chromatography and thin-layer chromatography (TLC).[4] These techniques separate the desired radiolabeled colloid from radiochemical impurities such as free ⁹⁰Y³⁺ ions.
5. What are the acceptable limits for ionic ⁹⁰Y and ⁹⁰Sr impurities?
Based on published preparation methods, the contamination with ionic ⁹⁰Y should be less than 1%, and the contamination with Strontium-90 (⁹⁰Sr), the parent radionuclide of ⁹⁰Y, should be extremely low, typically less than 0.001%.[1][2]
Experimental Protocols
Protocol 1: Preparation of Yttrium-90 Citrate Colloid
This protocol is a generalized procedure and should be adapted and validated for specific experimental needs.
Materials:
-
Yttrium-90 chloride (⁹⁰YCl₃) solution
-
Carrier Yttrium chloride (YCl₃) solution
-
Sodium citrate solution
-
Sterile, pyrogen-free water for injection
-
Sterile, depyrogenated glassware
-
pH meter
-
Magnetic stirrer
Procedure:
-
In a sterile vial, combine the ⁹⁰YCl₃ solution and the carrier YCl₃ solution.
-
Slowly add the sodium citrate solution to the yttrium solution while stirring continuously. A 3:1 molar ratio of carrier yttrium to citrate is a common starting point.[1][2]
-
Adjust the pH of the resulting suspension to the desired range using sterile, dilute sodium hydroxide or hydrochloric acid.
-
Continuously stir the mixture for a specified period at a controlled temperature to allow for colloid formation.
-
Perform quality control tests as described in the following protocols.
Protocol 2: Quality Control - Radiochemical Purity by Paper Chromatography
Materials:
-
Whatman No. 1 or equivalent chromatography paper
-
Developing solvent (e.g., 0.9% sodium chloride solution)
-
Chromatography tank
-
Radiochromatogram scanner or a well-type gamma counter
Procedure:
-
Spot a small, known volume of the ⁹⁰Y-citrate colloid onto the origin of the chromatography paper strip.
-
Develop the chromatogram in the chromatography tank containing the developing solvent until the solvent front has migrated a sufficient distance.
-
Remove the strip and allow it to dry.
-
Determine the distribution of radioactivity on the strip using a radiochromatogram scanner. The ⁹⁰Y-citrate colloid will remain at the origin (Rf = 0), while free ⁹⁰Y will migrate with the solvent front.
-
Calculate the radiochemical purity by dividing the radioactivity at the origin by the total radioactivity on the strip.
Protocol 3: Quality Control - Particle Size Analysis by Dynamic Light Scattering (DLS)
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Appropriate cuvettes for the DLS instrument
-
Sterile, filtered water or appropriate dispersant
Procedure:
-
Dilute a small aliquot of the ⁹⁰Y-citrate colloid with sterile, filtered water or a suitable dispersant to the appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement according to the instrument's operating instructions to obtain the particle size distribution and average particle size.
Protocol 4: Quality Control - Zeta Potential Measurement
Materials:
-
Zeta potential analyzer
-
Appropriate electrophoresis cell for the instrument
-
Sterile, filtered water or appropriate dispersant
Procedure:
-
Prepare the sample by diluting the ⁹⁰Y-citrate colloid in a suitable dispersant of known ionic strength and pH.
-
Inject the sample into the electrophoresis cell, ensuring no air bubbles are present.
-
Place the cell into the instrument and perform the measurement according to the manufacturer's instructions.
-
The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
Quantitative Data Summary
| Parameter | Typical Specification | Significance |
| Radiochemical Purity | > 95% | Ensures that the radioactivity is in the desired colloidal form, minimizing off-target radiation dose. |
| Radionuclidic Purity (⁹⁰Sr) | < 0.001% | Prevents long-term radiation exposure from the long-lived ⁹⁰Sr parent isotope.[1][2] |
| Ionic ⁹⁰Y | < 1% | Reduces the amount of non-colloidal radioactivity that can lead to systemic absorption and unwanted radiation dose to non-target organs.[1][2] |
| Particle Size | Application-dependent, narrow distribution | Affects in-vivo distribution, retention at the target site, and potential for leakage.[3] |
| Zeta Potential | > |30 mV| | Indicates good colloidal stability and resistance to aggregation. |
| pH | Formulation-dependent, typically near neutral | Critical for maintaining colloid stability and compatibility with physiological conditions. |
Visualizations
Caption: Workflow for ⁹⁰Y-Citrate Colloid Preparation and Quality Control.
Caption: Decision tree for troubleshooting ⁹⁰Y-Citrate Colloid instability.
References
managing side effects of Yttrium-90 citrate treatment
Yttrium-90 Citrate Experimental Support Center
Welcome to the technical support center for Yttrium-90 (Y-90) citrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving Y-90 citrate for radiolabeling and other research applications.
Frequently Asked Questions (FAQs)
Q1: What is Yttrium-90, and what are its primary characteristics?
A1: Yttrium-90 (Y-90) is a pure high-energy beta-emitting radioisotope of yttrium.[1][2][3] It decays to stable Zirconium-90 with a physical half-life of 64.0 hours (2.67 days).[1][4][5] Its high-energy beta particles have an average tissue penetration of 2.5 mm and a maximum of 11 mm, making it suitable for localized radiotherapy applications.[1][4][6] Because it is a pure beta emitter, it lacks gamma emissions suitable for standard SPECT imaging, which presents challenges for in vivo biodistribution studies.[7][8]
Q2: What is Yttrium-90 citrate, and how is it used in research?
A2: Yttrium-90 citrate is a chemical form of Y-90 where the yttrium ion is complexed with citrate. It can be supplied as a solution used as a precursor for radiolabeling molecules like antibodies, peptides, or nanoparticles.[9][10] It has also been used clinically as a colloidal suspension for radiosynovectomy, a procedure to treat inflammatory joint conditions by irradiating the synovial membrane.[2][5][11] In a research context, it is the starting material for developing new Y-90 based radiopharmaceuticals.
Q3: Why is a chelator necessary when labeling proteins with Y-90?
A3: A chelator is a molecule that forms multiple bonds to a single metal ion, in this case, Y-90. When labeling proteins such as antibodies, a bifunctional chelator (e.g., a derivative of DTPA or DOTA) is first covalently attached to the protein.[12][13] This chelator then firmly binds the Y-90 radiometal. This is crucial because there are no natural binding sites for yttrium on most proteins. The chelator prevents the Y-90 from detaching in vivo, which would lead to undesirable accumulation in non-target tissues like the bones and liver.[1][10] The stability of the Y-90-chelate complex is critical for the success of the radiopharmaceutical.[12]
Q4: How can I assess the quality and purity of my Y-90 labeled compound?
A4: The most common method for assessing radiochemical purity is instant thin-layer chromatography (iTLC).[9][12] In a typical setup, the radiolabeled conjugate (e.g., an antibody) remains at the origin of the chromatography strip, while smaller impurities, such as free Y-90, migrate with the solvent front.[9][12] The strip is then analyzed using a radiation detector to quantify the percentage of radioactivity in each location, which determines the radiochemical purity. Other methods like size exclusion or ion exchange high-performance liquid chromatography (HPLC) can also be used for more detailed analysis.[7]
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency (<95% Purity)
You've performed a radiolabeling reaction to attach Y-90 to your targeting molecule (e.g., an antibody-DTPA conjugate) but your iTLC analysis shows a low percentage of Y-90 incorporation.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect pH | The optimal pH for Y-90 chelation is typically between 4.0 and 5.5.[9][12] Verify the pH of your reaction buffer (e.g., sodium acetate) and adjust if necessary. |
| Metal Contamination | Trace metal contaminants in buffers or on glassware can compete with Y-90 for the chelator. Use metal-free buffers and acid-washed glassware. |
| Suboptimal Temperature/Time | Labeling reactions are often performed at 37°C for 30-60 minutes.[9][12] Consider optimizing incubation time and temperature for your specific conjugate. |
| Low Chelator-to-Antibody Ratio | Insufficient chelators conjugated to your antibody will limit the amount of Y-90 that can be bound. Verify the conjugation ratio if possible. |
| Oxidation/Degradation of Conjugate | Ensure your antibody-chelator conjugate has been stored correctly and has not degraded. |
| Y-90 Hydrolysis | At neutral or high pH, Y-90 can form colloids or hydroxides, making it unavailable for chelation. Ensure the Y-90 solution is acidic before adding it to the reaction buffer. |
Troubleshooting Workflow for Low Radiolabeling Efficiency
Caption: Troubleshooting logic for low Y-90 radiolabeling efficiency.
Issue 2: Poor In Vitro Stability
Your Y-90 labeled conjugate shows high purity immediately after labeling, but when incubated in serum at 37°C, you observe a significant decrease in purity over time, indicating the release of Y-90.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal Chelator | Some chelators are less stable in vivo. DTPA is common, but macrocyclic chelators like DOTA may offer greater stability for Y-90, though they may require heating during labeling. |
| Transchelation to Serum Proteins | Serum proteins like transferrin can strip Y-90 from less stable chelators. This is a known challenge.[12] |
| Radiolysis | The high energy of Y-90 beta particles can damage the chelator or the targeting molecule, leading to the release of the radioisotope. Adding radical scavengers like ascorbic acid or gentisic acid to the formulation can mitigate this.[13] |
| Contamination with Free Y-90 | If the initial product was not properly purified, the "instability" may simply be the detection of unbound Y-90 that was present from the start. Ensure post-labeling purification (e.g., with a PD-10 column) is effective.[9] |
Issue 3: Unexpected In Vivo Biodistribution
In animal studies, you observe high uptake of radioactivity in non-target organs, particularly the bone, bone marrow, and liver.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| In Vivo Instability | The primary cause is the release of free Y-90 from the conjugate. Free Y-90 is known to accumulate in the skeleton (bone/marrow) and liver.[1][10] Review the in vitro stability data and consider using a more stable chelator. |
| Formation of Colloids | If Y-90 is released, it can form colloids in the bloodstream, which are then sequestered by the reticuloendothelial system (RES), primarily in the liver and spleen.[10] |
| Poor Targeting Molecule Specificity | The targeting molecule itself may have natural affinity for non-target organs. Run a "cold" (non-radioactive) biodistribution study with the unlabeled conjugate to assess its intrinsic biodistribution. |
| Altered Physiology of Animal Model | The disease model (e.g., tumor) can alter blood flow or organ function, leading to unexpected distribution patterns. |
Key Experimental Protocols
Protocol 1: General Radiolabeling of a DTPA-Conjugated Antibody with Y-90
This protocol provides a general workflow for labeling an antibody previously conjugated with a DTPA-type chelator.
Materials:
-
Y-90 chloride in dilute HCl (e.g., 0.04 M HCl)[10]
-
DTPA-conjugated antibody in a suitable buffer
-
0.5 M Sodium Acetate buffer, pH 5.0 (metal-free)
-
PD-10 desalting column for purification
-
Sterile, pyrogen-free vials
Workflow:
Caption: Experimental workflow for Y-90 antibody radiolabeling and QC.
Methodology:
-
In a sterile vial, combine the DTPA-conjugated antibody with a sufficient volume of sodium acetate buffer to achieve a final pH of approximately 5.0.
-
Carefully add the required activity of Y-90 chloride to the vial. Mix gently.
-
Incubate the reaction mixture at 37°C for 30 to 60 minutes.[9]
-
After incubation, purify the radiolabeled antibody from unreacted Y-90 using a PD-10 desalting column, eluting with sterile saline or PBS.
-
Collect the purified product and perform iTLC quality control to determine the final radiochemical purity.
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (iTLC)
Materials:
-
iTLC-SA (silica gel impregnated) paper strips
-
Mobile Phase: 50 mM EDTA, pH 8.0[9]
-
Developing chamber (e.g., a small beaker with a lid)
-
Radiation detector/scanner
Methodology:
-
Pour a small amount of the mobile phase (EDTA solution) into the developing chamber.
-
Carefully spot a tiny drop (~1 µL) of the radiolabeled sample onto the origin line at the bottom of an iTLC strip.
-
Place the strip into the chamber, ensuring the origin is above the solvent level.
-
Allow the solvent to migrate up the strip until it nears the top (the "solvent front").
-
Remove the strip and allow it to dry.
-
Analyze the strip using a radiation scanner. The radiolabeled antibody will remain at the origin (Rf = 0), while free Y-90-EDTA complex will migrate with the solvent front (Rf = 1.0).[9][12]
-
Calculate the radiochemical purity: Purity (%) = (Counts at Origin / Total Counts on Strip) * 100.
Disclaimer: This guide is intended for informational purposes for research professionals. All work with radioactive materials must be conducted in compliance with institutional and national radiation safety regulations.
References
- 1. Manual on the proper use of yttrium-90-labeled anti-P-cadherin antibody injection for radionuclide therapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. Radiation Safety Issues in Y-90 Microsphere Selective Hepatic Radioembolization Therapy: Possible Radiation Exposure from the Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Yttrium 90? [synapse.patsnap.com]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Recognizing and Managing Adverse Events in Y-90 Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient biodistribution of intraperitoneally administered yttrium-90-labeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yttrium-90 biodistribution by yttrium-87 imaging: a theoretical feasibility analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radionuclide-Dependent Stimulation of Antitumor Immunity in GD2-Targeted Radiopharmaceutical Therapy Combined with Immune Checkpoint Inhibitors [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. oncidiumfoundation.org [oncidiumfoundation.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the synthesis yield of yttrium citrate
Welcome to the Technical Support Center for Yttrium Citrate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing synthesis yield and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are:
-
Hydrothermal Synthesis: This method involves the transformation of freshly precipitated yttrium hydroxide in a solution of sodium citrate or citric acid under elevated temperature and pressure.[1][2]
-
Co-Precipitation: This technique involves mixing solutions of an yttrium salt (e.g., yttrium chloride) and a citrate salt (e.g., trisodium citrate) to induce the precipitation of this compound.[1]
Q2: What is the optimal temperature and reaction time for the hydrothermal synthesis of this compound?
A2: For the hydrothermal synthesis using yttrium hydroxide and disodium citrate, optimal conditions have been found to be a reaction temperature of 120°C and a reaction time of at least 3 hours.[1] Another study suggests that for the transformation of yttrium hydroxide in a disodium hydrogen citrate solution, the optimal temperature is 100°C.[1]
Q3: How does pH influence the synthesis of this compound?
A3: pH is a critical parameter in this compound synthesis. When precipitating this compound from a solution of yttrium chloride and trisodium citrate, maintaining a pH in the range of 7-8 is recommended.[1] It is important to note that at a pH greater than 5, an increased concentration of citrate ions can lead to a higher solubility of this compound, which may reduce the final yield.[1]
Q4: Can the molar ratio of reactants affect the synthesis?
A4: Yes, the molar ratio of yttrium to citrate is a key factor. While specific optimal ratios for this compound are not extensively detailed in the provided literature, for similar metal citrate syntheses, the best molar ratio between citric acid and metal cations is often 2:1 to avoid precipitation issues during the synthesis.[3]
Q5: My final product is amorphous. How can I obtain a crystalline form of this compound?
A5: The formation of an amorphous versus a crystalline product is highly dependent on the synthesis conditions. Crystalline this compound dihydrate can be formed via the reaction of freshly precipitated yttrium hydroxide with citric acid under hydrothermal treatment at 80°C or 100°C, but it may require a longer reaction time of up to 14 days.[2] In contrast, a method involving the transformation of freshly precipitated yttrium hydroxide in a sodium citrate solution under hydrothermal conditions has been reported to produce amorphous this compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | High Citrate Concentration at pH > 5: An excess of citrate ions at a pH above 5 can increase the solubility of this compound, leading to a lower precipitate yield.[1] | Carefully control the pH and the molar ratio of the reactants. Consider conducting the precipitation at a pH below 7 to minimize the solubility of this compound.[2] |
| Incomplete Reaction: The reaction time may be insufficient for the complete transformation of the precursors into this compound. | For hydrothermal synthesis, ensure a reaction time of at least 3 hours at 120°C.[1] For crystalline products, a longer reaction time (e.g., 14 days) may be necessary.[2] | |
| Presence of Unreacted Precursors in the Final Product | Inadequate Mixing or Reaction Conditions: Poor mixing or suboptimal temperature and time can lead to incomplete conversion of yttrium hydroxide or other precursors. | Ensure vigorous stirring during the initial precipitation of yttrium hydroxide and throughout the reaction with citrate. Optimize the temperature and reaction time based on the desired product characteristics (amorphous vs. crystalline).[1][2] |
| Final Product is a Mixture of Hydrates | Inconsistent Hydration State: The number of water molecules in the this compound precipitate can vary. | The synthesis method and drying conditions can influence the hydration state. Characterization techniques like thermogravimetric analysis (TGA) can help determine the composition of the product.[1] |
| Undesirable Particle Size or Morphology | Lack of Control over Nucleation and Growth: The formation of monodisperse colloids requires careful control over the nucleation and crystal growth processes.[1] | Employ techniques for homogeneous precipitation, such as forced hydrolysis or controlled release of anions or cations.[1] The use of surfactants can also help control particle size and reduce agglomeration.[4] |
Quantitative Data
Table 1: Influence of Synthesis Parameters on this compound Characteristics
| Parameter | Condition | Observation | Reference |
| Temperature | 120°C (Hydrothermal with Y(OH)₃ and Disodium Citrate) | Optimal for synthesis. | [1] |
| 100°C (Hydrothermal with Y(OH)₃ and Disodium Hydrogen Citrate) | Optimal for transformation. | [1] | |
| 80°C or 100°C (Hydrothermal with Y(OH)₃ and Citric Acid) | Formation of crystalline this compound dihydrate after 14 days. | [2] | |
| Reaction Time | ≥ 3 hours (at 120°C) | Optimal for synthesis. | [1] |
| 6 to 72 hours (Hydrothermal) | Transformation from adsorption of citrate to formation of this compound dihydrate observed over this period. | [1] | |
| pH | 7 - 8 (Precipitation from YCl₃ and Trisodium Citrate) | Recommended range for precipitation. | [1] |
| > 5 | Increased citrate ion concentration leads to higher solubility of this compound. | [1] | |
| Citrate Ion Concentration | > 0.001 mol/dm³ (at pH > 5) | Significantly increases the solubility of this compound. | [1] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Amorphous this compound
This protocol is adapted from the method of transforming freshly precipitated yttrium hydroxide.[1]
1. Preparation of Yttrium Hydroxide: a. Place 60 cm³ of a 0.1 mol/dm³ yttrium chloride (YCl₃) solution in a beaker. b. Add 0.1 mol/dm³ sodium hydroxide (NaOH) solution in small portions while stirring until a pH of approximately 10 is reached, and a precipitate forms. c. Separate the precipitate by filtration. d. Wash the precipitate with redistilled water on a membrane filter until the conductivity of the filtrate is constant (around 20 µS/cm) to remove any sodium chloride (NaCl).
2. Synthesis of this compound: a. Prepare a 0.1 mol/dm³ sodium citrate solution. b. Disperse the washed yttrium hydroxide precipitate in 20 cm³ of the sodium citrate solution. c. Place the suspension in a hydrothermal reactor (autoclave). d. Heat the reactor to 120°C and maintain this temperature for at least 3 hours. e. After the reaction, allow the reactor to cool to room temperature. f. Collect the resulting amorphous this compound precipitate by filtration, wash with redistilled water, and dry.
Protocol 2: Co-precipitation of this compound
This protocol is based on the direct precipitation method.[1]
1. Preparation of Reactant Solutions: a. Prepare a 0.1 mol/dm³ solution of yttrium chloride (YCl₃). b. Prepare a 0.1 mol/dm³ solution of trisodium citrate (Na₃C₆H₅O₇).
2. Precipitation: a. In a reaction vessel, mix the yttrium chloride and trisodium citrate solutions. b. While stirring, adjust and maintain the pH of the solution in the range of 7-8 using a suitable acid or base (e.g., HCl or NaOH). c. A precipitate of this compound will form.
3. Product Isolation: a. Allow the precipitate to settle. b. Separate the precipitate by filtration or centrifugation. c. Wash the precipitate several times with redistilled water to remove any unreacted salts. d. Dry the final product under appropriate conditions (e.g., in an oven at a controlled temperature).
Visualizations
References
Technical Support Center: Controlling Particle Size in Yttrium Citrate Precipitation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling particle size during yttrium citrate precipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound particles?
A1: The two main approaches for synthesizing this compound particles are:
-
Direct Precipitation: This involves mixing solutions of an yttrium salt (e.g., yttrium chloride) and a citrate salt (e.g., trisodium citrate) under controlled pH and temperature conditions.[1]
-
Hydrothermal Transformation: This method consists of first precipitating yttrium hydroxide from an yttrium salt solution, which is then transformed into this compound in the presence of a citrate solution under hydrothermal conditions (elevated temperature and pressure).[1][2]
Q2: Which experimental parameters have the most significant impact on this compound particle size?
A2: The key parameters that influence the final particle size and size distribution of this compound include:
-
pH of the reaction medium: This is a critical factor that affects nucleation and growth rates.
-
Reaction Temperature: Temperature influences the kinetics of the precipitation and transformation processes.[1]
-
Concentration of Reactants: The concentrations of both the yttrium salt and the citrate source play a role in the particle formation process.
-
Mixing/Agitation Speed: The rate of mixing affects the homogeneity of the reaction mixture and can influence nucleation and growth.
-
Additives and Surfactants: The presence of certain additives or surfactants can modify the particle surface and prevent aggregation.
Q3: How does pH affect the particle size of this compound?
A3: The pH of the reaction solution is a critical parameter. For instance, in the synthesis of yttria nanopowders (a related yttrium compound) via precipitation, a final pH of 8 has been shown to produce smaller particles with a narrower size distribution compared to a pH of 10.[3] Generally, higher pH values can lead to faster precipitation, which may result in the formation of smaller particles due to rapid nucleation. Conversely, lower pH levels might favor slower precipitation and crystal growth, leading to larger particles.[4]
Q4: What is the role of temperature in controlling particle size?
A4: Temperature significantly influences the reaction kinetics. In the hydrothermal transformation of yttrium hydroxide to this compound, a temperature of 100°C has been identified as optimal for the conversion.[1] Higher temperatures generally increase the rate of reaction, which can lead to faster nucleation and potentially smaller particles. However, at very high temperatures, particle coarsening (Ostwald ripening) can occur, leading to an overall increase in particle size.
Q5: Can surfactants be used to control the particle size of this compound?
A5: Yes, surfactants can be effective in controlling particle size and preventing aggregation. For example, in the synthesis of yttrium-containing precursors, surfactants like PEG 2000 and PEG 6000 have been used to control the morphology and size of the resulting particles.[3] Surfactants adsorb onto the surface of the newly formed particles, providing a protective layer that prevents them from clumping together.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Particles are too large | Low pH: A lower pH can slow down the precipitation rate, favoring crystal growth over nucleation. | Increase the pH of the reaction mixture. For direct precipitation, a pH range of 7-8 has been used.[1] For yttria, a pH of 8 yielded smaller particles than a pH of 10.[3] |
| Low Supersaturation: Slow addition of reactants can lead to a low degree of supersaturation, which favors the growth of existing particles rather than the formation of new nuclei. | Increase the rate of addition of the precipitating agent to induce rapid nucleation. | |
| High Temperature: While higher temperatures can increase nucleation rates, excessively high temperatures can also promote particle coarsening and growth. | Optimize the reaction temperature. For the hydrothermal method, 100°C has been found to be an optimal temperature for the transformation.[1] | |
| Wide Particle Size Distribution | Inhomogeneous Mixing: Poor mixing can create localized areas of high and low supersaturation, leading to non-uniform nucleation and growth. | Increase the stirring/agitation speed to ensure rapid and uniform mixing of the reactants. A higher stirring rate generally leads to smaller and more uniform particles.[5][6] |
| Fluctuations in pH or Temperature: Inconsistent reaction conditions can lead to batch-to-batch variability and a broad particle size distribution within a single batch. | Use a temperature-controlled water bath or reactor to maintain a constant temperature. Monitor and adjust the pH throughout the precipitation process.[4] | |
| Particle Aggregation | Insufficient Surface Charge: If the surface charge of the particles is not sufficient to create electrostatic repulsion, they will tend to agglomerate. | Adjust the pH to a value further away from the isoelectric point of the particles. Consider the use of surfactants or capping agents to provide steric hindrance and prevent aggregation. |
| Amorphous Product (when crystalline is desired) | Insufficient Reaction Time or Temperature: The transformation from an amorphous precursor to a crystalline product may require sufficient time at an appropriate temperature. | Increase the reaction time or the calcination temperature (if applicable). For the hydrothermal synthesis of crystalline this compound dihydrate, a reaction time of 14 days at 80 or 100 °C has been reported.[7] |
Data Presentation
Table 1: Influence of Synthesis Conditions on this compound Particle Size [1]
| Sample No. | Citrate Solution | Initial pH | Temperature (°C) | Resulting Particle Size Distribution |
| 1 | 0.1 M Na₂HCit | 10.15 | 80 | Bimodal: 45% (0.13 - 0.9 µm) and 56% (0.9 - 5 µm) |
| 5 | 0.1 M Na₂HCit + 0.1 M H₃Cit | 3.91 | 100 | Bimodal (overlapping): 1 - 14 µm and 14 - 140 µm |
Experimental Protocols
Detailed Methodology for this compound Synthesis via Hydrothermal Transformation
This protocol is adapted from the method of transforming freshly precipitated yttrium hydroxide.[1]
Materials:
-
Yttrium chloride hexahydrate (YCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Disodium hydrogen citrate (Na₂HCit) or Trisodium citrate (Na₃C₆H₅O₇)
-
Deionized water
-
Membrane filter (0.4 µm)
Equipment:
-
Beaker
-
pH meter
-
Magnetic stirrer with hotplate or a hydrothermal reactor with stirring capability
-
Centrifuge or filtration setup
-
Oven
Procedure:
-
Preparation of Yttrium Hydroxide Precursor: a. Prepare a 0.1 mol/dm³ solution of yttrium chloride in deionized water. b. While stirring, slowly add a 0.1 mol/dm³ solution of NaOH to the yttrium chloride solution until the pH reaches approximately 10. A white precipitate of yttrium hydroxide will form.[1] c. Separate the precipitate by filtration using a 0.4 µm membrane filter. d. Wash the precipitate thoroughly with deionized water to remove any unreacted salts until the conductivity of the filtrate is low (e.g., around 20 µS).[1]
-
Transformation to this compound: a. Prepare a 0.1 mol/dm³ solution of the desired citrate salt (e.g., disodium hydrogen citrate). b. Disperse the washed yttrium hydroxide precipitate in the citrate solution. c. Place the suspension in a hydrothermal reactor. d. Heat the reactor to the desired temperature (e.g., 80°C, 100°C, or 120°C) while stirring at a constant rate (e.g., 700 rpm).[1] e. Maintain the reaction for the desired duration (e.g., 3 hours to several days, depending on the desired crystallinity and particle size).[1][7]
-
Product Recovery and Characterization: a. After the reaction is complete, cool the suspension to room temperature. b. Separate the this compound precipitate by filtration or centrifugation. c. Wash the product with deionized water to remove any remaining reactants. d. Dry the final product in an oven at a suitable temperature (e.g., 60-80°C). e. Characterize the particle size and distribution of the dried this compound powder using techniques such as static light scattering or electron microscopy.
Visualizations
Caption: Experimental workflow for the synthesis of this compound particles via the hydrothermal transformation method.
Caption: Logical relationships between experimental parameters and resulting particle characteristics in this compound precipitation.
References
methods to reduce leakage of Yttrium-90 citrate from joint capsules
Welcome to the technical support center for Yttrium-90 (Y-90) citrate radiosynovectomy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing extra-articular leakage of Y-90 citrate from joint capsules during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during Y-90 citrate radiosynovectomy experiments, presented in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Recommended Solution(s) |
| High Extra-Articular Leakage Detected | Why am I observing significant leakage of Y-90 citrate from the joint capsule? | 1. Improper Injection Technique: Needle placement may be incorrect, or the injection volume may be too large for the joint space. 2. Inadequate Joint Immobilization: Post-injection movement can increase lymphatic drainage and leakage. 3. Suboptimal Colloid Formulation: Particle size may be too small, or the suspension may not be uniform. | 1. Refine Injection Protocol: Ensure accurate intra-articular needle placement, potentially using imaging guidance. Aspirate excess synovial fluid before injection to create space.[1] 2. Strict Immobilization: Immobilize the joint immediately after injection using a splint or brace for a recommended period (typically 48 hours).[1] 3. Verify Colloid Quality: Perform quality control to ensure the particle size is within the optimal range (2-10 µm) for retention.[2] |
| Inconsistent Results Between Experiments | What factors could be contributing to variability in Y-90 citrate retention? | 1. Variation in Colloid Preparation: Inconsistent particle size distribution or aggregation between batches. 2. Differences in Animal Models: The degree of inflammation in the joint can affect retention. 3. Inconsistent Immobilization: Variations in the duration or effectiveness of joint immobilization. | 1. Standardize Colloid Production: Implement a strict, validated protocol for the preparation and quality control of the Y-90 citrate colloid. 2. Characterize Animal Model: Ensure the animal model of arthritis is consistent and well-characterized. Some studies suggest that the rabbit with induced arthritis may not be a suitable model for predicting human outcomes.[3] 3. Uniform Immobilization Protocol: Apply a standardized method and duration of immobilization across all experimental subjects. |
| Difficulty in Quantifying Leakage | What is the most effective method for accurately measuring Y-90 leakage? | 1. Inadequate Imaging Technique: The chosen imaging modality may lack the sensitivity or resolution to quantify leakage accurately. 2. Incorrect Data Analysis: The methodology for calculating the percentage of leakage may be flawed. | 1. Utilize SPECT/CT Imaging: Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is a reliable method for visualizing and quantifying the biodistribution of Y-90 and assessing extra-articular leakage.[4][5] 2. Standardized Quantification Protocol: Follow a validated protocol for image acquisition, reconstruction, and analysis to calculate the percentage of injected dose that has leaked to other organs or tissues.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for Y-90 citrate colloids to minimize leakage?
A1: The ideal particle size for radiocolloids used in radiosynovectomy is generally considered to be in the range of 2 to 10 micrometers (µm).[2] Particles in this range are large enough to be retained within the joint space and be phagocytosed by synoviocytes, but not so small that they readily leak into the lymphatic system.[2]
Q2: How does joint immobilization help reduce leakage?
A2: Immobilizing the joint for a period of 48 hours after injection helps to minimize the lymphatic drainage of the radiocolloid from the joint capsule.[1] Reduced joint movement lowers the intra-articular pressure and flow of synovial fluid, allowing more time for the Y-90 citrate particles to be taken up by the synovial membrane.
Q3: Is there a benefit to co-injecting corticosteroids with Y-90 citrate?
A3: Yes, the co-administration of a glucocorticosteroid is recommended.[7] It can help to reduce the initial inflammatory response to the injection and may also help to decrease leakage by reducing synovitis and associated hypervascularity.[7]
Q4: What are some alternatives to Y-90 citrate for radiosynovectomy?
A4: While Y-90 citrate is a standard for large joints, other radiopharmaceuticals are used for different joint sizes. These include Rhenium-186 for medium-sized joints and Erbium-169 for smaller joints.[7] Yttrium-90 silicate was previously used but has been largely discontinued due to concerns about stability and higher leakage rates.[1] Yttrium-90 hydroxyapatite is another alternative that has been studied.
Q5: How can I prepare Y-90 citrate colloid in the lab?
A5: A general method involves eluting Yttrium-90 from a Strontium-90 generator and then preparing the colloid using a specific ratio of carrier yttrium and citrate.[8] It is crucial to follow a detailed and validated protocol to ensure the quality and stability of the colloid.
Data Presentation
The following table summarizes available data on the retention and leakage of different Y-90 formulations.
| Radiopharmaceutical | Animal Model/Subject | Retention in Joint (%) | Leakage (%) | Time Point | Reference |
| Y-90 Hydroxyapatite (1-10 µm) | Human (Rheumatoid Arthritis) | 76.6 ± 5.4 | ~23.4 | 4 days | [9] |
| Y-90 Citrate | Human (Arthritis) | - | Liver: 0.4 ± 0.7Spleen: 1.1 ± 1.2 | - | |
| Y-90 Ferric Hydroxide Macroaggregates | Rat (Arthritis Model) | ~99 | <1 | 24 hours | [3] |
| Y-90 Hydroxyapatite | Rat (Arthritis Model) | ~99 | <1 | 24 hours | [3] |
| Y-90 Phosphate Particles | Rat (Arthritis Model) | ~99 | <1 | 24 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of Yttrium-90 Citrate Colloid
This protocol provides a general outline for the preparation of Y-90 citrate colloid.
Materials:
-
Yttrium-90 chloride (from a ⁹⁰Sr/⁹⁰Y generator)
-
Sterile, pyrogen-free solutions of yttrium carrier and sodium citrate
-
Sterile water for injection
-
pH meter
-
Sterile filters (0.22 µm)
Methodology:
-
Elute ⁹⁰Y from the ⁹⁰Sr/⁹⁰Y generator according to the manufacturer's instructions.
-
In a sterile vial, combine the ⁹⁰Y chloride solution with the yttrium carrier solution.
-
Add the sodium citrate solution to the yttrium mixture. A common ratio is 3:1 of carrier yttrium to citrate.[8]
-
Adjust the pH of the solution to the desired range (typically neutral) using sterile sodium hydroxide or hydrochloric acid.
-
Gently agitate the mixture to ensure uniform colloid formation.
-
Perform quality control tests, including radiochemical purity, particle size analysis, and sterility testing.
-
Filter the final product through a 0.22 µm sterile filter before use.
Protocol 2: Intra-articular Injection in a Rat Model of Arthritis
This protocol describes the procedure for intra-articular injection into the knee joint of a rat.
Materials:
-
Anesthetized rat with induced arthritis
-
Y-90 citrate colloid suspension
-
Insulin syringe with a 27-30 gauge needle
-
Sterile saline
-
Skin disinfectant (e.g., 70% ethanol)
-
Splinting material
Methodology:
-
Anesthetize the rat using an approved protocol.
-
Place the animal in a supine position and flex the knee joint.
-
Disinfect the skin over the injection site.
-
Carefully insert the needle into the intra-articular space of the knee joint.
-
Aspirate to ensure no blood is drawn, confirming correct needle placement.
-
Slowly inject the desired volume of Y-90 citrate colloid (typically 20-50 µL for a rat knee).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Immediately immobilize the injected limb using a splint. Maintain immobilization for 48 hours.
Protocol 3: Quantification of Y-90 Leakage using SPECT/CT
This protocol outlines the steps for quantifying the biodistribution and leakage of Y-90 using SPECT/CT.
Materials:
-
Animal with intra-articularly administered Y-90 citrate
-
SPECT/CT scanner
-
Anesthesia equipment
-
Image analysis software
Methodology:
-
At predetermined time points post-injection (e.g., 1, 24, 48 hours), anesthetize the animal.
-
Position the animal on the scanner bed.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform a SPECT scan to detect the bremsstrahlung radiation from Y-90.
-
Reconstruct the SPECT and CT images and co-register them.
-
Using the image analysis software, draw regions of interest (ROIs) around the injected joint and other organs of interest (e.g., liver, spleen, lymph nodes).
-
Calculate the radioactivity in each ROI and express it as a percentage of the total injected dose to determine the extent of leakage.[4][5]
Visualizations
Below are diagrams illustrating key workflows and logical relationships in Y-90 radiosynovectomy experiments.
References
- 1. openmedscience.com [openmedscience.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Bioevaluation of (90)Y-labeled particles in animal model of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Evaluation of 90Y-PET/CT and 90Y-SPECT/CT-based Dosimetry following Yttrium-90 Radioembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of qualitative and quantitative data of Y-90 imaging in SPECT/CT and PET/CT phantom studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of 90Y-PET/CT and 90Y-SPECT/CT-based dosimetry following Yttrium-90 radioembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The EANM guideline for radiosynoviorthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yttrium-90 citrate colloid for radioisotope synovectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment Response Evaluation using Yttrium-90 in Patients with Rheumatoid Arthritis of Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
Yttrium Citrate Precursor Method for Oxide Synthesis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the yttrium citrate precursor method for oxide synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my precursor solution cloudy or forming a precipitate prematurely?
-
Possible Cause: The pH of the solution may be too high, leading to the precipitation of yttrium hydroxide. The stability of the metal-citrate complex is pH-dependent. At low pH, the citrate ions are protonated, while at high pH, metal hydroxides can form.
-
Suggested Solution: Carefully monitor and adjust the pH of the precursor solution. A lower pH generally favors the formation of a stable citrate complex. Ensure the citric acid is fully dissolved before adding the yttrium salt.
2. Why is the resulting gel inhomogeneous or lumpy?
-
Possible Cause: Inadequate mixing of the precursor solution during the gelation process can lead to localized areas of high concentration and uneven gel formation. The heating rate during solvent evaporation also plays a crucial role; rapid heating can cause boiling and result in an inhomogeneous gel.
-
Suggested Solution: Employ continuous and vigorous stirring throughout the gelation process. Use a controlled heating method, such as a water bath or a hot plate with a temperature controller, to ensure a slow and uniform evaporation of the solvent.
3. The combustion of the dried gel is incomplete, leaving a black, carbonaceous residue. What should I do?
-
Possible Cause: An insufficient amount of oxidizer (e.g., nitrate ions from the metal precursor) relative to the fuel (citric acid) can lead to incomplete combustion. The combustion process may also be hindered by a dense gel structure that limits oxygen access.
-
Suggested Solution: Adjust the molar ratio of citric acid to metal nitrates. An optimal ratio ensures a self-sustaining and complete combustion reaction. Breaking the dried gel into smaller pieces before calcination can also improve oxygen circulation and lead to more complete combustion.
4. My final oxide powder consists of large, aggregated particles. How can I achieve smaller, well-dispersed nanoparticles?
-
Possible Cause: High calcination temperatures and long durations can promote particle growth and sintering, leading to aggregation.[1] Insufficient washing of the precursor can leave residual ions that contribute to particle fusion during heat treatment.[1] Van der Waals forces also contribute to agglomeration at the nanoscale.[1]
-
Suggested Solution:
-
Optimize the calcination temperature and time. Use the lowest temperature and shortest time necessary for complete decomposition of the precursor and crystallization of the oxide phase.[1]
-
Ensure thorough washing of the precursor gel to remove any unreacted species.
-
Consider using a surfactant, such as polyethylene glycol (PEG), to prevent particle agglomeration.[2]
-
Employ post-synthesis dispersion techniques like sonication.[1]
-
5. The X-ray diffraction (XRD) pattern of my powder shows broad peaks or an amorphous halo. How can I improve crystallinity?
-
Possible Cause: The calcination temperature may be too low, or the duration of the heat treatment may be insufficient to induce full crystallization.[1]
-
Suggested Solution: Increase the calcination temperature or extend the calcination time.[1] It is important to find a balance, as higher temperatures can lead to particle growth.[1] Referring to thermal analysis data (TGA/DSC) of the precursor gel can help determine the optimal crystallization temperature.
6. I am observing impurity phases, such as YAlO₃ or Y₄Al₂O₉, in my target Y₃Al₅O₁₂ (YAG) powder. How can I obtain a phase-pure product?
-
Possible Cause: Inhomogeneous distribution of metal ions at the atomic level in the precursor gel can lead to the formation of intermediate phases during calcination.[3] The heating rate during calcination can also influence the crystallization pathway.
-
Suggested Solution: The citrate method is designed to achieve a high degree of homogeneity.[3] Ensure that the metal nitrates and citric acid are completely dissolved and well-mixed in the initial solution. A modified version of this technique, the Pechini method, which involves the addition of ethylene glycol to form a polyester resin, can further improve the homogeneity of the cation distribution.[4]
7. How can I control the morphology (e.g., spherical, rod-like) of the final oxide particles?
-
Possible Cause: The morphology of the resulting oxide particles is influenced by several factors, including the type of chelating agent, the pH of the precursor solution, and the use of structure-directing agents.[2][5]
-
Suggested Solution:
-
Experiment with different chelating agents. For instance, using oxalic acid or tartaric acid instead of citric acid can lead to different particle shapes.[5]
-
Adjusting the final pH of the precipitation can influence the morphology. For example, in a precipitation method, a pH of 8 resulted in smaller particles compared to a pH of 10.[2]
-
The use of surfactants or polymers can help control the shape of the nanoparticles.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments to guide your synthesis optimization.
Table 1: Effect of Calcination Temperature on Y₂O₃ Nanoparticle Size
| Calcination Temperature (°C) | Average Particle Size (nm) |
| 500 | 17.13 |
| 700 | 24.1 |
| 1000 | 30.3 |
Data sourced from a study on hydrothermally synthesized yttrium hydroxide precursors.[1]
Table 2: Influence of pH on Y₂O₃ Nanoparticle Size
| Final pH of Precipitation | Average Particle Size (nm) |
| 8 | Smaller Mean Particle Size |
| 10 | Larger Mean Particle Size |
Data from a study using a precipitation method, calcined under the same conditions.[2]
Experimental Protocol: Yttrium Oxide (Y₂O₃) Synthesis via Citrate Precursor Method
This protocol provides a general procedure for the synthesis of Y₂O₃ nanoparticles.
Materials:
-
Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Deionized water
-
Ammonia solution (for pH adjustment, optional)
-
Beakers, magnetic stirrer, hot plate, drying oven, furnace
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of yttrium nitrate hexahydrate in deionized water with continuous stirring.
-
In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to yttrium nitrate is a critical parameter and is often varied (e.g., 1:1, 1.5:1, 2:1) to optimize the process.
-
Add the citric acid solution to the yttrium nitrate solution under constant stirring.
-
-
Gel Formation:
-
Heat the resulting solution on a hot plate at a controlled temperature (e.g., 70-90 °C) with continuous stirring.
-
The solution will gradually become more viscous as the water evaporates, eventually forming a transparent, viscous gel.
-
-
Drying:
-
Transfer the gel to a drying oven and dry at a low temperature (e.g., 100-120 °C) for several hours until a solid, brittle precursor is obtained.
-
-
Calcination:
-
Grind the dried precursor into a fine powder.
-
Place the powder in a ceramic crucible and transfer it to a furnace for calcination.
-
Heat the powder to the desired temperature (e.g., 600-1000 °C) for a specific duration (e.g., 2-4 hours) in an air atmosphere. The heating and cooling rates should be controlled.
-
-
Characterization:
-
The resulting Y₂O₃ powder can be characterized using techniques such as X-ray Diffraction (XRD) for phase identification and crystallinity, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphology and particle size analysis.
-
Visualizations
Caption: Experimental workflow for the this compound precursor method.
Caption: Troubleshooting decision tree for the this compound method.
References
Technical Support Center: Yttrium Citrate-Based Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting the synthesis of yttrium citrate-based nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing yttrium-based nanoparticles? A1: Common techniques for synthesizing yttrium oxide nanoparticles include co-precipitation, hydrothermal synthesis, sol-gel, and thermal decomposition.[1][2][3] The choice of method is critical as it influences particle characteristics like size distribution, crystallinity, and surface properties.[1][3]
Q2: Why is citrate used as a stabilizing agent in nanoparticle synthesis? A2: Citrate ions adsorb to the surface of nanoparticles, creating a negatively charged layer.[4][5] This layer induces electrostatic repulsion between individual particles, which prevents them from aggregating and maintains the stability of the colloidal solution.[4][5][6]
Q3: What are the key applications for yttrium-based nanoparticles in drug development? A3: Yttrium oxide nanoparticles are explored for various biomedical applications due to their high thermal stability and biocompatibility.[2][7][8] They are used in bioimaging, as drug delivery carriers for cancer therapy, and in photodynamic therapy.[2][7][8] Specifically, the radioisotope Yttrium-90 (⁹⁰Y) is a beta-emitter used in internal radiation therapy to locally damage and kill cancer cells.[9][10][11]
Q4: How does the pH of the reaction mixture affect nanoparticle synthesis? A4: The pH value has a significant effect on the size and morphology of the resulting nanoparticles.[2] For instance, in precipitation methods, a lower pH (e.g., 8) can result in smaller particles with a narrower size distribution compared to a higher pH (e.g., 10) under the same calcination conditions.[2]
Q5: What is the difference between crystallite size (from XRD) and particle size (from TEM)? A5: X-ray Diffraction (XRD) provides the crystallite size, which is the size of a single crystal domain within a particle.[12] Transmission Electron Microscopy (TEM) visualizes the entire particle, providing its overall size and morphology.[12] If the TEM particle size is larger than the XRD crystallite size, it suggests the nanoparticles may be polycrystalline (composed of multiple crystallites) or exist as small aggregates.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound nanoparticles.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Large Particle Size / High Polydispersity Index (PDI) | 1. Incorrect Precursor Concentration: Higher concentrations can lead to larger, more agglomerated particles.[13] 2. Inappropriate pH: Non-optimal pH can affect nucleation and growth rates.[2] 3. Insufficient Stirring: Poor mixing results in localized high concentrations and uneven particle growth. 4. Reaction Temperature Too High/Low: Temperature affects reaction kinetics and precursor solubility.[14] | 1. Optimize Precursor Concentration: Systematically lower the concentration of the yttrium salt (e.g., yttrium nitrate).[13] 2. Adjust pH: Carefully control and adjust the pH of the reaction mixture. A pH of 8 has been shown to produce smaller particles than a pH of 10 in some methods.[2] 3. Increase Stirring Rate: Ensure vigorous and consistent stirring throughout the addition of reagents and the reaction. 4. Control Temperature: Maintain a stable and optimized reaction temperature. Test different temperatures to find the optimal condition for the desired size. |
| Nanoparticle Aggregation / Instability in Solution | 1. Insufficient Stabilizer (Citrate): Not enough citrate to fully coat the nanoparticle surface leads to reduced electrostatic repulsion.[4][5] 2. Inappropriate Y:Citrate Molar Ratio: An incorrect ratio can lead to insolubility or poor stabilization.[15] 3. High Ionic Strength of Media: Can disrupt the electrostatic balance and cause aggregation.[5][6] 4. Dilution Issues: Rapid or excessive dilution can decrease the concentration of stabilizing citrate ions, weakening repulsion.[4][5] | 1. Increase Citrate Concentration: Adjust the yttrium-to-citrate molar ratio. A 1:1.5 ratio has been used successfully to avoid insolubility.[15] 2. Purify Particles: Wash the nanoparticles several times with deionized water and ethanol after synthesis to remove excess ions.[7] 3. Control Dilution: Perform dilutions gradually. If possible, add additional stabilizing agents like PEG for applications requiring significant dilution.[4] 4. Surface Modification: Consider postsynthesis surface modification with agents like phosphonic acids to improve dispersion.[16] |
| Low Drug Loading Efficiency (DLE) | 1. Poor Drug-Nanoparticle Interaction: The drug molecule may have low affinity for the nanoparticle surface or matrix. 2. Premature Drug Precipitation: The drug may precipitate out of solution before it can be encapsulated. 3. Steric Hindrance: The citrate coating may sterically hinder the drug's access to the nanoparticle surface. | 1. Modify Surface Chemistry: Functionalize the nanoparticle surface with ligands that have a high affinity for the drug molecule. 2. Optimize Loading Conditions: Adjust the pH, temperature, and incubation time of the drug loading step to improve interaction and encapsulation. 3. Use a Linker Molecule: Employ a bifunctional linker to covalently attach the drug to the nanoparticle surface. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Quality: Impurities or degradation of precursor salts or citrate. 2. Fluctuations in Reaction Conditions: Minor changes in temperature, pH, stirring speed, or addition rate between batches. 3. Inconsistent Post-Processing: Differences in washing, centrifugation, or drying procedures.[7] | 1. Use High-Purity Reagents: Use analytical grade chemicals and store them properly.[13] 2. Standardize All Parameters: Precisely control and monitor all reaction parameters (pH, temp, stir rate, etc.) for every synthesis. 3. Develop a Strict SOP: Follow a standardized operating procedure for all post-synthesis steps, including centrifugation speed/time and drying temperature/duration. |
Experimental Protocols & Data
Protocol 1: Co-Precipitation Synthesis of Yttrium Nanoparticles
This protocol describes a general co-precipitation method for synthesizing yttrium-based nanoparticles, which can be adapted for citrate stabilization.
Materials:
-
Yttrium Nitrate Hexahydrate (Y(NO₃)₃·6H₂O)
-
Trisodium Citrate Dihydrate
-
Ammonium Hydroxide or Sodium Hydroxide (for pH adjustment)
-
Deionized Water
-
Ethanol
Procedure:
-
Precursor Solution: Prepare an aqueous solution of Yttrium Nitrate Hexahydrate (e.g., 0.1 M).
-
Citrate Solution: Prepare an aqueous solution of Trisodium Citrate. The molar ratio of Yttrium to Citrate should be optimized (e.g., start with 1:1.5).[15]
-
Mixing: While stirring the yttrium nitrate solution vigorously, add the trisodium citrate solution.
-
Precipitation: Slowly add ammonium hydroxide dropwise to the mixture to raise the pH (e.g., to pH 8-10) and induce precipitation.[2] A white precipitate will form.
-
Aging: Continue stirring the suspension at a constant temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 4 hours) to allow the particles to mature.[7]
-
Washing: Collect the precipitate by centrifugation (e.g., 8000 rpm). Discard the supernatant and resuspend the particles in deionized water. Repeat the washing step 3-4 times, followed by one wash with ethanol.[7]
-
Drying: Dry the final product in an oven at a low temperature (e.g., 70°C) to obtain a fine powder.[7]
-
Calcination (Optional): To convert the precursor to crystalline yttrium oxide (Y₂O₃), calcinate the powder at a high temperature (e.g., 600-1000°C).[14] The temperature will influence the final crystallite size.[12]
Data Summary: Influence of Synthesis Parameters
The following table summarizes how key experimental parameters can influence the final characteristics of the nanoparticles.
| Parameter | Effect on Particle Size | Effect on Polydispersity | Notes |
| Precursor Concentration | Increasing concentration generally leads to larger particles.[13] | Higher concentrations can increase PDI due to agglomeration.[13] | An optimal concentration of 0.1 M has been identified in some hydrothermal methods.[13] |
| pH | Higher pH (e.g., 10 vs. 8) can result in larger particles.[2] | Can influence size distribution; optimal pH leads to narrower distribution.[2] | pH is a critical parameter for controlling morphology and size.[2] |
| Calcination Temperature | Higher temperatures typically increase the crystallite size.[12] | Can affect agglomeration and the final particle size distribution. | Required to form the crystalline oxide phase from hydroxide precursors.[14] |
| Y:Citrate Ratio | Influences stability; improper ratios can cause insolubility or aggregation.[15] | A stable formulation will have a lower PDI. | A molar ratio of 1:1.5 (Y:Citrate) has been shown to be effective.[15] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the co-precipitation synthesis of this compound nanoparticles.
Caption: General workflow for yttrium nanoparticle synthesis.
Troubleshooting Logic
This decision tree provides a logical approach to diagnosing issues with particle size and polydispersity.
Caption: Troubleshooting decision tree for particle size issues.
Mechanism of Action: ⁹⁰Y Radio-Theranostics
This diagram illustrates the therapeutic mechanism of Yttrium-90 (⁹⁰Y) nanoparticles in cancer treatment.
Caption: Mechanism of action for ⁹⁰Y-based nanoparticle therapy.
References
- 1. Synthesis, Characterization, and Applications of Y2O3 Nanoparticles Synthesized via Thermal Decomposition of the [Y(Cup)2(Gly)∙2H2O] Complex – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Limitations of Diluting Citrate-Stabilized AuNPs - CD Bioparticles [cd-bioparticles.com]
- 5. Limitations of Diluting Citrate-Stabilized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Green Synthesis of Yttrium Oxide (Y2O3) Nanoparticles Using Lantana camara Leaf Extracts: Physicochemical Characterization, Photocatalytic Degradation, Antibacterial, and Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Yttrium 90 used for? [synapse.patsnap.com]
- 10. Nanoparticles in Clinical Translation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Hydrothermal Synthesis and Characterization of Yttrium Oxide Nanoparticles: Bioavailability and Targeting of Breast Tumors – Oriental Journal of Chemistry [orientjchem.org]
- 14. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 15. pubs.acs.org [pubs.acs.org]
- 16. princeton.edu [princeton.edu]
addressing common issues in yttrium chelation chemistry
Welcome to the technical support center for yttrium chelation chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work with yttrium radiopharmaceuticals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the chelation of yttrium, particularly the radioisotope yttrium-90 (⁹⁰Y), for use in radiopharmaceuticals.
Issue 1: Low Radiolabeling Yield
Question: My ⁹⁰Y-DOTA conjugation is resulting in a low radiolabeling yield (<50%). What steps can I take to improve it?
Answer: Low radiolabeling yields with ⁹⁰Y-DOTA immunoconjugates are a common issue.[1][2] Several factors in the reaction conditions can be optimized to significantly improve your yield.
-
pH Adjustment: The pH of the reaction buffer is critical. The rate of chelation increases significantly as the pH is raised from 6.5 to 7.5.[1][2] At a pH of 7.5, the time required to chelate 94% of the ⁹⁰Y can be as short as 1-10 minutes, compared to 17-148 minutes at pH 6.5.[1][2]
-
Buffer System and Concentration: The choice and concentration of the buffer are important. A 0.5 M ammonium acetate buffer has been shown to result in the highest uptake of yttrium.[1][2] Higher buffer concentrations can help prevent the hydrolysis of the yttrium ion to unchelatable yttrium hydroxide, especially at a higher pH.[2]
-
Temperature: Increasing the reaction temperature can markedly increase the chelation rate.[1][2] Raising the temperature from 25°C to 37°C has been shown to be effective.[1][2]
-
Reaction Time: Based on kinetic data, a 30-minute reaction time under optimal conditions (0.5 M ammonium acetate buffer, pH 7.0-7.5, 37°C) is generally sufficient to achieve high yields.[1][2]
By optimizing these conditions, mean product yields of 91% ± 8% have been achieved.[1][2]
Issue 2: Complex Instability and In Vivo Dissociation
Question: I am observing poor in vivo stability of my ⁹⁰Y-radiopharmaceutical, leading to high bone uptake. How can I address this?
Answer: Poor in vivo stability results in the release of free ⁹⁰Y³⁺, which then accumulates in the bone and liver, increasing toxicity.[1][3][4][5] The choice of chelator is the most critical factor for ensuring high in vivo stability.
-
Chelator Selection: Macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) form extraordinarily stable complexes with ⁹⁰Y.[1][3] The rigid structure of DOTA provides high kinetic inertness, which is crucial for preventing dissociation in vivo.[3][6] Acyclic chelators like DTPA (diethylenetriaminepentaacetic acid) can be less stable.[6][7]
-
Modified Chelators: For applications where the high-temperature labeling of DOTA is not suitable (e.g., with temperature-sensitive antibodies), modified chelators like CHX-A''-DTPA can offer improved stability over standard DTPA while allowing for lower labeling temperatures.[3][7][8]
-
Purity of Precursor: Ensure the ⁹⁰Y chloride precursor is of high purity. Contaminating metal ions can compete with ⁹⁰Y for the chelator, leading to the administration of unchelated ⁹⁰Y.[9]
-
Quality Control: Implement rigorous quality control to quantify the amount of free ⁹⁰Y before administration. Techniques like ITLC or HPLC can separate the labeled conjugate from free ⁹⁰Y.[9][10][11]
Issue 3: Presence of Radionuclidic Impurities
Question: My ⁹⁰Y source may contain impurities. How do these affect my experiment and how should I handle them?
Answer: Radionuclidic impurities in the ⁹⁰Y source can affect the accuracy of activity measurements and pose challenges for waste disposal.[12]
-
Source of Impurities: The production method of ⁹⁰Y influences the presence of impurities. ⁹⁰Y produced by neutron bombardment can contain by-products, whereas ⁹⁰Y from a strontium-90 generator typically has very low levels of impurities.[12]
-
Impact on Measurements: Long-lived impurities can interfere with the accurate measurement of the ⁹⁰Y activity.[12]
-
Dosimetric Impact: While typical levels of impurities are reported to have a minimal impact on the patient's absorbed dose (<0.1% increase), higher levels could be a concern.[13]
-
Waste Management: The presence of long-lived impurities is a significant consideration for waste disposal. Waste containing only ⁹⁰Y (half-life of ~64 hours) can be held for decay-in-storage. However, if long-lived impurities are present, the waste may need to be returned to an authorized manufacturer or transferred to a licensed recipient.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is the best chelator for Yttrium-90? A1: DOTA is considered the "gold standard" chelator for ⁹⁰Y due to the high thermodynamic stability and kinetic inertness of the resulting complex.[3][6][16] Its octadentate structure is a near-perfect match for the coordination requirements of the Y³⁺ ion.[3]
Q2: What are the optimal reaction conditions for labeling a DOTA-conjugated antibody with ⁹⁰Y? A2: Optimal conditions have been identified as a 30-minute reaction time at 37°C in a 0.5 M ammonium acetate buffer at a pH of 7.0-7.5.[1][2]
Q3: How do metal ion impurities affect the radiolabeling process? A3: Metal ion impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺, Pb²⁺) in the ⁹⁰Y preparation can compete with ⁹⁰Y for the chelator, which can significantly reduce the radiochemical yield.[17] The sensitivity to these impurities can vary, and it is crucial to use high-purity reagents and monitor for their presence.[17][18]
Q4: What quality control (QC) methods are recommended for ⁹⁰Y-labeled radiopharmaceuticals? A4: Standard QC procedures should be performed before patient administration.[10] Common methods to determine radiochemical purity include Instant Thin-Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC), which are used to separate and quantify the labeled product from free, unchelated ⁹⁰Y and other impurities.[9][11]
Q5: How should radioactive waste from ⁹⁰Y experiments be handled? A5: Due to its short half-life (2.67 days), waste containing only ⁹⁰Y can typically be held for decay-in-storage before disposal as regular waste.[14][19] However, if long-lived radionuclidic impurities are present, special disposal procedures are required.[14] All waste should be clearly labeled as "Radioactive" and handled according to local radiation safety guidelines.[4][20]
Data Presentation
Table 1: Optimization of ⁹⁰Y-DOTA Radiolabeling Conditions
| Parameter | Sub-Optimal Condition | Optimized Condition | Impact of Optimization | Reference |
| pH | 6.5 | 7.0 - 7.5 | Increases reaction rate by orders of magnitude. | [1][2] |
| Temperature | 25°C (Room Temp) | 37°C | Markedly increases chelation rate. | [1][2] |
| Buffer | 0.1 M Acetate | 0.5 M Ammonium Acetate | Associated with the highest yttrium uptake. | [1][2] |
| Reaction Time | > 2 hours | 30 minutes | Sufficient for >90% yield under optimal conditions. | [1][2] |
| Mean Yield | Typically ≤ 50% | 91% ± 8% | Dependable and cost-effective preparation. | [1][2] |
Table 2: Properties of Yttrium-90
| Property | Value | Reference |
| Half-life | 64.04 hours (2.67 days) | [19][21] |
| Decay Mode | Beta (β⁻) emission | [19][21] |
| Max. Beta Energy | 2.28 MeV | [19][21] |
| Avg. Beta Energy | 0.9267 MeV | [21] |
| Avg. Tissue Penetration | 2.5 mm | [21] |
| Decay Product | Zirconium-90 (Stable) | [19] |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-conjugated Antibody with ⁹⁰Y
This protocol is a general guideline based on optimized conditions reported in the literature.[1][2]
Materials:
-
DOTA-conjugated monoclonal antibody (mAb)
-
⁹⁰YCl₃ in dilute HCl
-
Ammonium acetate buffer (0.5 M, sterile, metal-free), pH adjusted to 7.0-7.5
-
Sterile, metal-free reaction vial
-
Heating block or water bath at 37°C
-
Equipment for purification (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Equipment for quality control (ITLC or HPLC system)
Methodology:
-
In a sterile, metal-free reaction vial, add the DOTA-conjugated mAb.
-
Add the 0.5 M ammonium acetate buffer (pH 7.0-7.5) to the vial.
-
Carefully add the required activity of ⁹⁰YCl₃ solution to the vial. The total reaction volume should be kept as small as feasible.
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
After incubation, purify the ⁹⁰Y-labeled mAb from unchelated ⁹⁰Y and other reactants using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., saline).
-
Collect the fraction containing the radiolabeled antibody.
-
Perform quality control analysis on the final product to determine radiochemical purity and specific activity.
Protocol 2: Quality Control using Instant Thin-Layer Chromatography (ITLC)
This protocol describes a common method for determining radiochemical purity.[9][10]
Materials:
-
ITLC silica gel (ITLC-SG) strips
-
Developing solvent (e.g., 0.1 M EDTA solution or a mixture of acetonitrile/water)
-
Developing tank
-
Radio-TLC scanner or a gamma counter for strip analysis
-
Sample of the final ⁹⁰Y-labeled product
Methodology:
-
Pour the developing solvent into the developing tank to a depth of about 0.5 cm and cover the tank to allow the atmosphere to saturate.
-
Carefully spot a small volume (~1-2 µL) of the radiolabeled product onto the origin line of an ITLC-SG strip.
-
Place the strip into the developing tank, ensuring the origin is above the solvent level.
-
Allow the solvent to migrate up the strip until it is near the top.
-
Remove the strip from the tank and mark the solvent front. Allow the strip to dry.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. Alternatively, the strip can be cut into sections (e.g., origin and front) and counted in a gamma counter.
-
Interpretation: In many systems, the ⁹⁰Y-labeled antibody remains at the origin (Rf = 0.0), while free ⁹⁰Y moves with the solvent front (Rf = 1.0). Calculate the radiochemical purity by dividing the counts of the product by the total counts on the strip.
Visualizations
References
- 1. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Manual on the proper use of yttrium-90-labeled anti-P-cadherin antibody injection for radionuclide therapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of yttrium in medical imaging and therapy: historical background and future perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00840C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 11. nucleusrad.com [nucleusrad.com]
- 12. Technical Note: Impact of impurities on Yttrium-90 glass microsphere activity quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-lived impurities of 90Y-labeled microspheres, TheraSphere and SIR-spheres, and the impact on patient dose and waste management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nrc.gov [nrc.gov]
- 15. nrc.gov [nrc.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchportal.sckcen.be [researchportal.sckcen.be]
- 18. researchgate.net [researchgate.net]
- 19. radiopaedia.org [radiopaedia.org]
- 20. uhbristol.nhs.uk [uhbristol.nhs.uk]
- 21. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Problems with Radiolabeled Citrate Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the preparation and use of radiolabeled citrate complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability and radiochemical purity (RCP) of radiolabeled citrate complexes?
A1: Several factors can impact the stability and RCP of radiolabeled citrate complexes. The most critical include:
-
pH of the reaction mixture: The pH influences the chemical form of both the radiometal and citrate, which in turn affects the complex formation and its stability. For instance, with 68Ga-citrate, a pH between 5.5 and 7 is often optimal for preparation.
-
Molar ratio of citrate to the radiometal: An appropriate excess of citrate is necessary to ensure complete complexation of the radiometal.
-
Presence of competing metal ion impurities: Metal ions such as Fe(III), Al(III), Zn(II), and others can compete with the radiometal for the citrate chelator, leading to reduced radiochemical yield.[1][2][3][4][5]
-
Temperature and incubation time: These parameters need to be optimized for each specific radiolabeled citrate complex to ensure efficient and stable labeling. For example, 68Ga-citrate can be prepared with high radiochemical purity within 15 minutes at 50°C.[6][7]
-
Radiolysis: The self-irradiation of the radiolabeled compound can lead to the formation of reactive oxygen species that can degrade the complex. This is particularly relevant for high-activity preparations.
-
Storage conditions: Post-labeling, the stability of the complex can be affected by storage temperature and time.
Q2: What is the expected radiochemical purity (RCP) for a successfully prepared radiolabeled citrate complex?
A2: For most clinical applications, the radiochemical purity of a radiopharmaceutical should be greater than 95%. For 68Ga-citrate, RCP values of >97% as determined by radio-TLC and >98% by HPLC are commonly reported for successful preparations.[6][7]
Q3: How long are radiolabeled citrate complexes typically stable after preparation?
A3: The stability of radiolabeled citrate complexes can vary. For example, [68Ga]Ga-citrate has been shown to be stable in the final formulated solution for up to 3 hours at room temperature, with an RCP remaining above 98%.[8] However, in human serum at 37°C, the stability may be lower, with the RCP of [68Ga]Ga-citrate decreasing to 82% after 1 hour.[8] It is crucial to determine the stability of each specific complex under its intended use conditions.
Q4: What are the common analytical methods for determining the radiochemical purity of radiolabeled citrate complexes?
A4: The most common methods are radio-Thin Layer Chromatography (radio-TLC) and High-Performance Liquid Chromatography (radio-HPLC).[6][7]
-
Radio-TLC is a relatively simple and rapid method for separating the radiolabeled complex from free radionuclide and other impurities.
-
Radio-HPLC provides higher resolution and is capable of separating different radiolabeled species and impurities with greater accuracy.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield/Purity
| Potential Cause | Recommended Solution |
| Incorrect pH of the reaction mixture. The pH affects the speciation of the radiometal and citrate, impacting complex formation. | Verify and adjust the pH of the reaction mixture to the optimal range for the specific complex (e.g., pH 5.5-7 for 68Ga-citrate). Use appropriate buffers to maintain a stable pH. |
| Presence of competing metal ion impurities in the radionuclide eluate. Trivalent metal ions like Fe(III) and Al(III) are particularly problematic as they can compete with Ga(III) for the citrate chelator.[1][2][3] | Use a high-purity generator and reagents. If metal ion contamination is suspected, purify the radionuclide eluate using cation-exchange or other suitable purification cartridges before radiolabeling.[5] |
| Suboptimal temperature or incubation time. The kinetics of the complexation reaction are temperature-dependent. | Optimize the reaction temperature and incubation time. For 68Ga-citrate, heating at 50-60°C for 10-15 minutes is often sufficient.[6] |
| Inadequate amount of citrate precursor. Insufficient citrate will result in incomplete complexation of the radiometal. | Ensure that the molar ratio of citrate to the radiometal is optimized. An excess of the citrate precursor is typically used. |
| Radiolysis, especially with high activity preparations. Self-irradiation can lead to the degradation of the complex. | Consider the use of radical scavengers or antioxidants in the formulation. Prepare the radiopharmaceutical in a larger volume to reduce the radioactive concentration. |
Issue 2: Inconsistent Results in Radiochemical Purity (RCP) Measurement
| Potential Cause | Recommended Solution |
| Improper radio-TLC technique. This can include incorrect spotting, inappropriate mobile phase, or issues with the stationary phase. | Ensure the sample spot is small and not overloaded. Use a validated mobile phase that provides good separation between the complex and impurities. Pre-run and dry the TLC plates as required. |
| Issues with the HPLC system. This can include column degradation, improper mobile phase composition, or detector malfunction. | Use a validated HPLC method with a suitable column and mobile phase. Regularly check the performance of the HPLC system, including the pump, injector, and detector. |
| Decomposition of the complex on the analytical support. Some complexes may be unstable on certain TLC plates or HPLC columns. | Evaluate the stability of the complex on the chosen analytical support. It may be necessary to test different stationary phases or HPLC columns. |
Data Presentation
Table 1: Stability of 68Ga-Citrate Over Time at Room Temperature
| Time Post-Preparation | Radiochemical Purity (RCP) by radio-TLC |
| 0 min | >99% |
| 30 min | >99% |
| 60 min | >98% |
| 120 min | >98% |
| 180 min | >98% |
| (Data compiled from multiple sources indicating high stability for up to 3 hours)[8] |
Table 2: In Vitro Stability of 68Ga-Citrate in Human Serum at 37°C
| Incubation Time | Radiochemical Purity (RCP) by radio-TLC |
| 0 min | >99% |
| 30 min | ~90% |
| 60 min | ~82% |
| 120 min | Not reported |
| (Data indicates a more rapid degradation in a biological matrix compared to the formulated solution)[6][8] |
Experimental Protocols
Protocol 1: Quality Control of 68Ga-Citrate by Radio-TLC
Objective: To determine the radiochemical purity of 68Ga-citrate.
Materials:
-
Instant thin-layer chromatography silica gel (iTLC-SG) plates
-
Mobile phase: 0.1 M sodium citrate solution (pH 5)
-
Development chamber
-
Radio-TLC scanner or gamma counter
Procedure:
-
Prepare the mobile phase by dissolving sodium citrate in deionized water and adjusting the pH to 5.
-
Pour the mobile phase into the development chamber to a depth of approximately 0.5 cm and allow the chamber to equilibrate.
-
On an iTLC-SG strip, carefully apply a small spot (1-2 µL) of the 68Ga-citrate solution approximately 1 cm from the bottom edge.
-
Place the spotted iTLC-SG strip into the development chamber, ensuring the spot is above the level of the mobile phase.
-
Allow the mobile phase to ascend the strip until it is approximately 1 cm from the top edge.
-
Remove the strip from the chamber and allow it to air dry completely.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.
-
Interpretation of Results:
-
68Ga-citrate complex: Remains at the origin (Rf = 0.0-0.1).
-
Free 68Ga3+: Migrates with the solvent front (Rf = 0.9-1.0).
-
-
Calculate the radiochemical purity (RCP) as follows: RCP (%) = (Activity at the origin / Total activity on the strip) x 100
Protocol 2: Quality Control of 68Ga-Citrate by Radio-HPLC
Objective: To determine the radiochemical purity and identity of 68Ga-citrate using a high-resolution method.
Materials:
-
HPLC system with a radioactivity detector (e.g., NaI scintillation detector) and a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm).
-
Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile phase B: Acetonitrile with 0.1% TFA.
-
Syringe filters (0.22 µm).
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Filter a small aliquot of the 68Ga-citrate solution through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Run the HPLC using a suitable gradient program to separate the components. A typical gradient might be a linear increase in acetonitrile over 15-20 minutes.
-
Monitor the eluent with both the radioactivity and UV detectors.
-
Interpretation of Results:
-
Free 68Ga3+: Typically elutes early in the chromatogram (e.g., retention time ~3-4 minutes).
-
68Ga-citrate complex: Elutes as a distinct peak at a later retention time (e.g., ~5-6 minutes).
-
-
Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram: RCP (%) = (Area of the 68Ga-citrate peak / Total area of all radioactive peaks) x 100
Visualizations
Caption: Workflow for 68Ga-Citrate preparation and quality control.
Caption: Troubleshooting logic for low radiochemical purity.
Caption: Cellular uptake of 68Ga-citrate via transferrin.
References
- 1. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Efficiency Cationic Labeling Algorithm of Macroaggregated Albumin with 68Gallium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Quality Control of 68Ga-Citrate for PET Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Quality Control of (68)Ga-Citrate for PET Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A transferrin-mediated uptake of gallium-67 by EMT-6 sarcoma. I. Studies in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Yttrium-90 Citrate and Yttrium-90 Silicate for Radiosynovectomy
For Researchers, Scientists, and Drug Development Professionals
Radiosynovectomy, a minimally invasive procedure involving the intra-articular injection of a beta-emitting radiopharmaceutical, has been a therapeutic option for chronic inflammatory joint diseases for decades. Among the various radionuclides used, Yttrium-90 (⁹⁰Y) has been a cornerstone. This guide provides an objective comparison of two of its formulations: Yttrium-90 citrate and the historically used Yttrium-90 silicate. While ⁹⁰Y silicate was a staple in the past, concerns regarding its stability, dispersion within the joint, and potential for extra-articular leakage led to its discontinuation in many regions, paving the way for the more refined ⁹⁰Y citrate formulation.[1] This document synthesizes available experimental data to offer a clear comparison for research and drug development professionals.
Mechanism of Action
The therapeutic effect of both ⁹⁰Y citrate and ⁹⁰Y silicate in radiosynovectomy is predicated on the same fundamental principle. Following intra-articular injection, the colloidal particles of the radiopharmaceutical are phagocytosed by the superficial cells of the inflamed synovial membrane.[2] The entrapped ⁹⁰Y then emits high-energy beta particles, which have a limited tissue penetration of a few millimeters. This localized radiation induces necrosis and subsequent fibrosis of the hypertrophic and inflamed synovium, leading to a reduction in joint inflammation, pain, and effusion.[1][2]
Quantitative Data Comparison
The following table summarizes key quantitative data from various studies on ⁹⁰Y citrate and ⁹⁰Y silicate. It is important to note that direct head-to-head comparative studies are limited, and efficacy can be influenced by factors such as the underlying disease, joint size, and disease severity.
| Feature | Yttrium-90 Citrate | Yttrium-90 Silicate |
| Reported Efficacy (Success Rate) | Overall success rate of approximately 50% in a long-term retrospective study.[3] In another study, pain relief was observed in 81% of rheumatoid arthritis patients at 6 months. | Overall success rate of 83.8% in treating painful synovitis in knee osteoarthritis (6-month follow-up).[4][5] |
| Extra-articular Leakage | Mean leakage to the liver was 0.4% (±0.7%) and to the spleen was 1.1% (±1.2%).[6] Leakage is influenced by the particle size of the colloid. | In one study, leakage to regional lymph nodes was between 4% and 5%.[7] Another study reported no statistically or clinically significant difference in leakage compared to ⁹⁰Y citrate. |
| Particle Size | Not explicitly stated in the provided results. | Not explicitly stated in the provided results, but noted to be a critical factor for retention. |
| Market Status | Currently the standard agent for radiosynovectomy of large joints in many regions.[1] | Largely withdrawn from the market due to concerns about stability and leakage.[1] |
Experimental Protocols
1. Patient Selection and Preparation:
-
Patients with chronic inflammatory synovitis (e.g., rheumatoid arthritis, osteoarthritis with synovitis) refractory to conventional therapies are selected.
-
Informed consent is obtained.
-
The procedure is typically performed on an outpatient basis.
2. Procedure:
-
Under aseptic conditions, the affected joint is accessed with a needle.
-
Any excess synovial fluid is aspirated.
-
The ⁹⁰Y colloid (citrate or silicate) is injected into the joint cavity. The standard dose for the knee is typically 185–222 MBq.[2][8][9]
-
A corticosteroid may be co-injected to reduce the risk of acute radiation-induced synovitis.[10]
-
The needle is flushed with saline before withdrawal to minimize tracking of the radiopharmaceutical.
3. Post-Procedure:
-
The joint is immobilized for a period of 48-72 hours to promote even distribution of the colloid and minimize leakage.[2][9]
-
Post-procedural imaging (e.g., scintigraphy) may be performed to assess the intra-articular distribution of the radiopharmaceutical and to quantify any extra-articular leakage.[10]
4. Efficacy and Safety Assessment:
-
Clinical outcomes are typically assessed at various time points (e.g., 3, 6, and 12 months) post-procedure.
-
Efficacy is evaluated based on parameters such as pain reduction (e.g., using a Visual Analog Scale), improvement in joint function, and reduction in joint swelling and effusion.[4][9]
-
Safety is monitored by documenting any adverse events, such as post-injection flare-ups or skin reactions at the injection site.
Visualizing the Radiosynovectomy Workflow
The following diagram illustrates the logical workflow of a typical radiosynovectomy procedure.
Signaling Pathways and Logical Relationships
The mechanism of action of radiosynovectomy does not involve specific signaling pathways in the traditional sense of ligand-receptor interactions. Instead, it is a process of targeted radiation-induced cell death and tissue remodeling. The logical relationship can be visualized as a cascade of events.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Efficacy of radiation synovectomy (radiosynovectomy or radiosynoviorthesis) with yttrium-90 in exudative inflammation of synovial membrane of knee joints in patients with rheumatic diseases – preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of radiation synovectomy with Yttrium-90: a retrospective long-term analysis of 164 applications in 82 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yttrium-90 silicate radiosynovectomy treatment of painful synovitis in knee osteoarthritis. Results after 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The intra‐articular distribution of 90yttrium does not influence the clinical outcome of radiation synovectomy of the knee - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Radiosynoviorthesis with yttrium-90-silicate. Results compared to aurum-198-colloid and whole body radiation load] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy of radiation synovectomy (radiosynovectomy or radiosynoviorthesis) with yttrium-90 in exudative inflammation of synovial membrane of knee joints in patients with rheumatic diseases - preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy of Yttrium-90 Radiosynovectomy in Patients with Camptodactyly-Arthropathy-Coxa Vara-Pericarditis Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Yttrium-90 Citrate and Other Radiocolloids for Radiosynovectomy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Yttrium-90 (Y-90) citrate and other commonly used radiocolloids in the therapeutic procedure of radiosynovectomy. The information is supported by experimental data to aid in the evaluation of these agents for clinical and research applications.
Introduction to Radiosynovectomy
Radiosynovectomy, also known as radiosynoviorthesis, is a minimally invasive procedure that offers a localized treatment for inflammatory joint diseases. This technique involves the intra-articular injection of a radiopharmaceutical colloid to ablate the inflamed synovial membrane, thereby reducing pain, swelling, and recurrent joint effusions. The primary mechanism of action involves the phagocytosis of the radioactive colloid particles by synovial macrophages, leading to localized beta radiation that induces necrosis and fibrosis of the hypertrophic synovium.[1][2] This targeted approach minimizes systemic radiation exposure and offers an alternative to surgical synovectomy.[3]
Yttrium-90 citrate has emerged as a principal agent for radiosynovectomy, particularly for large joints like the knee, succeeding the earlier formulation of Y-90 silicate due to improved stability and reduced extra-articular leakage.[4] This guide compares the efficacy and characteristics of Y-90 citrate with other significant radiocolloids, including Phosphorus-32 (P-32) colloid, Rhenium-186 (Re-186) sulfide, and Rhenium-188 (Re-188) tin colloid.
Comparative Efficacy of Radiocolloids
The selection of a radiocolloid for radiosynovectomy is often guided by the size of the joint and the physical properties of the radionuclide. The following tables summarize the physical characteristics and clinical efficacy data from comparative studies.
Physical Characteristics of Commonly Used Radionuclides
| Radionuclide | Formulation(s) | Half-life (days) | Max. Beta Energy (MeV) | Mean/Max Tissue Penetration (mm) | Typical Dose for Knee Joint (MBq) |
| Yttrium-90 (Y-90) | Citrate, Silicate | 2.7 | 2.27 | 3.9 / 11.0 | 185 |
| Phosphorus-32 (P-32) | Chromic Phosphate | 14.3 | 1.71 | 2.2 / 7.9 | 37–54 |
| Rhenium-186 (Re-186) | Sulfide | 3.7 | 1.07 | 1.2 / 3.7 | 74–111 (for medium joints) |
| Rhenium-188 (Re-188) | Tin Colloid | 0.7 | 2.12 | 3.8 / 11.0 | 455 |
Source: Data compiled from multiple sources.[5][6][7]
Clinical Efficacy: Pain Relief in Rheumatoid Arthritis of the Knee
A multicenter study provided a direct comparison of pain relief among different radiocolloids and a corticosteroid control group in patients with rheumatoid arthritis of the knee. Pain was assessed using a 10-step Visual Analogue Scale (VAS).
| Treatment Group | N | Baseline VAS (Mean ± SD) | VAS at 6 Months (Mean ± SD) |
| Y-90 Silicate | 68 | 6 ± 2 | 3 ± 2 |
| P-32 Colloid | 15 | 5 ± 2 | 3 ± 2 |
| Re-188 Tin Colloid | 16 | 7 ± 2 | 4 ± 2 |
| Corticosteroid | 46 | 6 ± 2 | 5 ± 2 |
Data from Liepe et al. The study found no significant difference in pain relief among the three radiocolloid formulations (P > 0.1). However, pain relief at 12 months was significantly more durable in the radiosynovectomy groups compared to the corticosteroid group (P < 0.05).[5]
Clinical Efficacy in Hemophilic Arthropathy
Radiosynovectomy is also a valuable treatment for recurrent hemarthrosis in patients with hemophilia.
| Radiocolloid | Study Population | Key Outcomes |
| Y-90 Citrate | 5 knees in patients with hemophilia A | Favorable subjective and objective results in all treated joints.[8][9] |
| Re-186 Sulfide | 11 elbows and 6 ankles in patients with hemophilia A | Favorable results in 15 out of 17 treated joints.[8][9] |
| P-32 Colloid | 125 procedures in 81 patients with hemophilia | 54% of procedures resulted in complete cessation of bleeding; 73% of patients reported improved mobility.[1] |
A study directly comparing Y-90 and Re-186 in elbows and ankles found them to be equally effective in reducing the number of hemarthroses and the size of the synovium at 6 months.[10]
Experimental Protocols
The general procedure for radiosynovectomy is similar across different radiocolloids, with variations in handling and administration based on the specific radionuclide.
General Radiosynovectomy Protocol
-
Patient Selection: Patients with chronic inflammatory synovitis (e.g., rheumatoid arthritis, hemophilic arthropathy) refractory to conventional treatments like intra-articular corticosteroids are considered. Contraindications include pregnancy, breastfeeding, local skin infections, and ruptured Baker's cysts.[11]
-
Joint Aspiration: Excess synovial fluid is aspirated from the joint space to reduce pressure and allow for better distribution of the radiocolloid.[3]
-
Radiocolloid Injection: The prescribed activity of the radiocolloid is injected intra-articularly. The needle placement may be confirmed by imaging techniques.[11]
-
Corticosteroid Co-administration (Optional but common): A long-acting corticosteroid is often injected immediately after the radiocolloid to reduce acute inflammation and potentially decrease leakage of the radionuclide from the joint.
-
Immobilization: The treated joint is immobilized for 48-72 hours to promote retention of the radiocolloid within the synovial cavity and minimize leakage to regional lymph nodes and the systemic circulation.[3][7]
-
Post-treatment Imaging: Bremsstrahlung scintigraphy (for pure beta emitters like Y-90 and P-32) or gamma scintigraphy (for gamma-emitting isotopes like Re-186 and Re-188) is performed to verify the intra-articular distribution of the radiopharmaceutical.[11]
Preparation of Phosphorus-32 Chromic Phosphate Colloid
The preparation involves the reaction of a phosphoric acid solution containing carrier-free P-32 with a chromium trioxide solution in distilled water. The mixture is heated, and a sodium sulfite solution in gelatin is added. The resulting colloidal solution is then purified by dialysis to remove remaining ions and sterilized by autoclaving.[5]
Mechanism of Action and Signaling Pathways
The therapeutic effect of radiosynovectomy is initiated by the physical delivery of a radiation dose to the diseased synovial tissue. The following diagrams illustrate the experimental workflow and the cellular mechanism of action.
Biodistribution and Safety
A critical factor in the safety and efficacy of radiosynovectomy is the retention of the radiocolloid within the joint space. Extra-articular leakage can lead to unwanted radiation exposure of healthy tissues, particularly regional lymph nodes and the liver.
Y-90 citrate was developed to improve upon the leakage profile of its predecessor, Y-90 silicate.[4] The particle size of the colloid is a crucial determinant of its in-vivo stability; particles should be large enough to prevent escape from the joint cavity but small enough to be phagocytosed by synovial cells.[11] Post-injection immobilization of the treated joint is a key procedural step to minimize leakage.[3]
While direct, quantitative comparisons of leakage between Y-90 citrate and other colloids are not extensively detailed in the literature, studies on various agents report low levels of extra-articular spread when proper procedures are followed. For example, a study on Re-188 tin colloid reported minimal residual activity in the blood (0.077% ± 0.25%) and urine (0.14% ± 0.13%) of the injected dose.[12] For P-32 chromic phosphate, imaging studies have shown no evidence of significant leakage.[1]
The most common side effects of radiosynovectomy are transient and localized, including a temporary increase in pain and swelling in the treated joint, which is reported in about 16% of patients and typically resolves within a month.[5]
Conclusion
Yttrium-90 citrate is an effective and well-established radiocolloid for radiosynovectomy, particularly in large joints. Comparative studies indicate that its efficacy in pain relief for conditions like rheumatoid arthritis is comparable to other beta-emitting radiocolloids such as Phosphorus-32 and Rhenium-188.[5] The therapeutic success of radiosynovectomy is longer lasting than that of intra-articular corticosteroid injections.[5] The choice of radiocolloid is largely dependent on the physical characteristics of the radionuclide and the size of the joint being treated. Y-90 and Re-188, with their high-energy beta emissions and deep tissue penetration, are suitable for large joints like the knee, while Re-186 is often preferred for medium-sized joints.[6][7][13] The procedure is safe, with minimal and transient side effects when performed with appropriate technique, including post-injection immobilization to ensure high intra-articular retention of the radiopharmaceutical.[3]
References
- 1. Phosphate-32 colloid radiosynovectomy in hemophilia: outcome of 125 procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynovectomy in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. Radiosynovectomy in the Therapeutic Management of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. eurarchmedres.org [eurarchmedres.org]
- 8. Radiosynoviorthesis in hemophilic joints with yttrium-90 citrate and rhenium-186 sulfide and long term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nuclmed.gr [nuclmed.gr]
- 10. Radiosynovectomy in haemophilic synovitis of elbows and ankles: Is the effectiveness of yttrium-90 and rhenium-186 different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Treatment Response Evaluation using Yttrium-90 in Patients with Rheumatoid Arthritis of Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
A Comparative Guide to Yttrium-90 Citrate and Alternative Intra-Articular Therapies for Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Yttrium-90 (Y-90) citrate radiosynovectomy with other intra-articular treatments for arthritis, including arthroscopic synovectomy, hyaluronic acid injections, and corticosteroid injections. The information is intended to support research, scientific understanding, and drug development in the field of rheumatology and inflammatory joint diseases.
Executive Summary
Intra-articular therapies aim to alleviate symptoms and modify the disease course of arthritis by delivering therapeutic agents directly to the affected joint. Yttrium-90 citrate, a radiopharmaceutical, offers a non-surgical option for synovectomy by inducing targeted radiation-induced cell death of the inflamed synovial tissue. This guide presents a comparative analysis of its efficacy and methodology against surgical and pharmacological alternatives, supported by available clinical trial data.
Data Presentation: Quantitative Comparison of Clinical Trial Results
The following tables summarize the quantitative outcomes from clinical trials for Yttrium-90 citrate and its alternatives. Direct comparisons are challenging due to variations in study design, patient populations, and outcome measures.
Table 1: Yttrium-90 Citrate Clinical Trial Outcomes
| Indication | Number of Patients/Joints | Outcome Measure | Follow-up | Results |
| Knee Osteoarthritis | 74 knees | VAS Pain Improvement (%) | 6 months | 66.0% ± 24.8% improvement. Better response in earlier stages (77.9% vs. 53.8% for advanced stages). Overall success rate (VAS >= 50%) of 83.8%.[1][2] |
| Knee Osteoarthritis | 97 patients | VAS Pain Palliation (≥50%) | 6 months | 71.1% of patients experienced ≥50% pain palliation.[3][4] |
| Knee Osteoarthritis | 97 patients | VAS Pain Palliation (≥50%) | 12 months | 72.5% of patients experienced ≥50% pain palliation.[3][4] |
| Knee Osteoarthritis (Early Stage) | 69 patients | Excellent/Good Response (Pain, Mobility, Function) | 1 year | 82.5% of patients.[5] |
| Knee Osteoarthritis (Early Stage) | 69 patients | Excellent/Good Response (Pain, Mobility, Function) | 8 years | 73.7% of patients.[5] |
| Rheumatoid Arthritis (Knee) | 45 joints | Marked Improvement in Patient Evaluation Scores | 3 & 12 months | Marked improvement at 3 months, which persisted at 12 months.[6][7] |
| Rheumatoid Arthritis (Knee, Stages I & II) | Not Specified | Improvement Ratio (Pain, Swelling, Effusion, Motion) | 6 months | 72% improvement.[8][9] |
| Rheumatoid Arthritis (Knee, Stages I & II) | Not Specified | Improvement Ratio (Pain, Swelling, Effusion, Motion) | 12 months | 76% improvement.[8][9] |
Table 2: Arthroscopic Synovectomy Clinical Trial Outcomes
| Indication | Number of Patients/Joints | Outcome Measure | Follow-up | Results |
| Chronic Non-specific Knee Synovitis | 29 patients (Group 1) | Lysholm Knee Score | 33.6 months (mean) | Mean score increased from 41.4 to 77.7.[10][11] |
| Chronic Non-specific Knee Synovitis | 29 patients (Group 3 - Combined with Y-90) | Lysholm Knee Score | 33.6 months (mean) | Mean score increased from 37.1 to 91.3.[10][11] |
| Pigmented Villonodular Synovitis (Knee - Combined with Y-90) | 3 knees | KOOS Score | 3 months | Higher scores in ADLs, Sport-Rec, QoL, and overall KOOS compared to Y-90 alone.[12][13] |
Table 3: Intra-Articular Hyaluronic Acid Clinical Trial Outcomes
| Indication | Number of Patients | Outcome Measure | Follow-up | Results |
| Knee Osteoarthritis | 70 patients | VAS Score | 3 months | Statistically significant improvement.[14] |
| Knee Osteoarthritis | 70 patients | KOOS Score | 3 months | Statistically significant improvement.[14] |
| Knee Osteoarthritis | 80 patients | WOMAC Score | 1 year | Significant improvement, no difference between High and Low Molecular Weight HA.[15][16] |
| Knee Osteoarthritis | 80 patients | VAS Score | 1 year | Significant improvement, no difference between High and Low Molecular Weight HA.[15][16] |
| Knee Osteoarthritis | 9822 patients (Bayesian Network Meta-Analysis) | VAS Score | 4-6 months | Ultra-High and High Molecular Weight HA showed the greatest reduction in VAS.[17] |
Table 4: Intra-Articular Corticosteroids Clinical Trial Outcomes
| Indication | Number of Patients | Outcome Measure | Follow-up | Results |
| Knee Osteoarthritis | Not specified (Systematic Review) | Pain and Function | < 6 weeks | Clinically relevant benefit compared to placebo. |
| Inflammatory and Osteoarthropathy | 32 patients (Inflammatory) | Patient Evaluation Scores | 3 & 12 months | Marked improvement at 3 months, which persisted at 12 months.[6][7] |
| Inflammatory and Osteoarthropathy | 40 patients (Osteoarthropathy) | Pain and Evaluation Scores | 3 & 6 months | Marked improvement at 3 months, which disappeared by 6 months.[6][7] |
| Rheumatoid Arthritis (Knee) | 43 patients (RCT) | Pain, Effusion, Range of Motion | 1 month | Triamcinolone hexacetonide was significantly better than Y-90.[18] |
| Rheumatoid Arthritis (Knee) | 43 patients (RCT) | Range of Motion | 6 months | Triamcinolone hexacetonide was significantly better than Y-90.[18] |
Experimental Protocols
Yttrium-90 Citrate Radiosynovectomy
-
Patient Selection: Patients with chronic inflammatory joint disease (e.g., rheumatoid arthritis, osteoarthritis with synovitis) refractory to conventional therapies.
-
Pre-procedure: Aspiration of synovial fluid may be performed.
-
Injection: A colloidal suspension of Yttrium-90 citrate is injected intra-articularly into the target joint. For the knee, a standard dose is typically 185 MBq.[19]
-
Post-injection: The joint is immobilized for a period (e.g., 48 hours) to minimize leakage of the radiopharmaceutical. Bremsstrahlung imaging can be performed to verify the intra-articular distribution.
Arthroscopic Synovectomy
-
Patient Selection: Patients with persistent synovitis and pain unresponsive to medical management.
-
Procedure: A minimally invasive surgical procedure performed under anesthesia. Small incisions are made around the joint to insert an arthroscope and surgical instruments. The inflamed synovial tissue is then resected.
-
Post-procedure: Rehabilitation with physical therapy is typically required to restore joint function.
Intra-Articular Hyaluronic Acid Injection
-
Patient Selection: Primarily for patients with osteoarthritis, especially of the knee.
-
Procedure: The affected joint is cleaned, and a local anesthetic may be applied. A preparation of hyaluronic acid is injected directly into the joint space.
-
Dosing Regimen: Can vary from a single injection to a series of weekly injections (e.g., 3 to 5).
Intra-Articular Corticosteroid Injection
-
Patient Selection: Patients with inflammatory arthritis, including rheumatoid arthritis and osteoarthritis, experiencing acute flares of pain and inflammation.
-
Procedure: After cleaning the injection site, a needle is inserted into the joint space, and a corticosteroid preparation (e.g., triamcinolone acetonide) is injected. A local anesthetic is often co-administered.
-
Post-injection: Patients are typically advised to rest the joint for a short period.
Signaling Pathways and Experimental Workflows
Inflammatory Signaling Pathways in Arthritis
The pathogenesis of inflammatory arthritis, particularly rheumatoid arthritis, involves a complex interplay of various signaling pathways that lead to chronic inflammation and joint destruction. Key pathways include the NF-κB, MAPK, and JAK-STAT pathways. These pathways are activated by pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, leading to the production of inflammatory mediators and enzymes that degrade cartilage and bone.
Caption: Key inflammatory signaling pathways in arthritis.
Experimental Workflow for Yttrium-90 Radiosynovectomy
The following diagram illustrates the typical workflow for a patient undergoing Yttrium-90 radiosynovectomy.
Caption: Yttrium-90 Radiosynovectomy experimental workflow.
Logical Relationship of Intra-Articular Treatments
This diagram illustrates the logical positioning of the discussed intra-articular treatments in a potential therapeutic sequence for arthritis.
Caption: Logical relationship of intra-articular treatments.
References
- 1. Yttrium-90 silicate radiosynovectomy treatment of painful synovitis in knee osteoarthritis. Results after 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chatzopoulos.pathdigitalagency.gr [chatzopoulos.pathdigitalagency.gr]
- 4. Yttrium-90 radiation synovectomy in knee osteoarthritis: a prospective assessment at 6 and 12 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prospective observational study on the long-term results of 90Yttrium citrate radiosynoviorthesis of synovitis in osteoarthritis of the knee joint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two yttrium-90 regimens in inflammatory and osteoarthropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of two yttrium-90 regimens in inflammatory and osteoarthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment Response Evaluation using Yttrium-90 in Patients with Rheumatoid Arthritis of Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment Response Evaluation using Yttrium-90 in Patients with Rheumatoid Arthritis of Knee Joint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Arthroscopic, Radioactive and Combined Synovectomy in the Treatment of Chronic Non-Specific Knee Synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of arthroscopic, radioactive and combined synovectomy in the treatment of chronic non-specific knee synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ISAKOS: 2023 Congress in Boston, USA : Abstract The Use Of Radiosynovectomy Using Yttrium-90 As An Adjunct To Mechanical Synovectomy For Pigmented Villonodular Synovitis [isakos.com]
- 13. The Use of Radiosynovectomy Using Yttrium-90 as an Adjunct to Mechanical Synovectomy for Pigmented Villonodular Synovitis: How Effective Is This? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy and Safety of Two Different Formulations of Linear Hyaluronic Acid in Patients with Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of two different molecular weight intra-articular injections of hyaluronic acid for the treatment of knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Yttrium radiosynoviorthesis in the treatment of knee arthritis in rheumatoid arthritis: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assessment of yttrium-90 citrate radiosynovectomy treatment with bone scintigraphy in lipoma arborescens - PMC [pmc.ncbi.nlm.nih.gov]
Yttrium-90 Citrate Versus Surgical Synovectomy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the therapeutic landscape for inflammatory joint diseases such as rheumatoid arthritis, the choice between radiation-based and surgical interventions is a critical one. This guide provides an objective comparison of Yttrium-90 (⁹⁰Y) citrate radiosynovectomy and surgical synovectomy, supported by available experimental data, detailed methodologies, and visual representations of key pathways and workflows.
At a Glance: Performance Comparison
Clinical data suggests that Yttrium-90 citrate radiosynovectomy offers comparable efficacy to surgical synovectomy for conditions like chronic inflammatory rheumatism, particularly in large joints like the knee.[1] While both aim to ablate the inflamed synovial tissue, they differ significantly in their approach, invasiveness, and recovery profiles. Radiosynovectomy with ⁹⁰Y has an overall success rate of approximately 50% and is considered an effective alternative to surgical synovectomy for chronic synovitis that does not respond to conservative treatments.[2]
| Outcome Measure | Yttrium-90 Citrate Radiosynovectomy | Surgical Synovectomy (Arthroscopic) | Surgical Synovectomy (Open) |
| Pain Relief | Significant reduction in pain scores (VAS).[3][4] Success rates for pain relief vary widely (24%-100%).[5] | Significant pain reduction.[3] | Significant pain reduction.[3] |
| Joint Function | Improved range of motion and function.[1] | Improved joint function. | Improved joint function. |
| Recurrence Rate | Recurrence has been noted; repeat injections are possible.[2] | Long-term recurrence rate reported as 29.3%.[6] | Lower recurrence rates compared to arthroscopic in some studies. |
| Invasiveness | Minimally invasive intra-articular injection.[1] | Minimally invasive surgery with small incisions.[7] | Invasive open surgery. |
| Recovery Time | Shorter recovery, often ambulatory post-procedure.[1] | Faster recovery than open surgery.[7] | Longer recovery period. |
| Complications | Low complication rate; includes post-injection flare, skin necrosis (rare).[2] | Lower complication rate than open surgery. | Higher risk of complications like infection and stiffness. |
| Cost | Generally less expensive than surgical options. | More expensive than radiosynovectomy. | Generally the most expensive option. |
Mechanism of Action
Yttrium-90 Citrate Radiosynovectomy: This procedure involves the intra-articular injection of ⁹⁰Y, a pure beta-emitting radioisotope. The colloidal citrate particles are phagocytosed by the superficial synovial cells. The localized beta radiation induces necrosis and fibrosis of the inflamed synovium, thereby reducing inflammation and joint effusion.[1]
Surgical Synovectomy: This is a direct mechanical removal of the inflamed synovial tissue. It can be performed through an open incision or, more commonly, via minimally invasive arthroscopy. The goal is to remove the source of inflammatory cytokines and destructive enzymes within the joint.
Experimental Protocols
Yttrium-90 Citrate Injection Protocol
A typical protocol for Yttrium-90 citrate radiosynovectomy in the knee joint involves the following steps:
-
Patient Preparation: Informed consent is obtained. The procedure is performed under aseptic conditions. Local anesthetic is applied to the injection site.
-
Joint Aspiration: Any excess synovial fluid is aspirated from the joint space. A sample of the fluid may be sent for analysis.
-
Intra-articular Injection: A needle is inserted into the joint space, often under imaging guidance (ultrasound or fluoroscopy) to ensure accurate placement.
-
⁹⁰Y-Citrate Administration: The prescribed dose of Yttrium-90 citrate colloid (typically 185-222 MBq for the knee) is injected into the joint.[8]
-
Corticosteroid Co-injection: A long-acting corticosteroid, such as triamcinolone, is often injected immediately after the ⁹⁰Y to reduce the initial inflammatory response.
-
Immobilization: The joint is immobilized for a period of 24 to 72 hours to allow for even distribution of the radiopharmaceutical and to minimize leakage from the joint capsule.[9][10]
Arthroscopic Surgical Synovectomy Protocol
The following outlines a general procedure for arthroscopic synovectomy of the knee:
-
Anesthesia and Positioning: The patient is placed under regional or general anesthesia. The leg is positioned to allow for optimal access to the knee joint. A tourniquet may be applied to the thigh to minimize bleeding.
-
Portal Placement: Several small incisions (portals) are made around the knee to allow for the insertion of an arthroscope (a small camera) and specialized surgical instruments.[11]
-
Joint Insufflation and Visualization: The joint is filled with a sterile saline solution to expand the joint space and improve visualization. The arthroscope is inserted, and the surgeon examines the entire joint.
-
Synovial Resection: Using a motorized shaver or other surgical instruments, the inflamed synovial tissue is carefully removed from all accessible compartments of the knee.[12][13]
-
Closure: The instruments are removed, the saline is drained, and the small incisions are closed with sutures or surgical tape and covered with a sterile dressing.[14]
Visualizing the Pathways and Processes
To better understand the underlying biology and the therapeutic approaches, the following diagrams illustrate the inflammatory signaling pathway in rheumatoid arthritis and the workflows for both Yttrium-90 radiosynovectomy and surgical synovectomy.
Caption: Inflammatory signaling cascade in rheumatoid arthritis synovitis.
Caption: Comparative workflow of Y-90 and surgical synovectomy.
Logical Comparison of Treatment Characteristics
Caption: Logical relationship of treatments to the underlying pathology.
Conclusion
Both Yttrium-90 citrate radiosynovectomy and surgical synovectomy are effective treatments for chronic inflammatory synovitis, with the choice of therapy depending on patient-specific factors, disease severity, and joint accessibility. While surgical synovectomy allows for direct visualization and removal of the inflamed tissue, Yttrium-90 radiosynovectomy presents a less invasive, repeatable, and often more cost-effective alternative with a comparable efficacy profile for many patients. Further head-to-head randomized controlled trials are needed to delineate more precise indications and long-term comparative outcomes for these two important therapeutic modalities.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Efficacy and safety of radiation synovectomy with Yttrium-90: a retrospective long-term analysis of 164 applications in 82 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surgical synovectomy combined with yttrium 90 in patients with recurrent joint synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiation synovectomy with (90)Yttrium, (186)Rhenium and (169)Erbium: a systematic literature review with meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Arthroscopic, Radioactive and Combined Synovectomy in the Treatment of Chronic Non-Specific Knee Synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arthroscopic Synovectomy for PsA [webmd.com]
- 8. academic.oup.com [academic.oup.com]
- 9. swslhd.health.nsw.gov.au [swslhd.health.nsw.gov.au]
- 10. Yttrium-90 Synovectomy in Hemophilic Arthropathy: An Institutional Experience for 15 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orthofixar.com [orthofixar.com]
- 12. Arthroscopic synovectomy of the knee joint in rheumatoid arthritis: surgical steps for complete synovectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. kneehospitals.com [kneehospitals.com]
A Comparative Guide to Yttrium-90 Citrate and Rhenium-186 Sulfide for Synovitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Yttrium-90 (Y-90) citrate and Rhenium-186 (Re-186) sulfide, two leading radiopharmaceuticals for the treatment of synovitis via radiosynovectomy. The information presented is based on available experimental and clinical data to assist in research and development decisions.
Introduction to Radiosynovectomy in Synovitis
Radiosynovectomy, also known as radiosynoviorthesis, is a minimally invasive therapeutic procedure that involves the intra-articular injection of a radioactive colloid to ablate the inflamed synovial membrane. This targeted approach aims to reduce synovial inflammation, alleviate pain, and improve joint function in various arthritic conditions, including rheumatoid arthritis and hemophilic arthropathy. The efficacy of this treatment relies on the local delivery of beta-radiation, which induces necrosis and fibrosis of the hypertrophic synovium.
Physical and Radiochemical Properties
The choice between Yttrium-90 citrate and Rhenium-186 sulfide is largely dictated by the size of the affected joint, which is directly related to the energy and penetration depth of the emitted beta particles.
| Property | Yttrium-90 (Y-90) Citrate | Rhenium-186 (Re-186) Sulfide |
| Radionuclide | Yttrium-90 | Rhenium-186 |
| Beta Energy (Max) | 2.28 MeV | 1.07 MeV |
| Mean Tissue Penetration | 3.6 mm | 1.2 mm |
| Maximum Tissue Penetration | 11 mm | 3.5 mm |
| Half-life | 2.7 days (64.1 hours) | 3.7 days (89.2 hours) |
| Formulation | Colloidal suspension of Yttrium-90 citrate | Colloidal suspension of Rhenium-186 sulfide |
| Typical Use | Large joints (e.g., knee) | Medium-sized joints (e.g., shoulder, elbow, wrist, ankle) |
Comparative Efficacy in Clinical Studies
Direct head-to-head clinical trials comparing Yttrium-90 citrate and Rhenium-186 sulfide are limited. However, data from individual studies and some comparative analyses, particularly in hemophilic synovitis, provide insights into their relative performance.
Hemophilic Synovitis
A study directly comparing Y-90 and Re-186 in the treatment of chronic hemophilic synovitis in elbows and ankles found both to be equally effective in the short-term (6 months).[1] The study reported significant improvements in several key outcomes for both treatments:
| Outcome Measure | Yttrium-90 | Rhenium-186 | Overall Improvement |
| Reduction in Hemarthrosis Episodes | Not specified individually | Not specified individually | 67.8% |
| Reduction in Synovial Size (Clinical Scale) | Not specified individually | Not specified individually | 43.8% |
| Reduction in Synovial Size (Imaging) | Not specified individually | Not specified individually | 26.7% |
Another study on hemophilic arthropathy reported favorable subjective and objective results in all 5 joints treated with Y-90 citrate and in 15 out of 17 joints treated with Re-186 sulfide.[2][3]
Rheumatoid Arthritis
In a long-term follow-up study of patients with rheumatoid arthritis, good results were obtained in 75% of knees treated with Yttrium-90 and 100% of wrists treated with Rhenium-186.[4] It is important to note that this was not a direct comparison for the same joint.
A systematic review and meta-analysis reported the following success rates at 6 and 12 months for Y-90 and Re-186 (in combination with Erbium-169 for small joints)[5][6]:
| Time Point | Yttrium-90 Success Rate | Rhenium-186/Erbium-169 Success Rate |
| 6 Months | 24% - 100% | 69% - 100% |
| 12 Months | 29% - 94% | 54% - 100% |
The wide range in success rates highlights the heterogeneity of the included studies.
Experimental Protocols
Patient Selection Criteria
Patients are typically considered for radiosynovectomy with either Y-90 citrate or Re-186 sulfide if they meet the following criteria:
-
Diagnosis: Confirmed chronic synovitis associated with conditions such as rheumatoid arthritis, seronegative spondyloarthropathies, hemophilic arthropathy, or persistent inflammatory synovitis in osteoarthritis.
-
Refractory to Conventional Therapy: Failure to respond to at least one intra-articular corticosteroid injection and adequate systemic anti-inflammatory therapy.
-
Joint Integrity: Absence of severe cartilage degradation or significant joint instability.
-
Contraindications: Pregnancy, breastfeeding, local skin infection over the joint, and a ruptured Baker's cyst for knee injections are absolute contraindications.
Dosage and Administration
The administered activity of the radiopharmaceutical is dependent on the size of the joint.
| Radiopharmaceutical | Joint | Recommended Activity |
| Yttrium-90 Citrate | Knee | 185-222 MBq |
| Rhenium-186 Sulfide | Shoulder | 74-111 MBq |
| Elbow | 74-111 MBq | |
| Wrist | 37-74 MBq | |
| Ankle | 37-74 MBq |
Administration Procedure:
-
Aseptic Technique: The procedure is performed under strict aseptic conditions.
-
Arthrocentesis: Any excess synovial fluid is aspirated from the joint space.
-
Intra-articular Injection: The radiopharmaceutical colloid is injected into the joint cavity. The correct intra-articular placement of the needle is often confirmed by imaging techniques.
-
Co-injection: In some protocols, a corticosteroid is co-injected with the radiopharmaceutical to reduce the initial inflammatory response.
-
Immobilization: The treated joint is immobilized for 48-72 hours post-injection to minimize leakage of the radiocolloid from the joint capsule.
Assessment of Efficacy
Treatment response is evaluated using a combination of subjective and objective measures at baseline and at specified follow-up intervals (e.g., 3, 6, and 12 months).
-
Pain: Visual Analog Scale (VAS) for pain.
-
Joint Swelling: Clinical assessment and measurement of joint circumference.
-
Joint Mobility: Range of motion measured in degrees.
-
Synovial Hypertrophy: Assessed by imaging techniques such as ultrasound or MRI.
-
Frequency of Hemarthrosis (in hemophilia): Patient-reported bleeding episodes.
-
Quality of Life and Functional Status: Assessed using standardized questionnaires.
Safety and Biodistribution
The primary safety concern with radiosynovectomy is the extra-articular leakage of the radiopharmaceutical, which can lead to radiation exposure of non-target tissues.
| Aspect | Yttrium-90 Citrate | Rhenium-186 Sulfide |
| Extra-articular Leakage | Low, but can occur. Leakage to regional lymph nodes and the liver has been reported. | Generally low. |
| Adverse Effects | - Transient increase in joint pain and swelling. - Skin necrosis at the injection site (rare, often due to improper injection technique). - Chromosomal aberrations in peripheral lymphocytes have been reported, but the clinical significance is considered low. | - Similar transient inflammatory reactions. - No significant increase in chromosomal aberrations has been found in some studies. |
Proper injection technique and post-injection immobilization are crucial for minimizing leakage and associated risks.
Visualizations
Mechanism of Action
The fundamental mechanism of action for both Yttrium-90 citrate and Rhenium-186 sulfide is the induction of apoptosis and fibrosis in the inflamed synovial tissue through the localized delivery of beta radiation.
Caption: Mechanism of action of radiosynovectomy.
Experimental Workflow for Comparative Clinical Trial
A logical workflow for a clinical trial comparing Yttrium-90 citrate and Rhenium-186 sulfide is depicted below.
References
- 1. Radiation synovectomy with yttrium-90, rhenium-186 and erbium-169: a systematic literature review with meta-analyses - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Radiosynoviorthesis in hemophilic joints with yttrium-90 citrate and rhenium-186 sulfide and long term results | Charles Explorer [explorer.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. Radiosynoviorthesis in hemophilic joints with yttrium-90 citrate and rhenium-186 sulfide and long term results. | Semantic Scholar [semanticscholar.org]
- 5. Yttrium-90 radiosynovectomy in knees and ankles (25 joints in 22 hemophilic patients). Short-term results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Better results with rhenium-186 radiosynoviorthesis than with cortivazol in rheumatoid arthritis (RA): a two-year follow-up randomized controlled multicentre study. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Dosimetry of Yttrium-90 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dosimetry models for Yttrium-90 (Y-90) citrate, a radiopharmaceutical used in therapy, with an alternative, Y-90 EDTMP. The information is based on experimental data from clinical studies to aid researchers and drug development professionals in understanding the validation and application of these models.
Performance Comparison: Y-90 Citrate vs. Y-90 EDTMP
A key challenge in the therapeutic use of Y-90, a pure beta-emitter, is the accurate determination of its biodistribution and radiation dosimetry.[1][2][3] To address this, studies have utilized the positron-emitting isotope Yttrium-86 (Y-86) as a surrogate for positron emission tomography (PET) imaging, enabling the collection of pharmacokinetic data to calculate the radiation doses delivered by Y-90 compounds.[1][2]
A clinical study involving patients with bone metastases from prostatic cancer compared the dosimetry of Y-90 citrate and Y-90 Ethylene Diamine Tetramethylene Phosphonate (EDTMP). The following table summarizes the quantitative data on the radiation doses delivered to the target (bone metastases) and a critical normal organ (red bone marrow).
| Radiopharmaceutical | Mean Absorbed Dose in Bone Metastases (mGy/MBq) | Mean Absorbed Dose in Red Bone Marrow (mGy/MBq) |
| Y-90 Citrate | 26 ± 11 | 2.5 ± 0.4 |
| Y-90 EDTMP | 18 ± 2 | 1.8 ± 0.6 |
| Table 1: Comparison of mean absorbed radiation doses for Y-90 Citrate and Y-90 EDTMP in patients with bone metastases. Data is presented as mean ± standard deviation.[1][2] |
The data indicates that Y-90 citrate delivers a higher radiation dose to bone metastases per unit of injected activity compared to Y-90 EDTMP. However, it also results in a slightly higher dose to the red bone marrow.[1][2]
Experimental Protocol: Y-86 PET Imaging for Y-90 Dosimetry
The validation of the dosimetry for Y-90 citrate and Y-90 EDTMP was conducted using a robust experimental protocol involving Y-86 as a PET tracer. This methodology allows for the in-vivo quantification of the radiopharmaceutical's distribution.
Patient Cohort: The study included ten patients with prostatic cancer who had developed multiple bone metastases. The patients were divided into two groups of five, with one group receiving 86Y-citrate and the other 86Y-EDTMP.[2]
Imaging Protocol:
-
Injection: Patients were administered either 86Y-citrate or 86Y-EDTMP.
-
Early Dynamic Imaging: PET scans were performed over the liver region for up to 1 hour post-injection to measure the initial dynamics of the radiopharmaceutical.[1][2]
-
Whole-Body PET Scans: Subsequent whole-body PET scans were conducted for up to 3 days post-injection to determine the overall biodistribution and clearance.[1][2]
-
Data Quantification: Absolute uptake of the Y-86 complexes was determined for normal bone, bone metastases, liver, and kidney.[1][2]
Dosimetry Calculation:
-
The pharmacokinetic data obtained from the Y-86 PET scans were used to calculate the radiation doses for the corresponding Y-90 radiopharmaceuticals.[1][2]
-
The calculations were performed according to the Medical Internal Radiation Dose (MIRD) recommendations.[1][2]
This experimental workflow provides a validated method for estimating the radiation doses of pure beta-emitting radionuclides like Y-90.
Broader Context: Dosimetry Models in Y-90 Therapy
Beyond the specific comparison of Y-90 citrate and EDTMP for bone metastases, various dosimetry models are employed for other therapeutic applications of Y-90, particularly in the radioembolization of liver tumors.[4][5] Understanding these models provides a broader context for the validation of Y-90 based therapies.
The primary models include:
-
Empiric Model: An older model that has been largely abandoned due to safety concerns.[4]
-
Body Surface Area (BSA) Model: A simpler model for calculating the prescribed activity.[4][5]
-
Medical Internal Radiation Dose (MIRD) Model: A more refined model that assumes a uniform distribution of the radiopharmaceutical within the target tissue.[4][5]
-
Partition Model: Considered the most accurate and complex model, it divides the radiation dose into three compartments: the tumor, the non-tumoral liver tissue, and the lungs.[4][6]
The choice of dosimetry model is critical for treatment planning, aiming to maximize the radiation dose to the tumor while minimizing exposure to healthy tissues.[6]
Conclusion
The validation of Y-90 citrate dosimetry, particularly through the use of Y-86 PET imaging, provides a robust framework for assessing the therapeutic potential and safety of this radiopharmaceutical. The comparison with Y-90 EDTMP highlights the importance of quantitative data in selecting the appropriate agent for specific clinical applications. Furthermore, an understanding of the different dosimetry models used in broader Y-90 therapies is crucial for the continued development and refinement of personalized radionuclide treatments. The ongoing research into advanced imaging and calculation methods, such as quantitative Y-90 PET/CT and Monte Carlo simulations, promises to further enhance the precision of Y-90 dosimetry.[7][8][9][10]
References
- 1. Radiation doses of yttrium-90 citrate and yttrium-90 EDTMP as determined via analogous yttrium-86 complexes and positron emission tomography [inis.iaea.org]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. Patient biodistribution of intraperitoneally administered yttrium-90-labeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yttrium-90 Radioembolization Dosimetry: What Trainees Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Radiation Dosimetry Models: What Interventional Radiologists Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Concepts and methods for the dosimetry of radioembolisation of the liver with Y-90-loaded microspheres [frontiersin.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative and Qualitative Assessment of Yttrium-90 PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Internal Radiation Therapy With Yttrium-90 Glass Microspheres: Biases and Uncertainties in Absorbed Dose Calculations Between Clinical Dosimetry Models. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Comparative Guide to the In Vivo Stability of Yttrium Chelates for Radioimmunotherapy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is paramount in the development of yttrium-based radiopharmaceuticals, directly influencing the in vivo stability, biodistribution, and ultimately, the therapeutic efficacy and safety of the agent. This guide provides an objective comparison of commonly used yttrium chelates, supported by experimental data, to aid in the selection of the most suitable chelator for your research and drug development needs.
Key Findings on In Vivo Stability
The in vivo stability of yttrium chelates is a critical factor, as dissociation of the radiometal can lead to undesirable accumulation in non-target tissues, particularly bone, causing myelotoxicity.[1][2] Extensive research has demonstrated that macrocyclic chelators, such as DOTA and its derivatives, generally form more stable complexes with yttrium-90 (⁹⁰Y) compared to acyclic chelators like DTPA and its derivatives.[3][4] This superior stability translates to lower bone uptake of free ⁹⁰Y.[3][5]
However, modifications to the DTPA backbone have led to the development of derivatives, such as CHX-A''-DTPA, which exhibit significantly improved in vivo stability compared to earlier DTPA analogs.[3][6][7] While DOTA remains a gold standard for yttrium chelation due to its high kinetic inertness, the slower radiolabeling kinetics, often requiring elevated temperatures, can be a drawback for sensitive biomolecules.[7] Newer acyclic chelators like H₄octapa have been developed to offer rapid, room-temperature radiolabeling while maintaining excellent in vivo stability comparable to CHX-A''-DTPA.[7]
Quantitative Comparison of Yttrium Chelate Performance
The following table summarizes key quantitative data from biodistribution studies of various ⁹⁰Y-labeled chelates conjugated to monoclonal antibodies in xenograft-bearing mouse models. The percentage of injected dose per gram (%ID/g) in the bone is a critical indicator of in vivo stability, with lower values signifying greater stability.
| Chelator | Targeting Antibody | Mouse Model | Time Post-Injection | Bone Uptake (%ID/g) | Reference |
| DOTA | cT84.66 | LS174T Xenograft | 48 h | Not significantly different from MC-DOTA | [5] |
| MC-DOTA | cT84.66 | LS174T Xenograft | 48 h | Not significantly different from DOTA | [5] |
| CHX-A''-DTPA | Trastuzumab | SKOV3 Xenograft | 72 h | ~2.5 | [7] |
| H₄octapa | Trastuzumab | SKOV3 Xenograft | 72 h | ~2.5 | [7] |
| 1B4M-DTPA | B3 | Nontumor-bearing | 168 h | Significantly higher than DOTA | [3] |
| CHX-A-DTPA | B3 | Nontumor-bearing | 168 h | Significantly higher than DOTA | [3] |
| CHX-B-DTPA | B3 | Nontumor-bearing | 168 h | Significantly higher than DOTA | [3] |
| SCN-Bz-EDTA | B72.3 | LS-174T Xenograft | Not Specified | >14 | [6] |
| ca-DTPA | B72.3 | LS-174T Xenograft | Not Specified | >11 | [6] |
| SCN-Bz-DTPA | B72.3 | LS-174T Xenograft | Not Specified | ~3 | [6] |
Experimental Workflow for In Vivo Stability Assessment
The following diagram illustrates a generalized experimental workflow for comparing the in vivo stability of different yttrium chelates conjugated to a targeting molecule, such as a monoclonal antibody.
References
- 1. Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodistribution of 111In- and 90Y-labeled DOTA and maleimidocysteineamido-DOTA conjugated to chimeric anticarcinoembryonic antigen antibody in xenograft-bearing nude mice: comparison of stable and chemically labile linker systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 86Y based PET radiopharmaceuticals: radiochemistry and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
Yttrium-90 citrate vs. other systemic therapies for rheumatoid arthritis
A Comparative Guide to Yttrium-90 Citrate Radiosynovectomy Versus Systemic Therapies for Rheumatoid Arthritis
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, which can lead to joint destruction, disability, and reduced quality of life. The management of RA involves a range of therapeutic strategies aimed at controlling inflammation, alleviating symptoms, and preventing disease progression. These strategies can be broadly categorized into systemic therapies, which target the underlying autoimmune response throughout the body, and local therapies, which address inflammation in specific joints.
This guide provides an objective comparison between Yttrium-90 (⁹⁰Y) citrate radiosynovectomy, a local intra-articular therapy, and various systemic therapies. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, experimental data, and therapeutic roles of these distinct approaches in the management of rheumatoid arthritis.
Therapeutic Approaches: A Fundamental Distinction
The primary distinction between ⁹⁰Y citrate and other RA treatments lies in their scope of action.
-
Systemic Therapies: This category includes conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), biologic DMARDs (bDMARDs), and targeted synthetic DMARDs (tsDMARDs).[1] These agents are administered orally, subcutaneously, or intravenously and are designed to modulate the entire immune system to control overall disease activity.[2] Methotrexate is considered the cornerstone of systemic therapy.[3]
-
Yttrium-90 Citrate Radiosynovectomy (RSO): This is a local therapy, also known as radiosynoviorthesis, involving the intra-articular injection of a radioactive colloid.[4][5] It is not a systemic treatment but a minimally invasive procedure for treating persistent synovitis in a single or a few joints (mono- or oligo-arthritis), particularly when systemic therapies have failed to provide adequate local control.[4][6]
The logical flow of RA treatment typically involves initiating systemic therapy to control the disease. Local treatments like RSO are considered for refractory joints despite systemic treatment.
Figure 1: General treatment pathway for Rheumatoid Arthritis.
Yttrium-90 Citrate Radiosynovectomy
Yttrium-90 citrate is the agent of choice for RSO in large joints like the knee, having replaced Yttrium-90 silicate.[4] It is a pure beta-emitter with a physical half-life of 2.7 days.[7]
Mechanism of Action
Following intra-articular injection, the ⁹⁰Y citrate colloid particles (typically 2-10 μm) are phagocytized by macrophages in the superficial layer of the inflamed synovial membrane.[8][9] The emitted high-energy beta particles have a mean tissue penetration of 2.8 mm and a maximum of 8.5 mm, delivering a localized radiation dose.[10][11] This targeted radiation leads to necrosis, sclerosis, and fibrosis of the hyperplastic synovial tissue, reducing inflammation and pannus formation.[5][12][13]
Figure 2: Mechanism of action for Yttrium-90 RSO.
Experimental Protocol: General Procedure for ⁹⁰Y RSO of the Knee
The protocol for ⁹⁰Y RSO is a well-defined medical procedure, though specific parameters may vary by institution.
-
Patient Selection: Candidates typically have chronic inflammatory mono- or oligo-arthritis refractory to at least two previous intra-articular corticosteroid injections and optimized systemic therapy.[14] Imaging (ultrasound or MRI) is used to confirm synovial thickening.[4]
-
Pre-Procedure: Excess synovial fluid is aspirated from the joint space. This helps accommodate the radioisotope and allows for fluid analysis.[4]
-
Injection: A dose of 185–222 MBq (5–6 mCi) of ⁹⁰Y citrate colloid is injected into the joint cavity.[15] Often, a corticosteroid such as triamcinolone is co-injected.[13][16]
-
Post-Injection Immobilization: The joint is immobilized, typically with a splint or brace, for 48-72 hours to minimize leakage of the radiocolloid from the joint space.[4][15]
-
Follow-up: Clinical evaluation of joint tenderness, swelling, effusion, and function occurs at intervals, commonly at 3, 6, and 12 months post-procedure.[14]
Figure 3: Typical experimental workflow for Yttrium-90 RSO.
Quantitative Data: Efficacy and Safety
The efficacy of ⁹⁰Y RSO is often measured by improvements in pain, swelling, and joint function. Success rates are generally higher in patients with earlier-stage radiological changes (e.g., Steinbrocker stages I-II).[12][17]
Table 1: Summary of Efficacy Data for Yttrium-90 Radiosynovectomy in RA
| Study/Analysis | Patient Cohort | Follow-up | Key Efficacy Outcomes | Citation(s) |
|---|---|---|---|---|
| Kresnik et al. (Meta-analysis) | 2190 treated joints (various conditions) | N/A | Average response rate of 73% ± 17%. RA with early-stage arthrosis: 73% ± 12%. | [18] |
| Prospective Trials Review | RA patients | ≥ 6 months | Clinical efficacy reported as 51–100%, depending on success criteria. | [15] |
| Kim JM, et al. (2018) | RA patients (Steinbrocker I & II) | 12 months | 76% improvement ratio (pain, swelling, motion). | [12] |
| Stucki G, et al. (1993) | 82 patients (RA, OA, etc.) | Long-term | Overall success rate of approx. 50%. Better response in radiological stages 0-2. | [17] |
| Gumpel JM, et al. (1975) | 33 patients | 3.5 years | 52% of ⁹⁰Y-treated knees showed improvement vs. 26% of contralateral knees treated with corticosteroids. | [19] |
| Liepe K, et al. (2011) | 99 RA patients (knee) | 12 months | Pain relief in 46% of RSO group vs. 21% in corticosteroid group. |[20][21] |
Safety is a key consideration, with the primary concern being extra-articular leakage. Modern colloid formulations and proper immobilization have significantly reduced this risk.[4]
Table 2: Safety Profile of Yttrium-90 Radiosynovectomy
| Parameter | Finding | Citation(s) |
|---|---|---|
| Extra-articular Leakage | Median leakage rates reported at 0.8% to 1.8% with adequate immobilization. | [15] |
| Common Adverse Events | Transient pain increase or swelling. | [20] |
| Serious Adverse Events | Rare. Cases of radiation-induced skin necrosis (one requiring surgery) have been reported. | [14][16] |
| Carcinogenesis Risk | No definitive evidence of increased cancer risk in long-term follow-up studies. | [5] |
| Cartilage Damage | Conflicting data. Some in vitro studies suggest direct harmful effects on cartilage, while clinical progression of radiographic damage is not consistently observed. |[10] |
Systemic Therapies for Rheumatoid Arthritis
Systemic therapies are the cornerstone of RA management, aiming to induce and maintain remission by targeting the underlying pathophysiology.[3]
Classes of Systemic Therapies
-
Conventional Synthetic DMARDs (csDMARDs): Includes methotrexate, leflunomide, sulfasalazine, and hydroxychloroquine.[1] They have broad anti-inflammatory and immunomodulatory effects. Methotrexate is the anchor drug in RA therapy.[3][22]
-
Biologic DMARDs (bDMARDs): These are genetically engineered proteins that target specific cytokines or cell surface molecules involved in the inflammatory cascade, such as TNF-α (e.g., adalimumab, etanercept), IL-6 (e.g., tocilizumab), or T-cell and B-cell pathways (e.g., abatacept, rituximab).[2]
-
Targeted Synthetic DMARDs (tsDMARDs): Small molecules that inhibit intracellular signaling pathways, such as the Janus kinase (JAK) inhibitors (e.g., tofacitinib).
Experimental Protocols: General Principles
Clinical trials for systemic RA therapies are typically randomized controlled trials (RCTs) comparing a new agent against placebo or an active comparator (usually methotrexate).
-
Patient Population: Patients with active RA, often those with an inadequate response to previous DMARDs.
-
Primary Endpoints: The most common primary endpoint is the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which measures a 20%, 50%, or 70% improvement in a composite score of tender and swollen joints, patient and physician global assessments, pain, disability, and an inflammatory marker (ESR or CRP).
-
Secondary Endpoints: Include changes in the Disease Activity Score (DAS28), radiographic progression (e.g., using modified Sharp/van der Heijde scores), and patient-reported outcomes.
-
Duration: Trials typically run for 12 to 24 weeks for primary endpoint analysis, with long-term extension studies to assess sustained efficacy and safety.[2]
Quantitative Data: Efficacy and Safety
The efficacy of systemic therapies is well-established. Head-to-head trials have shown that while many agents are effective, there is often no clear superiority of one bDMARD over another.[22][23] Combination therapy (e.g., a bDMARD plus methotrexate) is generally more effective than monotherapy.[1]
Table 3: High-Level Efficacy and Safety of Systemic Therapy Classes
| Therapy Class | General Efficacy (ACR20 Response vs. Placebo/MTX) | Common Adverse Events | Citation(s) |
|---|---|---|---|
| csDMARDs (e.g., MTX) | Forms the baseline for comparison. Significant improvement over placebo. | GI intolerance, hepatotoxicity, myelosuppression, stomatitis. | [3] |
| bDMARDs (TNF inhibitors) | Superior to placebo; combination with MTX is superior to MTX alone. | Increased risk of serious infections (including tuberculosis), injection site reactions, infusion reactions. | [1][2] |
| bDMARDs (Non-TNF) | Efficacious in patients with inadequate response to csDMARDs or TNF inhibitors. | Varies by agent; includes infection risk, infusion reactions, neutropenia (tocilizumab), potential for PML (rituximab). | [2] |
| tsDMARDs (JAK inhibitors) | Rapid onset of action; effective as monotherapy or with MTX. | Increased risk of infections (including herpes zoster), hyperlipidemia, cytopenias, thrombosis. |[23] |
Comparative Analysis
A direct comparison of efficacy is inappropriate due to the fundamentally different roles of local RSO and systemic therapies. Instead, a comparison of their characteristics and place in therapy is more relevant for drug development and clinical research professionals.
Table 4: Comparative Characteristics of Yttrium-90 RSO vs. Systemic Therapies
| Feature | Yttrium-90 Radiosynovectomy | Systemic Therapies ( cs/b/tsDMARDs ) |
|---|---|---|
| Therapeutic Goal | Control of refractory synovitis in 1-2 joints. | Control of systemic disease activity, prevention of joint damage throughout the body. |
| Indication | Persistent mono- or oligo-arthritis despite systemic therapy. | Active rheumatoid arthritis (from early to established disease). |
| Mechanism | Localized beta radiation causing synovial ablation and fibrosis. | Systemic immunomodulation/immunosuppression targeting cytokines or signaling pathways. |
| Administration | Intra-articular injection (single procedure). | Chronic administration (oral, subcutaneous, or intravenous). |
| Scope of Effect | Local to the treated joint. | Systemic. |
| Onset of Action | Weeks to months. | Varies from weeks (JAK inhibitors) to months (some csDMARDs). |
| Systemic Exposure | Minimal, with low risk of leakage. | Full systemic exposure by design. |
| Role in Therapy | Adjunctive, for local "trouble spots". An alternative to surgical synovectomy. | Foundational, first-line, and second-line treatment for the underlying disease. |
Conclusion
Yttrium-90 citrate radiosynovectomy and systemic therapies for rheumatoid arthritis are not competing but complementary treatment modalities. Systemic therapies—csDMARDs, bDMARDs, and tsDMARDs—are the cornerstone of management, aimed at controlling the underlying systemic autoimmune disease. Yttrium-90 RSO serves as a valuable, minimally invasive, and effective local treatment for persistent synovitis in a limited number of joints that remain symptomatic despite adequate systemic treatment.[4][18] For researchers and drug development professionals, understanding this distinction is critical. Future research may focus on optimizing patient selection for RSO and exploring its role in combination with novel systemic agents to achieve comprehensive disease control at both the systemic and local joint level.
References
- 1. acpjournals.org [acpjournals.org]
- 2. Treatment Comparison in Rheumatoid Arthritis: Head-to-Head Trials and Innovative Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Therapeutic Landscape of Rheumatoid Arthritis: Current State and Future Directions [frontiersin.org]
- 4. openmedscience.com [openmedscience.com]
- 5. Radiosynovectomy in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of radiosynovectomy in the treatment of rheumatoid arthritis and hemophilic arthropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rch.org.au [rch.org.au]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Radiation synovectomy with yttrium‐90 for persisting arthritis has direct harmful effects on human cartilage that cannot be prevented by co‐administration of glucocorticoids: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dosimetry in Radiosynoviorthesis: 90Y VS. 153Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment Response Evaluation using Yttrium-90 in Patients with Rheumatoid Arthritis of Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of yttrium-90 citrate radiosynovectomy treatment with bone scintigraphy in lipoma arborescens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety and therapeutic value of radiosynoviorthesis with yttrium-90: a Canadian single-centre experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Effectiveness and safety of radionuclide synovectomy with Yttrium-90 hydroxyapatite in patients with inflammatory arthritis: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of radiation synovectomy with Yttrium-90: a retrospective long-term analysis of 164 applications in 82 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radiosynovectomy in the Therapeutic Management of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long-term follow-up of 90Yttrium-treated knee-joint arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The EANM guideline for radiosynoviorthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajmc.com [ajmc.com]
- 23. Comparative effectiveness of treatments for rheumatoid arthritis in clinical practice: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of Novel Yttrium Citrate Formulations for Radiopharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical evaluation of different yttrium citrate formulations, offering insights into their physicochemical characteristics, stability, and in vivo behavior. The information presented is compiled from various studies to aid in the selection and development of promising yttrium-90 (⁹⁰Y) based radiopharmaceuticals. While direct comparative studies of multiple novel this compound formulations are limited, this guide synthesizes available data to facilitate an objective assessment.
Physicochemical and In Vitro Performance
The performance of this compound formulations is significantly influenced by their physicochemical properties, such as particle size and stability. These parameters are critical for ensuring the radiopharmaceutical remains at the target site and minimizes off-target radiation.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation Type | Particle Size | Preparation Method | Key Findings |
| This compound Colloid | Variable, can be controlled by centrifugation | Elution of ⁹⁰Y from a ⁹⁰Sr/⁹⁰Y generator followed by reaction with citric acid. | The grain size distribution can be narrowed by centrifugation.[1] |
| [⁹⁰Y]Ca Oxalate Particles | >90% in the 1-10 µm range | Not detailed in the abstract. | Considered to be in the optimal size range for radiation synovectomy.[2] |
| [⁹⁰Y]Ferric Hydroxide Macroaggregates (FHMA) | 95% > 10 µm | Not detailed in the abstract. | Larger particle size compared to [⁹⁰Y]Ca oxalate.[2] |
Table 2: In Vitro Stability of this compound Formulations
| Formulation | Medium | Incubation Time | Unbound Activity (%) |
| ⁹⁰Y-Hydroxyapatite (HA) Particles | Saline | 24h, 48h, 5d | Data on leakage is collected but specific percentages are not provided in the abstract.[1] |
| ⁹⁰Y-HA Particles | 1% Human Serum | 24h, 48h, 5d | Data on leakage is collected but specific percentages are not provided in the abstract.[1] |
| [⁹⁰Y]Ca Oxalate | Serum | Not specified | 3.7% |
| [⁹⁰Y]Ca Oxalate | Synovial Fluid | Not specified | 5.0% |
In Vivo Performance: Biodistribution and Dosimetry
The in vivo behavior of this compound formulations is a critical determinant of their therapeutic efficacy and safety. Biodistribution studies reveal the localization of the radiopharmaceutical, while dosimetry calculations estimate the radiation dose delivered to target and non-target tissues. The following data is from a comparative study of ⁸⁶Y-citrate and ⁸⁶Y-EDTMP, which serves as a valuable model for the type of data required for preclinical evaluation. ⁸⁶Y is used as a positron-emitting analogue for ⁹⁰Y to allow for quantitative imaging via Positron Emission Tomography (PET).
Table 3: Comparative Biodistribution and Radiation Dose Estimates of ⁹⁰Y-Citrate and ⁹⁰Y-EDTMP[3]
| Parameter | ⁹⁰Y-Citrate | ⁹⁰Y-EDTMP |
| Dose to Bone Metastasis (mGy/MBq) | 26 ± 11 | 18 ± 2 |
| Dose to Bone Marrow (mGy/MBq) | 2.5 ± 0.4 | 1.8 ± 0.6 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of yttrium-based radiopharmaceuticals.
Preparation of Yttrium-90 Citrate Colloid
Yttrium-90 is eluted from a Strontium-90/Yttrium-90 (⁹⁰Sr/⁹⁰Y) generator. The resulting carrier-free ⁹⁰Y is then reacted with a citrate solution to form the colloid. The particle size distribution of the resulting colloid can be refined through centrifugation.[1]
In Vitro Stability Studies
The stability of the radiolabeled particles is assessed in physiological-like media. Aliquots of the ⁹⁰Y-labeled formulation are incubated in saline and human serum at 37°C for various time points (e.g., 24 hours, 48 hours, and 5 days). After incubation, the suspension is centrifuged, and the supernatant is measured for radioactivity to determine the extent of leakage of ⁹⁰Y from the particles.[1]
In Vivo Biodistribution and Dosimetry Studies
To overcome the imaging limitations of the pure beta-emitter ⁹⁰Y, a positron-emitting isotope like ⁸⁶Y is used as an analogue. The ⁸⁶Y-labeled formulation is administered to animal models or, in some cases, human subjects. The biodistribution of the radiopharmaceutical is then quantitatively assessed over time using Positron Emission Tomography (PET). From the time-activity curves generated from the PET images, the radiation absorbed doses to various organs and tumors are calculated using the Medical Internal Radiation Dose (MIRD) formalism.[3]
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the preclinical evaluation of this compound formulations.
Caption: Preclinical evaluation workflow for novel this compound formulations.
Caption: Relationship between formulation properties and therapeutic outcome.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. Radiopharmaceuticals for radiation synovectomy: evaluation of two yttrium-90 particulate agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiation doses of yttrium-90 citrate and yttrium-90 EDTMP as determined via analogous yttrium-86 complexes and positron emission tomography [inis.iaea.org]
A Comparative Meta-Analysis of Yttrium-90 Radiosynovectomy in Knee Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Yttrium-90 (Y-90) radiosynovectomy with other treatment modalities for knee arthritis, based on a meta-analysis of published studies. The data presented herein is intended to support researchers, scientists, and drug development professionals in understanding the efficacy, safety, and methodological considerations of this therapeutic approach.
Efficacy of Yttrium-90 Radiosynovectomy: A Quantitative Comparison
The therapeutic efficacy of Yttrium-90 (Y-90) radiosynovectomy, also known as radiosynoviorthesis, has been the subject of numerous clinical investigations. Meta-analyses of these studies provide a quantitative framework for comparing its performance against placebo and active comparators, primarily intra-articular corticosteroids.
Yttrium-90 vs. Placebo
A meta-analysis of controlled trials has demonstrated that Yttrium-90 is superior to placebo in the treatment of chronic synovitis of the knee.[1] The pooled odds ratio (OR) from this analysis was 2.42 (95% CI 1.02-5.73), indicating a statistically significant benefit in favor of Y-90.[1] However, it is important to note that some researchers suggest this result should be interpreted with caution due to potential publication bias.[1]
Yttrium-90 vs. Corticosteroids
The comparison between Yttrium-90 and intra-articular corticosteroids has yielded more varied results across different studies and meta-analyses. One meta-analysis did not find Y-90 to be superior to triamcinolone, with a pooled odds ratio of 1.89 (95% CI 0.81-10.55).[1] Another systematic review and meta-analysis found that at 6 months, the pooled odds ratio favored radiosynovectomy of the knee with Yttrium over control (which included glucocorticoid or saline injections) with an OR of 4 (95% CI 1.2-14, p=0.02).[2] However, this effect was not sustained at 12 months, with the odds ratio decreasing to 1.7 (CI95% 0.69-4, p=0.26).[2]
The following tables summarize the key quantitative findings from various meta-analyses and comparative studies.
Table 1: Yttrium-90 Radiosynovectomy vs. Placebo - Pooled Efficacy Data
| Outcome Measure | Odds Ratio (95% CI) | p-value | Source |
| Treatment Success | 2.42 (1.02-5.73) | <0.05 | [1] |
Table 2: Yttrium-90 Radiosynovectomy vs. Corticosteroids - Pooled Efficacy Data
| Follow-up Period | Outcome Measure | Odds Ratio (95% CI) | p-value | Source |
| Not Specified | Treatment Success (vs. Triamcinolone) | 1.89 (0.81-10.55) | >0.05 | [1] |
| 6 Months | Treatment Success (vs. Glucocorticoid/Saline) | 4 (1.2-14) | 0.02 | [2] |
| 12 Months | Treatment Success (vs. Glucocorticoid/Saline) | 1.7 (0.69-4) | 0.26 | [2] |
Table 3: Reported Success Rates of Yttrium-90 Radiosynovectomy
| Follow-up Period | Success Rate Range | Source |
| 6 Months | 24% - 100% | [2] |
| ≥12 Months | 29% - 94% | [2] |
Experimental Protocols
The methodologies employed in Yttrium-90 radiosynovectomy studies, while generally consistent, exhibit some variations. A comprehensive understanding of these protocols is crucial for the interpretation of efficacy and safety data.
Yttrium-90 Formulation and Dosage
The most commonly used form of Yttrium-90 is a colloidal suspension, with Yttrium-90 citrate and Yttrium-90 silicate being the historical preparations.[3] Yttrium-90 citrate is now more commonly used.[3] The standard therapeutic dose for the knee joint typically ranges from 185 to 222 MBq (5 to 6 mCi).[4]
Administration and Post-Procedure Care
The procedure involves the intra-articular injection of the Yttrium-90 colloid directly into the knee joint. Following the injection, the knee is often immobilized for a period, typically around 72 hours, to minimize leakage of the radioisotope from the joint capsule.[4]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of action of Yttrium-90 radiosynovectomy and the typical workflow of a meta-analysis in this field.
References
- 1. Radiosynovectomy using yttrium-90, phosphorus-32 or rhenium-188 radiocolloids versus corticoid instillation for rheumatoid arthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aje.com [aje.com]
- 3. researchgate.net [researchgate.net]
- 4. Writing a Systematic Review and Meta-analysis: A Step-by-Step Guide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Yttrium Citrate: A Comprehensive Safety and Operational Guide
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to handle yttrium citrate with care, minimizing exposure and contamination risks. Adherence to standard laboratory safety practices is the first line of defense.
Personal Protective Equipment (PPE):
The following table summarizes the recommended personal protective equipment when handling yttrium compounds.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles. | Essential to protect against splashes or airborne particles. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of wear before use.[1] |
| Laboratory coat. | Provides a barrier against accidental spills. | |
| Respiratory | NIOSH-approved respirator. | Recommended if there is a risk of generating dust or aerosols. |
General Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation risks.
-
Avoid direct contact with the skin and eyes.[2]
-
Store this compound in tightly closed containers in a cool, dry, and well-ventilated area.[3]
-
Prevent the formation of dust.[2]
-
Wash hands thoroughly after handling.[4]
This compound Disposal Workflow
The proper disposal of this compound, particularly if it is non-radioactive, follows a logical sequence of steps designed to ensure safety and regulatory compliance. The following diagram illustrates this workflow.
Step-by-Step Disposal Procedures
The following procedures provide a detailed guide for the disposal of this compound.
1. Waste Characterization:
-
Non-Radioactive this compound: For standard laboratory-grade this compound, follow the chemical waste disposal guidelines.
-
Radioactive Yttrium-90 Citrate: If working with the radioisotope Yttrium-90, stringent radiation safety protocols must be followed.[5]
2. Non-Radioactive this compound Disposal:
-
Containment: Collect the this compound waste in a designated and properly labeled chemical waste container.[6] Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the container with "this compound Waste" and any other components mixed with it.
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, it is crucial to consult the SDS for the specific product you are using for any special disposal instructions.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or a licensed chemical waste disposal company should be contacted for pickup and disposal. It may be necessary to dispose of yttrium compounds as hazardous waste.[3]
3. Radioactive Yttrium-90 Citrate Disposal:
The disposal of Yttrium-90 requires adherence to strict regulations for radioactive waste.
-
Segregation: All waste contaminated with Yttrium-90, including unused product, contaminated labware, and PPE, must be segregated into designated radioactive waste containers.[7]
-
Shielding and Storage: Store Y-90 vials and waste in a secure, shielded storage area.[8]
-
Labeling: All containers must be clearly labeled as "Radioactive Waste" and include the isotope (Y-90), activity level, and date.[9]
-
Decay-in-Storage: Yttrium-90 has a relatively short half-life of 64.1 hours. Depending on institutional and regulatory guidelines, it may be possible to hold the waste for decay until it reaches background radiation levels before disposal as non-radioactive waste. This must be done under the supervision of a Radiation Safety Officer.
-
Professional Disposal: For larger quantities or when decay-in-storage is not feasible, a licensed radioactive waste disposal service must be used.[5] All disposal must be in accordance with federal, state, and local regulations.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuation: Evacuate all non-essential personnel from the spill area.[3]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For powdered material, carefully collect it in a safe manner to avoid generating dust and place it in a sealed container for disposal.[3] Use non-sparking tools for flammable powders.[2][10]
-
Decontamination: After the material is collected, clean the spill area.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste.[3]
By adhering to these safety protocols and disposal procedures, researchers and laboratory professionals can manage this compound waste responsibly, ensuring a safe working environment and minimizing environmental impact.
References
- 1. asisscientific.com.au [asisscientific.com.au]
- 2. ameslab.gov [ameslab.gov]
- 3. nj.gov [nj.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Proper Disposal Methods for Sodium Citrate in Laboratory Environment [needle.tube]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. mpcphysics.com [mpcphysics.com]
- 9. uhbristol.nhs.uk [uhbristol.nhs.uk]
- 10. espimetals.com [espimetals.com]
Personal protective equipment for handling Yttrium citrate
This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and operational plans for handling Yttrium citrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals, with a focus on providing immediate and essential information for both stable this compound and its radioactive isotope, Yttrium-90 (Y-90) citrate.
Hazard Identification
This compound presents both chemical and, in the case of Y-90, radiological hazards. Understanding these is critical for safe handling.
-
Chemical Hazards: Yttrium compounds are generally considered to have low toxicity, but can cause irritation to the eyes, skin, and respiratory system.[1] Prolonged or repeated exposure to yttrium dust or fumes may lead to lung irritation, coughing, shortness of breath, and potentially permanent lung scarring (pneumoconiosis).[1][2] In some cases, liver damage may occur.[2][3]
-
Radiological Hazards (Yttrium-90 Citrate): Yttrium-90 is a pure high-energy beta emitter.[4] The primary hazard is from direct skin contact or internal exposure through inhalation or ingestion.[5] A secondary hazard, known as Bremsstrahlung radiation, occurs when the beta particles are shielded by high-density materials like lead. This interaction produces penetrating X-rays, which requires specific shielding considerations.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is mandatory to minimize exposure. The required level of protection depends on the form of the this compound and the specific laboratory procedure.
Table 1: Recommended Personal Protective Equipment for this compound
| Equipment | Stable this compound | Yttrium-90 Citrate | Rationale & Specifications |
|---|---|---|---|
| Eye Protection | Safety Glasses with side shields | Protective Eyewear / Safety Goggles | Required. Prevents eye contact and irritation from splashes or dust.[4][6] |
| Hand Protection | Impermeable Gloves (e.g., Nitrile) | Double pair of impervious gloves | Required. Avoids direct skin contamination.[2][4][6] Check gloves for proper condition before each use.[6] |
| Body Protection | Laboratory Coat | Laboratory Coat | Required. Protective clothing should be clean and put on before work.[2] For significant spill risk, a fully impervious suit may be required.[6] |
| Respiratory Protection | NIOSH-approved respirator (if dust/aerosol is generated) | NIOSH-approved respirator (if aerosol is generated) | Required if exposure limits may be exceeded or if dusts/aerosols are created.[2][7] Use N95, R95, P95 filters or higher (N100, R100, P100) for particulates.[3] |
| Shielding | Not Applicable | Acrylic or Plexiglass Shielding | Required. Use acrylic shielding of sufficient thickness to block beta rays. For high-energy beta rays, use a combination of acrylic (inner) and tungsten or lead (outer) to shield against Bremsstrahlung radiation.[4] |
| Dosimetry | Not Applicable | Personal Dosimeter | Required. To monitor radiation exposure to personnel.[4] |
Workplace Exposure Limits
For non-radioactive yttrium, regulatory bodies have established occupational exposure limits to protect laboratory personnel.
Table 2: Workplace Exposure Limits for Yttrium
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
|---|---|
| OSHA (PEL) | 1 mg/m³ |
| NIOSH (REL) | 1 mg/m³ (10-hour) |
| ACGIH (TLV) | 1 mg/m³ |
Source: New Jersey Department of Health Hazardous Substance Fact Sheet[2]
The concentration considered Immediately Dangerous to Life and Health (IDLH) is 500 mg/m³.[2]
Caption: PPE Selection Workflow for this compound.
Operational Plan: Safe Handling Protocol
A systematic approach ensures that all safety measures are in place before, during, and after handling this compound.
Experimental Protocol: General Handling
-
Preparation:
-
Designate a specific work area for handling this compound.
-
For Y-90, cover work surfaces with water-absorbent, polyethylene-coated paper to contain potential spills.[4]
-
Ensure all necessary PPE, handling tools (e.g., forceps with silicone-covered tips), and emergency cleanup materials are readily available.[4]
-
For complex procedures with Y-90, conduct "cold runs" (practicing the procedure without radioactive material) to ensure familiarity and proficiency.[4]
-
Never work alone when handling high-concentration or radioactive solutions.[4]
-
-
Handling:
-
Handle in an enclosed, controlled process, such as a fume hood or biological safety cabinet, especially if dust or aerosols can be generated.[4][7]
-
For Y-90, all vials and syringes must be handled with appropriate shielding devices.[4]
-
Avoid direct contact. Use forceps for handling vials.[4]
-
After handling, and at the end of the work shift, wash all potentially exposed areas of the body thoroughly.[2]
-
-
Post-Handling Monitoring (for Y-90):
-
Use a beta-ray survey meter to monitor the work area, equipment, and personnel for any surface contamination after procedures are complete.[4]
-
Record readings from personal dosimeters in an exit log.[4]
-
If contamination is found, decontamination must be performed immediately under the guidance of a radiation safety supervisor.[4]
-
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Stable this compound Waste:
-
Dispose of as hazardous chemical waste. Do not pour down the drain.[7][8]
-
Collect in a clearly labeled, sealed, and appropriate waste container (plastic is preferred).[7][8]
-
Store in a designated satellite accumulation area until collection by Environmental Health and Safety (EHRS) or a licensed waste contractor.[8]
-
-
Yttrium-90 Citrate Radioactive Waste:
-
All materials that come into contact with Y-90 citrate (e.g., gloves, lab coats, absorbent paper, vials, syringes) must be treated as radioactive waste.[4]
-
Immediately segregate radioactive waste from general and chemical waste.[4]
-
Place solid waste in clearly marked plastic bags. Attach a unique numbered tag for record-keeping.[9]
-
Store waste in shielded, leak-proof containers in a designated and secure area.
-
Disposal must be handled by an authorized radioactive waste management service in accordance with all relevant regulations.
-
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate potential harm.
-
Spill:
-
Chemical Spill: Isolate the spill area. Wear appropriate PPE.[7] For solid yttrium compounds, sweep or scoop the material into a closed container, avoiding dust formation.[7]
-
Radioactive (Y-90) Spill: Immediately notify all personnel in the area and contact the facility's Radiation Safety Officer.[5] Prevent the spread of contamination by covering the spill with absorbent materials. Decontamination should only be performed by trained personnel.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wipe off any visible material and wash the affected area thoroughly with soap and water.[4][7] Remove all contaminated clothing.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Caption: this compound Spill Response Workflow.
References
- 1. theancientayurveda.quora.com [theancientayurveda.quora.com]
- 2. nj.gov [nj.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Yttrium [cdc.gov]
- 4. Manual on the proper use of yttrium-90-labeled anti-P-cadherin antibody injection for radionuclide therapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. utsi.edu [utsi.edu]
- 7. ameslab.gov [ameslab.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. asisscientific.com.au [asisscientific.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
